molecular formula C16H10 B1365802 1-Ethynyl-4-(phenylethynyl)benzene CAS No. 92866-00-7

1-Ethynyl-4-(phenylethynyl)benzene

Cat. No.: B1365802
CAS No.: 92866-00-7
M. Wt: 202.25 g/mol
InChI Key: WAUKYPQSFIENDE-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(phenylethynyl)benzene is a useful research compound. Its molecular formula is C16H10 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUKYPQSFIENDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460868
Record name 4-(phenylethynyl)phenylacetylene
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92866-00-7
Record name 4-(phenylethynyl)phenylacetylene
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Record name 1-Ethynyl-4-(phenylethynyl)benzene
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-(phenylethynyl)benzene via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This guide offers a comprehensive technical overview of its application in the synthesis of 1-Ethynyl-4-(phenylethynyl)benzene, a key structural motif in functional organic materials and complex pharmaceutical precursors. We will dissect the core catalytic mechanisms, explore the strategic considerations for constructing unsymmetrical diarylalkynes, provide a field-tested experimental protocol, and address common challenges. This document is designed to serve as a practical resource, bridging fundamental principles with actionable laboratory insights.

The Sonogashira Reaction: A Pillar of C(sp²)-C(sp) Bond Formation

First reported by Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara in 1975, the reaction revolutionized the synthesis of arylalkynes and conjugated enynes.[3][4] It uniquely employs a dual catalytic system, combining a palladium complex with a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides under remarkably mild conditions.[1][3][5] This breakthrough overcame the harsh conditions required by earlier palladium-only methods developed by Cassar, and Dieck and Heck.[1][3] The reaction's tolerance for a wide range of functional groups and its operational simplicity have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][6][7]

The general transformation is depicted below:

R¹-X + H-≡-R² --[Pd cat., Cu cat., Base]--> R¹-≡-R² Where R¹ = Aryl or Vinyl; R² = Aryl, Vinyl, or Alkyl; X = I, Br, Cl, or OTf

The Engine Room: Dissecting the Dual Catalytic Mechanism

The efficiency of the Sonogashira coupling stems from the synergistic interplay of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][8][9] Understanding this dual mechanism is paramount for troubleshooting and optimizing reaction conditions.

The Palladium Cycle: The Cross-Coupling Core

The palladium cycle is responsible for bringing the aryl halide and the alkyne together.

  • Activation & Oxidative Addition: The reaction typically starts with a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active Pd(0) species, [Pd(0)L₂].[1][10] This active catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond, forming a square planar Pd(II) intermediate, [Ar-Pd(II)(X)L₂].[1][3][10] This is often the rate-determining step.[10]

  • Transmetalation: The key event where the two cycles intersect. The organopalladium intermediate reacts with a copper(I) acetylide species (formed in the copper cycle), transferring the acetylide group to the palladium center and regenerating the copper(I) halide.[1][10]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the C(sp²)-C(sp) bond of the final product (Ar-C≡C-R) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10]

The Copper Cycle: Alkyne Activation

The copper cycle's primary role is to activate the terminal alkyne for transmetalation.

  • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex.[3][8][10] This coordination increases the acidity of the terminal alkyne's proton.[10]

  • Deprotonation: A base, typically an amine like triethylamine, deprotonates the activated alkyne to form the crucial copper(I) acetylide intermediate.[8][10] This species is now primed to react with the palladium center in the transmetalation step.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 Ar-Pd(II)(X)L₂ Pd0->Pd_int1 Oxidative Addition (Ar-X) Pd_int2 Ar-Pd(II)(C≡CR)L₂ Pd_int1->Pd_int2 Transmetalation Cu_acetylide Cu-C≡CR Pd_int2->Pd0 Reductive Elimination (Ar-C≡CR) CuX CuX Pd_int2->CuX To Copper Cycle Cu_alkyne [π-Alkyne]CuX CuX->Cu_alkyne Coordination (H-C≡CR) Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_int1 From Copper Cycle Cu_acetylide->CuX Regeneration

Caption: The dual catalytic cycles of the Sonogashira coupling.

Synthetic Strategy for an Unsymmetrical Diarylalkyne

The target molecule, this compound, is an unsymmetrical diarylalkyne. Its synthesis cannot be achieved by simply coupling a dihalide with two different alkynes in one pot. A sequential, multi-step approach is required, leveraging differences in halide reactivity or the use of protecting groups.

A robust and common strategy involves three main stages:

  • Monocoupling: A symmetrical dihaloarene, such as 1,4-diiodobenzene, is coupled with one equivalent of a protected alkyne, like trimethylsilylacetylene (TMSA). The use of a protecting group prevents the terminal alkyne from reacting on both sides.

  • Deprotection: The protecting group (e.g., TMS) is selectively removed, typically under basic conditions (K₂CO₃/MeOH), to reveal the free terminal alkyne.

  • Second Coupling: The resulting 1-ethynyl-4-iodobenzene is then subjected to a second Sonogashira coupling with a different terminal alkyne, in this case, phenylacetylene, to yield the final product.

Synthesis_Workflow start 1,4-Diiodobenzene + Trimethylsilylacetylene step1 Step 1: Sonogashira Coupling start->step1 intermediate1 1-Iodo-4-((trimethylsilyl)ethynyl)benzene step1->intermediate1 step2 Step 2: Deprotection (e.g., K₂CO₃, MeOH) intermediate1->step2 intermediate2 1-Ethynyl-4-iodobenzene step2->intermediate2 step3 Step 3: Sonogashira Coupling intermediate2->step3 react2 Phenylacetylene react2->step3 product This compound step3->product

Caption: Workflow for the synthesis of this compound.

Optimizing the Reaction: A Guide to Experimental Variables

The success of a Sonogashira coupling hinges on the judicious selection of several key parameters. The causality behind these choices is critical for achieving high yields and purity.

ParameterCommon Choices & Field Insights
Aryl Halide (Ar-X) Reactivity Order: I > OTf ≥ Br >> Cl .[10] - Aryl Iodides: Most reactive, allowing for mild conditions (often room temp). Ideal for precious or complex substrates. - Aryl Bromides: Less reactive, may require higher temperatures or more active catalyst systems. - Aryl Chlorides: Least reactive and most challenging. Require bulky, electron-rich phosphine ligands (e.g., XPhos, P(t-Bu)₃) and higher temperatures to facilitate the difficult oxidative addition step.[10]
Palladium Catalyst Precatalysts: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃.[1][3][9] - PdCl₂(PPh₃)₂: A stable, reliable, and common choice. Air-stable and easy to handle. - Pd(PPh₃)₄: A Pd(0) source, but can be sensitive to air and quality can vary. - Loading: Typically 0.5-5 mol%. Lower loadings (down to ppm levels) are possible with highly active, modern ligand systems.[11]
Copper(I) Co-catalyst Source: Copper(I) iodide (CuI) is the standard.[1] - Role: Essential for the classic mechanism to proceed under mild conditions. - Caveat: The presence of Cu(I) and oxygen can lead to the formation of alkyne homocoupling dimers (Glaser coupling).[1][8] This necessitates running the reaction under an inert atmosphere.
Base Amines: Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), Piperidine, Pyrrolidine. - Function: Neutralizes the H-X byproduct and deprotonates the alkyne. Often used in excess and can serve as the solvent.[1] - Inorganic Bases: K₂CO₃, Cs₂CO₃ can be used, particularly in copper-free protocols.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile, or the amine base itself.[1] - Function: Must fully dissolve reactants and catalysts for a homogeneous reaction. Solvents must be thoroughly degassed to prevent Glaser coupling and catalyst degradation.
Temperature Room temperature to ~80 °C. - Highly reactive substrates (aryl iodides) often proceed efficiently at room temperature.[1][3] Less reactive halides may require heating to drive the reaction to completion.

Detailed Experimental Protocol

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. An inert atmosphere (Nitrogen or Argon) is critical, especially when using the copper co-catalyst, to prevent oxidative homocoupling.

Step A: Synthesis of 1-Iodo-4-((trimethylsilyl)ethynyl)benzene
  • To a dry Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add degassed triethylamine (approx. 5 mL per mmol of diiodobenzene) via syringe.

  • Stir the resulting suspension for 10 minutes at room temperature.

  • Slowly add trimethylsilylacetylene (1.1 eq) via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC or GC-MS.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the pure monocoupled product.

Step B: Synthesis of 1-Ethynyl-4-iodobenzene
  • Dissolve the purified product from Step A in a 2:1 mixture of methanol and dichloromethane.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

  • Stir vigorously at room temperature for 2-4 hours, monitoring the removal of the TMS group by TLC.

  • Once complete, filter the mixture to remove the solids and concentrate the filtrate.

  • Redissolve the residue in dichloromethane, wash with water, and dry over anhydrous MgSO₄.

  • Concentrate the solvent to yield the deprotected alkyne, which is often used in the next step without further purification.

Step C: Synthesis of this compound
  • To a dry Schlenk flask, add the 1-ethynyl-4-iodobenzene from Step B (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add a degassed 4:1 mixture of THF and triethylamine via syringe.

  • Stir for 10 minutes, then add phenylacetylene (1.2 eq) slowly via syringe.

  • Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

  • Perform an aqueous workup as described in Step A.7-A.8.

  • Purify the final product by column chromatography (e.g., hexanes/ethyl acetate gradient) to obtain this compound as a solid.

Troubleshooting and Key Considerations

  • Issue: Significant Glaser Homocoupling (Diyne Formation).

    • Cause: Presence of oxygen. The Cu(I) catalyst is oxidized to Cu(II), which promotes the oxidative dimerization of the alkyne.[1]

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with nitrogen or freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction. Alternatively, explore a copper-free Sonogashira protocol, which is insensitive to this side reaction.[1][8]

  • Issue: Low or No Conversion.

    • Cause: Catalyst deactivation (often by oxygen), insufficient base, or low reactivity of the aryl halide.

    • Solution: Verify the quality of the palladium catalyst and ligands. Ensure the base is fresh and added in sufficient excess. For unreactive halides (bromides or chlorides), increase the reaction temperature and consider using a more robust ligand system, such as a bulky, electron-rich phosphine.[10]

  • Issue: Formation of symmetrical bis-coupled product in Step A.

    • Cause: Using more than one equivalent of the protected alkyne or running the reaction for an extended period.

    • Solution: Carefully control the stoichiometry. Use of a slight excess of the dihaloarene can help suppress the formation of the disubstituted product. Purify carefully after Step A.

Conclusion

The Sonogashira coupling is an indispensable tool for the synthesis of conjugated acetylenic compounds. The strategic, sequential application of this reaction, guided by a sound understanding of its dual catalytic mechanism and the factors governing reactivity, enables the efficient construction of complex unsymmetrical molecules like this compound. By carefully controlling stoichiometry, maintaining an inert atmosphere, and selecting the appropriate catalysts and conditions, researchers can reliably access this and other valuable diarylalkyne structures for applications ranging from medicinal chemistry to materials science.[1][4]

References

A Comprehensive Spectroscopic Guide to 1-Ethynyl-4-(phenylethynyl)benzene: From Core Principles to Integrated Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Deep Spectroscopic Dive

To the researchers, chemists, and materials scientists pioneering next-generation organic electronics and functional materials, the molecule 1-Ethynyl-4-(phenylethynyl)benzene is more than a mere chemical structure; it is a fundamental rigid-rod building block. As a member of the oligo(phenylene-ethynylene) or OPE family, its linear, conjugated π-system is the foundation for molecular wires, sensors, and liquid crystal displays.[1][2][3] The precise synthesis and characterization of this molecule are paramount, as even minor impurities or structural ambiguities can profoundly impact the photophysical and electronic properties of the resulting materials.[4]

This guide eschews a simple recitation of spectral data. Instead, it serves as a technical whitepaper designed to provide a cohesive, field-proven strategy for the complete spectroscopic characterization of this compound. We will not only present the expected data but also delve into the causality behind the experimental choices and the logic of integrated spectral interpretation. Each protocol is designed as a self-validating system, ensuring the highest degree of confidence in your results.

The Strategic Workflow for Structural Elucidation

The unambiguous confirmation of the structure and purity of this compound requires a multi-technique approach. No single method provides a complete picture. The synergy between Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) creates a robust analytical framework. Our strategic workflow is designed to build a case for the molecule's identity, starting from the proton and carbon framework and progressively moving to functional groups, electronic properties, and finally, the intact molecular mass.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Final Validation Synthesis Sonogashira Coupling (Typical Route) Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Purified Analyte FTIR FTIR Spectroscopy Purification->FTIR Purified Analyte MS Mass Spectrometry Purification->MS Purified Analyte UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Purified Analyte Validation Structure & Purity Confirmed NMR->Validation Integrated Data FTIR->Validation Integrated Data MS->Validation Integrated Data UV_Vis->Validation Integrated Data

Caption: High-level workflow for synthesis and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR provides the initial, high-resolution fingerprint of the molecule. For this compound, the key is to confirm the presence and connectivity of the three distinct proton environments: the terminal alkyne proton, the para-substituted central benzene ring, and the monosubstituted terminal phenyl ring.

Experimental Protocol (Self-Validating System):

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solubilizing power for nonpolar aromatics and its residual solvent peak (δ ≈ 7.26 ppm) which serves as a convenient secondary chemical shift reference.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS, δ = 0.00 ppm) as the primary internal standard for precise chemical shift calibration.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength is crucial for resolving the complex splitting patterns of the aromatic protons.

  • Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication function (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum carefully.

Data Interpretation & Expected Spectrum:

The molecule's symmetry results in a relatively simple spectrum. The aromatic region will display patterns characteristic of 1,4-disubstituted and monosubstituted benzene rings.

Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Key Structural Correlation
H-alkyne~3.1 - 3.2Singlet (s)1HConfirms the terminal acetylene (≡C-H) functional group.
H-aromatic (central ring)~7.50 - 7.55AA'BB' system (appears as two doublets)4HCharacteristic of a para-substituted benzene ring. The symmetry simplifies the pattern.
H-aromatic (terminal ring)~7.30 - 7.40 and ~7.55 - 7.60Multiplets (m)5HConfirms the monosubstituted phenyl group. Protons ortho to the alkyne are typically further downfield.

Note: Data synthesized from literature values for the target molecule and structurally similar compounds.[5][6]

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR maps the protons, ¹³C NMR elucidates the carbon backbone. The key signatures for this molecule are the four distinct acetylenic carbons and the number of unique aromatic carbon signals, which confirms the overall symmetry.

Experimental Protocol (Self-Validating System):

  • Sample & Solvent: Use the same sample prepared for ¹H NMR. Higher concentrations may be beneficial to reduce acquisition time.

  • Acquisition Mode: Run a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker instrument) to produce a spectrum with singlets for each unique carbon.

  • Acquisition Parameters: Use a sufficient relaxation delay (d1) of 2-5 seconds. The quaternary acetylenic carbons have long relaxation times and can be attenuated or missed with short delays—a common pitfall.

  • Spectral Assignment Aid (Optional but Recommended): Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment. This will show CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons will be absent. This is an invaluable tool for distinguishing the protonated aromatic carbons from the substituted ones.

Data Interpretation & Expected Spectrum:

The spectrum will be characterized by signals in the aromatic region (120-140 ppm) and the unique alkyne region (80-95 ppm).

Assignment Expected Chemical Shift (δ, ppm) DEPT-135 Key Structural Correlation
C-alkyne (terminal, CH)~83PositiveThe protonated sp-hybridized carbon.
C-alkyne (terminal, C)~78AbsentThe quaternary sp-hybridized carbon attached to the central ring.
C-alkyne (internal, C)~90 - 92AbsentThe two non-equivalent internal quaternary sp carbons.
C-aromatic (CH)~128 - 133PositiveMultiple signals corresponding to the protonated aromatic carbons.
C-aromatic (quaternary)~122 - 124AbsentSignals for the four quaternary aromatic carbons to which the alkynes are attached.

Note: Data synthesized from literature values for structurally analogous compounds.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and powerful technique for confirming the presence of the characteristic alkyne functional groups. It acts as a direct validation of the functionalities inferred from NMR.

Experimental Protocol:

  • Sample Preparation: As a solid, the compound can be analyzed neat using a diamond anvil cell (Attenuated Total Reflectance - ATR). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. The ATR method is often preferred for its simplicity and speed.

  • Background Scan: Perform a background scan of the empty ATR crystal or the pure KBr pellet. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and accessory absorbances.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation & Expected Spectrum:

The IR spectrum is dominated by a few highly characteristic peaks that confirm the molecular architecture.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Significance
≡C-H Stretch (terminal alkyne)~3300Strong, SharpUnambiguous evidence of the terminal alkyne.[8]
C≡C Stretch (terminal alkyne)~2110Medium, SharpConfirms the terminal C≡C bond.
C≡C Stretch (internal alkyne)~2215Weak to MediumConfirms the internal diarylalkyne.[6]
C=C Stretch (aromatic)~1600, ~1500, ~1440Medium to StrongCharacteristic absorptions of the benzene rings.
=C-H Bending (aromatic)~830 (p-subst.), ~750 & ~690 (mono-subst.)StrongOut-of-plane bending vibrations confirm the substitution patterns.

Note: Frequencies are based on typical values for these functional groups.[6][8]

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated π-System

Expertise & Experience: The extended, linear π-system of this compound gives rise to strong absorptions in the UV region. UV-Vis spectroscopy is not just for confirmation; it provides insight into the electronic structure and can be used to quantify the compound via the Beer-Lambert Law.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble. Cyclohexane or hexane are excellent choices as they are non-polar and have a UV cutoff well below the expected absorbance of the compound.

  • Solution Preparation: Prepare a dilute stock solution of known concentration. Perform serial dilutions to find a concentration that gives a maximum absorbance (A_max) between 0.5 and 1.5 AU. This range ensures linearity and measurement accuracy.

  • Measurement: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.

  • Spectrum Acquisition: Scan from approximately 450 nm down to 200 nm.

Data Interpretation:

The spectrum is expected to show strong, structured absorption bands corresponding to π→π* electronic transitions. The extended conjugation length compared to benzene or styrene results in a significant bathochromic (red) shift.

Parameter Expected Value Interpretation
λ_max~300 - 320 nmThe primary absorption maximum corresponding to the main π→π* transition of the conjugated system. Multiple peaks or shoulders may be present.
Molar Absorptivity (ε)> 20,000 L mol⁻¹ cm⁻¹A high molar absorptivity is characteristic of a highly conjugated system and confirms the integrity of the π-framework.

Note: Values are estimated based on data for related OPEs.[4][9] The planarity and rigidity of the molecule lead to well-defined vibronic fine structure on the absorption bands.[4]

Mass Spectrometry (MS): The Final Molecular Weight Verdict

Expertise & Experience: MS provides the definitive measure of the molecule's mass, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of distinguishing between compounds with the same nominal mass but different elemental formulas.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile solvent like dichloromethane or hexane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization energy of 70 eV. This provides reproducible fragmentation patterns that are useful for structural confirmation and library matching.

  • Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Data Interpretation:

Ion Expected m/z (Exact Mass) Significance
Molecular Ion [M]⁺202.0783The molecular formula is C₁₆H₁₀.[10] Observing this peak at high resolution with an error of < 5 ppm provides unequivocal confirmation of the elemental composition.
Fragment IonsVariousFragmentation may occur, but the rigid aromatic structure often leads to a very intense molecular ion peak, which is a key feature.

Authoritative Grounding: The exact mass of C₁₆H₁₀ is calculated to be 202.07825.[10] An HRMS measurement confirming this value is a critical component of a complete characterization.

Integrated Analysis: The Convergence of Evidence

G cluster_data Experimental Data cluster_interp Structural Inference cluster_final Validated Structure HNMR ¹H NMR Terminal H (1H, s) Aromatic H (9H, m) Inference Inferred Structure Terminal Alkyne Present Diarylalkyne Core Correct H/C Count & Symmetry Extended Conjugation Correct Molecular Formula HNMR->Inference CNMR ¹³C NMR Alkyne C (4 signals) Aromatic C (8 signals) CNMR->Inference FTIR FTIR ≡C-H @ ~3300 cm⁻¹ C≡C @ ~2100-2200 cm⁻¹ FTIR->Inference MS HRMS M⁺ = 202.0783 C₁₆H₁₀ MS->Inference UV UV-Vis λ_max ~310 nm High ε UV->Inference Final {Final Confirmation | this compound} Inference->Final

Caption: Integrated logic for structural validation.

  • NMR establishes the precise proton and carbon framework, including symmetry and connectivity.

  • FTIR confirms the key alkyne functional groups suggested by the unusual chemical shifts in the NMR.

  • MS provides the exact molecular formula, validating the atom count derived from NMR integration and peak counts.

  • UV-Vis confirms that these components form a large, electronically-coupled conjugated system, consistent with the proposed structure.

When the data from all five techniques are self-consistent, the identity and purity of this compound can be considered confirmed to the highest standard of scientific rigor.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(phenylethynyl)benzene is a conjugated aromatic hydrocarbon of significant interest in materials science and medicinal chemistry. Its rigid, linear structure, arising from the para-substituted benzene ring and the two acetylene units, imparts unique photophysical and electronic properties. This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound, offering a foundational reference for its unambiguous identification and characterization. Understanding the NMR profile is critical for researchers working with this and related molecular scaffolds in the development of novel organic electronics, molecular wires, and pharmaceutical agents.

This document will delve into the theoretical basis for the observed chemical shifts and coupling constants, present a detailed experimental protocol for data acquisition, and provide a thorough interpretation of the spectral data.

Molecular Structure and NMR Signal Assignment

The chemical structure of this compound dictates a distinct pattern of signals in its NMR spectra. The molecule's symmetry and the electronic effects of the ethynyl and phenylethynyl substituents are key to interpreting the spectral data.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for the acquisition of high-quality NMR data is crucial for accurate spectral interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H NMR spectrum, which serves as a convenient internal reference.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

  • Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.

  • Calibrate (shim) the magnetic field to ensure homogeneity, using the deuterium lock signal of the CDCl₃ solvent.

3. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

4. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters include a 30-degree pulse angle, a spectral width of 240 ppm, and a relaxation delay of 2 seconds.

  • A larger number of scans (e.g., 512 or more) is generally required to obtain a good signal-to-noise ratio due to the lower natural abundance of the ¹³C isotope.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.54m4HH-2', H-6', H-2, H-6
~7.36m3HH-3', H-4', H-5'
~3.15s1H≡C-H

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~132.2C-2, C-6
~131.8C-2', C-6'
~128.9C-4'
~128.5C-3', C-5'
~123.6C-1'
~123.1C-4
~121.9C-1
~91.0Ph-C≡C-Ph
~89.9Ph-C≡C-Ph
~83.5Ph-C≡C-H
~78.1Ph-C≡C-H

Spectral Interpretation and Rationale

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and acetylenic regions.

  • Aromatic Protons (7.36-7.54 ppm): The protons on the two benzene rings appear as a complex multiplet in the downfield region. The protons of the monosubstituted phenyl group (H-2', H-3', H-4', H-5', H-6') and the para-substituted central benzene ring (H-2, H-3, H-5, H-6) have overlapping signals due to their similar chemical environments. The electron-withdrawing nature of the alkyne groups deshields these protons, causing them to resonate at a lower field.

  • Acetylenic Proton ( ~3.15 ppm): The terminal acetylenic proton (≡C-H) appears as a sharp singlet. This upfield shift, relative to aromatic and vinylic protons, is a consequence of the magnetic anisotropy induced by the circulation of π-electrons in the triple bond. This circulation generates a magnetic field that shields the acetylenic proton.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon skeleton.

  • Aromatic Carbons (121.9-132.2 ppm): The spectrum will show several distinct signals for the aromatic carbons. The quaternary carbons (C-1, C-4, and C-1') are expected to have lower intensities compared to the protonated carbons. The chemical shifts are influenced by the substitution pattern and the electronic effects of the ethynyl groups.

  • Alkynyl Carbons (78.1-91.0 ppm): The four sp-hybridized carbons of the two alkyne units are expected to resonate in the characteristic alkynyl region of the ¹³C NMR spectrum. The terminal alkyne carbons (Ph-C≡C -H and Ph-C ≡C-H) will have different chemical shifts from the internal alkyne carbons (Ph-CC -Ph).

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation Sample_Prep Sample Preparation (5-10 mg in CDCl3) H1_NMR 1H NMR Acquisition (400 MHz) Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition (100 MHz) Sample_Prep->C13_NMR Analyze_H1 Analyze 1H Spectrum - Chemical Shifts - Integration - Multiplicities H1_NMR->Analyze_H1 Analyze_C13 Analyze 13C Spectrum - Chemical Shifts C13_NMR->Analyze_C13 Assign_H1 Assign 1H Signals - Aromatic Region - Acetylenic Proton Analyze_H1->Assign_H1 Assign_C13 Assign 13C Signals - Aromatic Carbons - Alkynyl Carbons Analyze_C13->Assign_C13 Structure_Confirm Structure Confirmation Assign_H1->Structure_Confirm Assign_C13->Structure_Confirm

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinctive fingerprint that is invaluable for its identification and characterization. The combination of the aromatic multiplet and the characteristic upfield singlet of the acetylenic proton in the ¹H NMR spectrum, along with the specific signals for the aromatic and alkynyl carbons in the ¹³C NMR spectrum, allows for unambiguous structural confirmation. This guide serves as a detailed reference for researchers, providing the necessary data and interpretation to confidently work with this important molecular building block.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 1-Ethynyl-4-(phenylethynyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the vibrational modes of this molecule, offers a detailed experimental protocol for acquiring high-quality spectra, and provides an in-depth interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and IR absorption, this guide serves as a practical resource for the characterization and quality control of this compound and related diarylalkyne compounds.

Introduction: The Spectroscopic Signature of a Rigid Rod-like Molecule

This compound is a fascinating organic molecule characterized by its rigid, linear structure, composed of a central para-disubstituted benzene ring flanked by a terminal and an internal alkyne. This unique arrangement of conjugated pi systems makes it a valuable building block in materials science and medicinal chemistry. Infrared (IR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This technique probes the vibrational modes of chemical bonds, providing a unique "fingerprint" that is highly specific to the molecule's functional groups and overall architecture. This guide will systematically dissect the IR spectrum of this compound, empowering researchers to confidently identify and characterize this compound.

Theoretical Framework: Predicting the Vibrational Landscape

The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups: a terminal alkyne (-C≡CH), an internal alkyne (-C≡C-), and a para-disubstituted benzene ring. Understanding the characteristic absorption frequencies of these groups is paramount for accurate spectral interpretation.

The Terminal Alkyne: A Tale of Two Vibrations

The terminal ethynyl group (-C≡CH) gives rise to two highly characteristic and diagnostically significant absorption bands:

  • ≡C-H Stretching: The bond between the sp-hybridized carbon and the hydrogen atom is strong and stiff, resulting in a sharp, and typically strong, absorption band in the 3330-3270 cm⁻¹ region[1][2]. The precise position of this peak is sensitive to the molecular environment. Its presence is a definitive indicator of a terminal alkyne.

  • C≡C Stretching: The stretching vibration of the carbon-carbon triple bond in a terminal alkyne appears in the 2260-2100 cm⁻¹ range[1][3]. This peak is generally of medium to weak intensity.

The Internal Alkyne: A More Subtle Signature

The internal phenylethynyl group (-C≡C-Ph) presents a more subtle spectroscopic feature:

  • C≡C Stretching: The stretching vibration of an internal carbon-carbon triple bond also falls within the 2260-2100 cm⁻¹ range[4]. However, the intensity of this absorption is highly dependent on the symmetry of the molecule. In symmetrical or near-symmetrical internal alkynes, the change in dipole moment during the vibration is small, leading to a very weak or sometimes absent peak[4]. In this compound, the asymmetry of the substitution on the triple bond should allow for the observation of this peak, albeit likely weaker than the terminal alkyne's C≡C stretch.

The Para-Disubstituted Benzene Ring: A Pattern of Bending

The 1,4-disubstituted benzene ring exhibits several characteristic vibrations:

  • Aromatic C-H Stretching: The stretching of the C-H bonds on the aromatic ring typically occurs in the 3100-3000 cm⁻¹ region[5]. These absorptions are generally of medium to weak intensity and can sometimes be obscured by broader bands.

  • Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring result in a series of absorptions, typically in the 1600-1450 cm⁻¹ range[5].

  • C-H Out-of-Plane Bending: The out-of-plane bending (wagging) of the aromatic C-H bonds is particularly diagnostic of the substitution pattern. For para-disubstituted benzenes, a strong absorption band is expected in the 850-800 cm⁻¹ region[6][7]. This arises from the concerted motion of the adjacent C-H bonds.

The following diagram illustrates the key vibrational modes of this compound that are probed by IR spectroscopy.

Caption: Molecular structure of this compound and its principal IR-active vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines the steps for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is often preferred for solid samples due to its minimal sample preparation and reproducibility.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR crystal.

  • Sample: this compound, solid powder.

  • Spatula and Cleaning Supplies: A clean, dry spatula and appropriate solvents (e.g., isopropanol or acetone) for cleaning the ATR crystal.

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions. This typically involves a warm-up period for the source and detector.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if available.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a solvent-moistened, lint-free wipe. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This measurement accounts for the absorbance of the ATR crystal and the ambient atmosphere, and it will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically a few milligrams) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The required pressure will vary depending on the instrument and the nature of the solid.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • After data acquisition, clean the sample from the ATR crystal using a dry, lint-free wipe, followed by a solvent-moistened wipe.

    • Process the spectrum using the spectrometer software. This may include baseline correction and normalization if required for comparison with other spectra.

Spectral Interpretation: Decoding the Molecular Fingerprint

A representative IR spectrum of this compound will exhibit a series of distinct absorption bands. The following table summarizes the expected key peaks and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
~3300≡C-H Stretch (Terminal Alkyne)Strong, SharpDiagnostic for the terminal ethynyl group[1][3].
~3050Aromatic C-H StretchMedium to WeakCharacteristic of the C-H bonds on the benzene rings[5].
~2210C≡C Stretch (Internal Alkyne)Weak to MediumMay be less intense than the terminal alkyne C≡C stretch[8].
~2100C≡C Stretch (Terminal Alkyne)MediumConfirms the presence of the terminal alkyne[4].
~1600, ~1500, ~1450Aromatic C=C Ring StretchMediumA series of bands indicating the presence of the aromatic rings[5].
~830Para-Substituted C-H Out-of-Plane BendStrongA key indicator of the 1,4-substitution pattern on the central benzene ring[6][7].

Conclusion: A Powerful Tool for Structural Verification

Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural characterization of this compound. By carefully analyzing the key absorption bands corresponding to the terminal alkyne, internal alkyne, and para-disubstituted benzene ring, researchers can confirm the identity and assess the purity of this important molecule. The principles and protocols outlined in this guide offer a robust framework for obtaining and interpreting high-quality IR spectra, contributing to the rigorous characterization required in modern chemical research and development.

References

Introduction to 1-Ethynyl-4-(phenylethynyl)benzene and its Analytical Significance

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-Ethynyl-4-(phenylethynyl)benzene

This compound, hereafter referred to as EPEB, is a diarylalkyne characterized by a rigid, conjugated system of two benzene rings linked by an ethynyl bridge, with a terminal ethynyl group. This molecular architecture imparts unique electronic and structural properties, making it a valuable building block in materials science and nanotechnology. Its applications range from components in liquid crystals and organic light-emitting diodes (OLEDs) to molecular wires and advanced polymer synthesis.[1]

For researchers and developers in these fields, confirming the identity, purity, and structural integrity of EPEB is paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose. It provides not only the precise molecular weight but also a detailed structural fingerprint through controlled fragmentation. This guide, intended for scientists and drug development professionals, offers a deep dive into the mass spectrometric analysis of EPEB, explaining the causality behind methodological choices and providing actionable protocols for its comprehensive characterization.

Physicochemical Profile and its Implications for Mass Spectrometry

Understanding the inherent properties of EPEB is the first step in designing a robust analytical strategy. Its structure is nonpolar and relatively volatile, which heavily influences the selection of appropriate ionization techniques and separation methods.

PropertyValueSource
Molecular Formula C₁₆H₁₀[2]
Average Molecular Weight 202.25 g/mol [2]
Monoisotopic Mass 202.07825 Da[2]
Physical Form White to light yellow solid[3][4]
IUPAC Name 1-ethynyl-4-(2-phenylethynyl)benzene[2]
CAS Number 92866-00-7[2]

The molecule's high degree of unsaturation and aromaticity results in a stable structure, which suggests that the molecular ion will be prominent in the mass spectrum, particularly with certain ionization methods. Its thermal stability and defined melting point (approx. 90°C) make it an excellent candidate for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

A Scientist's Guide to Selecting the Optimal Ionization Technique

The ionization process is the heart of the mass spectrometry experiment. The choice of technique dictates the nature of the resulting ions and the extent of fragmentation, thereby defining the type of information that can be obtained.

Electron Ionization (EI): The Gold Standard for Volatile, Nonpolar Compounds

For a thermally stable and nonpolar molecule like EPEB, Electron Ionization (EI) is the most direct and informative method.[5] In EI, high-energy electrons (typically 70 eV) bombard the gaseous analyte, causing the ejection of an electron to form an energetically unstable radical cation, M⁺•.[6]

Causality: The 70 eV standard energy is well above the ionization potential of most organic molecules, ensuring reproducible fragmentation patterns that are highly characteristic of the molecule's structure.[7] This "hard" ionization technique generates a wealth of fragment ions, which are invaluable for detailed structural elucidation. The stability of the aromatic rings in EPEB ensures that even with this high energy, the molecular ion peak remains clearly identifiable.[8]

Atmospheric Pressure Ionization (API): Adapting for Liquid-Phase Analysis

While GC-MS is ideal, EPEB may be analyzed from complex matrices or as part of a workflow involving liquid chromatography (LC). In such cases, Atmospheric Pressure Ionization (API) techniques are required.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization method primarily designed for polar, labile, and large molecules.[9][10] Its application to nonpolar hydrocarbons like EPEB is challenging because the molecule lacks easily protonated or deprotonated sites.[11] However, ionization is not impossible. Under specific solvent conditions (e.g., using toluene or dichloromethane), EPEB can be detected, often as radical cations or adducts with cations like sodium ([M+Na]⁺) or protons ([M+H]⁺).[12][13] The mechanism often involves electrochemical processes at the ESI capillary tip.[12]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a more robust choice for analyzing moderately polar to nonpolar compounds via LC-MS.[14] It involves creating reactant ions from the solvent vapor, which then transfer charge to the analyte molecules. This process is more efficient for nonpolar species than ESI and serves as a powerful alternative when direct infusion or LC-MS is preferred.[15]

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Soft Approach for Complex Systems

MALDI is another soft ionization technique where the analyte is co-crystallized with a UV-absorbing matrix.[16][17] A laser pulse desorbs and ionizes the analyte with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or radical cation M⁺•.[18]

Field Insight: While powerful for large molecules, MALDI analysis of small molecules like EPEB (m/z 202.078) can be hampered by interference from matrix-related ions in the low-mass region.[19] The key to a successful MALDI experiment is the judicious selection of a matrix (e.g., α-cyano-4-hydroxycinnamic acid or 4-hydroxy-3-nitrobenzonitrile) and optimization of the laser fluency to achieve a clean spectrum with minimal background.[20][21]

The Imperative of High-Resolution Mass Spectrometry (HRMS)

While nominal mass instruments provide integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) provides mass measurements with high accuracy, typically better than 5 parts-per-million (ppm).[22] This capability is crucial for unambiguously determining the elemental composition of an ion.

Why it Matters for EPEB: For the molecular ion of EPEB, HRMS would measure a mass like 202.07825 Da. This precise measurement confirms the elemental formula C₁₆H₁₀, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas) that could be present as impurities or contaminants.[23][24] This level of confidence is non-negotiable in pharmaceutical and materials science applications.

Deciphering the Molecular Blueprint: Fragmentation Analysis

The fragmentation pattern observed in a mass spectrum is a direct reflection of the molecule's chemical structure. Under Electron Ionization, the EPEB molecular ion will undergo a series of predictable bond cleavages. The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the spectrum.[25][26]

Predicted EI Fragmentation Pathway

The highly conjugated system of EPEB lends significant stability to the molecular ion (M⁺•), which is therefore expected to be the base peak (the most intense peak) in the EI spectrum at m/z 202 .[8] Subsequent fragmentation events provide structural confirmation.

G cluster_main Proposed Fragmentation of EPEB M C₁₆H₁₀⁺• m/z = 202 (Molecular Ion / Base Peak) F1 C₁₆H₉⁺ m/z = 201 M->F1 - H• F2 C₁₄H₉⁺ m/z = 177 M->F2 - C₂H• F4 C₈H₅⁺ m/z = 101 M->F4 - C₈H₅• F5 C₆H₅⁺ m/z = 77 M->F5 - C₁₀H₅• F3 C₁₄H₈⁺• m/z = 176 F2->F3 - H• workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Workflow cluster_data Data Analysis Sample EPEB Sample Dissolve Dissolve in Organic Solvent Sample->Dissolve GC GC Separation Dissolve->GC Injection IonSource Ion Source (e.g., EI, 70 eV) GC->IonSource MS1 MS-1 (Scan or Select m/z 202) IonSource->MS1 CID Collision Cell (CID) (for MS/MS) MS1->CID Precursor Ion Detector Detector MS1->Detector MS2 MS-2 (Product Ion Scan) CID->MS2 Product Ions MS2->Detector Spectrum Mass Spectrum (Full Scan or MS/MS) Detector->Spectrum Interpretation Interpretation: - Molecular Ion - Fragmentation - Formula Confirmation Spectrum->Interpretation

References

Crystal Structure of 1-Ethynyl-4-(phenylethynyl)benzene Derivatives: From Single Crystal to Solid-State Architecture

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Architectural Blueprint of Molecular Solids

In the realm of materials science and drug development, the precise three-dimensional arrangement of molecules in a crystal lattice is paramount. This architecture, the crystal structure, dictates a material's macroscopic properties—from its charge transport characteristics in an organic semiconductor to the solubility and bioavailability of a pharmaceutical compound.[1][2] The 1-ethynyl-4-(phenylethynyl)benzene (EPEB) framework represents a class of rigid, linear molecules that serve as exemplary building blocks for functional organic materials. Their conjugated π-systems and acetylene linkers make them prime candidates for applications in molecular electronics and organic electronics.[3][4]

Understanding the crystal structure of EPEB derivatives is not merely an academic exercise; it is a predictive science. By controlling the subtle interplay of non-covalent forces that govern crystal packing, we can tune the solid-state properties of these materials. This guide provides a comprehensive exploration of the core principles and methodologies for determining, analyzing, and predicting the crystal structures of EPEB derivatives. It is designed for the hands-on researcher, offering not just protocols, but the scientific rationale that underpins them, ensuring a deep, applicable understanding of the subject.

Part 1: The Definitive Method: Single-Crystal X-ray Diffraction (SCXRD)

The unambiguous determination of a molecule's solid-state structure is achieved through Single-Crystal X-ray Diffraction (SCXRD). This technique provides a high-resolution map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and the overall molecular arrangement can be precisely determined.[5] The quality of the final structure is, however, entirely dependent on the quality of the initial single crystal.

The Genesis of Structure: A Protocol for Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is often the most challenging step in structure determination. The goal is to encourage molecules to slowly and orderly assemble into a defect-free lattice. Slow evaporation from a saturated solution is a robust and widely used method for small organic molecules.

Field-Proven Protocol: Slow Evaporation from a Binary Solvent System

  • Causality: The choice of solvents is critical. A "good" solvent is one in which the EPEB derivative is readily soluble, while a "poor" solvent (or anti-solvent) is one in which it is sparingly soluble. By slowly introducing the anti-solvent or evaporating the good solvent, the solution gradually becomes supersaturated, promoting slow, controlled crystal growth rather than rapid precipitation.

  • Step-by-Step Methodology:

    • Solvent Screening: Begin by testing the solubility of your EPEB derivative (~1-2 mg) in a range of common laboratory solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Hexane, Ethanol) to identify a suitable "good" solvent.

    • Solution Preparation: Dissolve approximately 10-20 mg of the purified EPEB derivative in the minimum amount of the chosen "good" solvent (e.g., Toluene) in a clean, small vial (e.g., a 4 mL vial). Gentle warming may be used to facilitate dissolution.

    • Inducing Supersaturation: Place the vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm). In this chamber, place a separate, open vial containing a "poor" solvent (e.g., Hexane). The slow vapor diffusion of the anti-solvent into the solution of the compound will gradually lower its solubility.

    • Incubation: Allow the system to stand undisturbed in a location free from vibrations and significant temperature fluctuations for several days to weeks.

    • Crystal Harvesting: Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) and quality (clear, well-defined faces) have formed, carefully harvest them using a nylon loop or a fine needle. Immediately coat the crystal in a protective cryo-oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Workflow for Crystal Growth and Selection

crystal_growth_workflow cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Analysis & Selection dissolve Dissolve EPEB Derivative in 'Good' Solvent setup Place in Sealed Chamber with 'Poor' Solvent dissolve->setup Create Saturated Solution diffusion Slow Vapor Diffusion of Anti-Solvent setup->diffusion nucleation Gradual Supersaturation & Crystal Nucleation diffusion->nucleation growth Crystal Growth (Days to Weeks) nucleation->growth harvest Harvest Crystal growth->harvest mount Mount on Diffractometer & Screen harvest->mount quality High Quality? mount->quality quality->dissolve No, Try New Conditions data_collection Proceed to SCXRD Data Collection quality->data_collection Yes

Caption: Workflow for growing and selecting high-quality single crystals.

Data Collection, Solution, and Refinement

Once a suitable crystal is mounted on the goniometer of a diffractometer, it is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. X-rays (commonly from a Cu or Mo source) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[5] The resulting diffraction pattern—a collection of spots of varying intensity—contains the information needed to solve the structure.

The process of structure solution involves determining the phases of the diffracted X-rays (the "phase problem"), which allows for the calculation of an initial electron density map. This map is then interpreted to build a molecular model, which is subsequently refined against the experimental data to improve its accuracy. This refinement is an iterative process, minimizing the difference between the observed diffraction intensities and those calculated from the model, and is typically performed using software like the SHELX suite.[6]

Part 2: Understanding Solid-State Architecture: Intermolecular Interactions

The crystal structure of an EPEB derivative is a delicate balance of various non-covalent interactions. The rigid, aromatic nature of these molecules means that π-π stacking and C-H···π interactions are often the dominant forces dictating the packing motif.[7][8]

The Role of Substituents in Directing Crystal Packing

The true power in designing crystalline materials lies in understanding how chemical modification of the molecular scaffold influences the final solid-state structure. By introducing different functional groups onto the terminal phenyl rings of the EPEB core, one can systematically alter the intermolecular interactions.

  • Electron-Withdrawing Groups (e.g., -NO₂, -F): Groups like nitro or fluoro substituents can polarize the aromatic rings.[9] Fluorination, for example, can weaken traditional π-π stacking while introducing other stabilizing contacts like C-H···F and promoting specific phenyl-perfluorophenyl interactions.[7][8]

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can enhance the electron density of the π-system, potentially strengthening C-H···π and π-π interactions.

  • Hydrogen-Bonding Moieties: The terminal alkyne (C≡C-H) can act as a weak hydrogen bond donor, interacting with π-systems of neighboring molecules or with suitable acceptor atoms on substituents.[10]

Influence of Substituents on Packing Motifs

substituent_effects EPEB This compound (EPEB) Core substituent Substituent (R) EPEB->substituent packing_motif Resulting Crystal Packing Motif substituent->packing_motif Modifies Intermolecular Interaction Landscape motif1 Herringbone Packing Dominated by C-H···π and π-π Stacking packing_motif->motif1 e.g., -H, -CH₃ motif2 Lamellar or Sheet-like Packing Influenced by H···F contacts and Aryl-Aryl Interactions packing_motif->motif2 e.g., -F, -CF₃ motif3 Dimer-based Packing Strong Dipole-Dipole Interactions packing_motif->motif3 e.g., -NO₂

Caption: How substituents (R) direct different crystal packing motifs.

Tabulated Crystallographic Data

The following table summarizes key crystallographic parameters for the parent EPEB and a representative derivative to illustrate the impact of substitution.

CompoundFormulaSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Contacts (Shortest distance, Å)
This compound C₁₆H₁₀P2₁/n7.986.0511.23107.4C-H···π (2.75), π-π stacking (centroid-centroid, 3.81)
1-Nitro-4-(phenylethynyl)benzene [9]C₁₄H₉NO₂P2₁/c15.413.9417.8991.5C-H···O (2.45), π-π stacking (centroid-centroid, 3.65)

Note: Data for the parent EPEB is hypothetical for illustrative purposes, as a comprehensive search did not yield a readily available, fully validated CIF file for the unsubstituted parent compound. Data for the nitro derivative is based on known structures.

Part 3: In Silico Crystallography: Predicting Solid-State Forms

While SCXRD provides the definitive structure of a crystal that has been successfully grown, Computational Crystal Structure Prediction (CSP) offers the tantalizing possibility of predicting potential crystal structures—including undiscovered polymorphs—from the molecular diagram alone.[11][12] Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in both materials and pharmaceutical development, as different polymorphs can possess vastly different properties.[13]

The CSP Methodology: A Search for Stability

CSP methodologies are fundamentally a search for the most thermodynamically stable crystal structures on a computed lattice energy landscape.[11][14]

A Self-Validating CSP Workflow

  • Causality: The workflow is designed to systematically and efficiently search the vast conformational and packing space available to a molecule. It begins with a low-cost, broad search using force fields and progressively refines a smaller set of promising candidates with highly accurate but computationally expensive quantum mechanical methods.

  • Step-by-Step Methodology:

    • Molecular Conformation Analysis: For flexible molecules, perform a thorough search for all low-energy gas-phase conformers using quantum mechanics (e.g., Density Functional Theory - DFT). For rigid molecules like EPEB, this step is simplified.

    • Crystal Packing Generation: Generate thousands of plausible crystal packing arrangements within common organic space groups using specialized algorithms.

    • Lattice Energy Minimization (Force Field): Relax the generated structures to the nearest local minimum on the potential energy surface using a reliable molecular mechanics force field. This step quickly eliminates energetically unfavorable arrangements.

    • Clustering and Pruning: Remove duplicate structures and cluster the remaining unique structures based on geometric similarity.

    • Quantum Mechanical Re-ranking: Take the most stable structures (e.g., the top 100-200) from the force-field stage and re-calculate their lattice energies with greater accuracy using periodic DFT or other high-level quantum mechanical methods. This provides the final, refined energy ranking of the most likely polymorphs.

Generalized Crystal Structure Prediction (CSP) Workflow

csp_workflow cluster_refine Refinement & Ranking start Molecular Structure (2D Diagram) conf_search 1. Gas-Phase Conformer Search (QM) start->conf_search packing_gen 2. Generation of Trial Crystal Packings conf_search->packing_gen ff_opt 3. Lattice Energy Minimization (Force Field) packing_gen->ff_opt cluster 4. Remove Duplicates & Cluster Structures ff_opt->cluster qm_rank 5. Re-rank Low-Energy Structures (DFT) cluster->qm_rank landscape Final Crystal Energy Landscape qm_rank->landscape exp_validation Experimental Validation (e.g., Powder XRD) landscape->exp_validation

Caption: A typical workflow for ab initio crystal structure prediction.

Conclusion and Future Outlook

The crystal structure of this compound derivatives is the critical link between molecular design and solid-state function. This guide has outlined the synergistic relationship between experimental determination via SCXRD, detailed analysis of intermolecular forces, and the predictive power of computational CSP. A thorough understanding of these principles allows researchers to move beyond serendipity and toward the rational design of crystalline materials with tailored properties.

The future of this field lies in the integration of high-throughput automation and machine learning.[1] Automated crystal screening systems combined with machine learning algorithms for CSP are poised to dramatically accelerate the discovery of new polymorphs and functional materials, transforming our ability to design the molecular solids of tomorrow.[15]

References

A Senior Application Scientist's Guide to the Computational Characterization of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the in-depth technical guide on the computational studies of the electronic properties of 1-Ethynyl-4-(phenylethynyl)benzene.

Executive Summary

This compound (EPEB) is a member of the oligo(phenylene-ethynylene) (OPE) class of molecules, which are rigid, linear, π-conjugated systems.[1][2] These characteristics make them highly promising candidates for applications in molecular electronics, optoelectronics, and sensing.[3][4][5] A thorough understanding of their fundamental electronic properties is crucial for the rational design of new materials and devices. This guide presents a validated, first-principles computational workflow for determining the key electronic and optical properties of EPEB. We leverage Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to provide a robust and reproducible protocol, from geometry optimization to the simulation of absorption spectra. This document is intended for researchers and scientists in chemistry, materials science, and drug development, offering both the theoretical justification for methodological choices and a practical, step-by-step guide to implementation.

Introduction: The Significance of this compound

This compound, also known as 4-ethynyldiphenylacetylene, is a prototypical molecular wire. Its structure, consisting of three benzene rings linked by two acetylene units, creates a highly delocalized π-electron system along the molecular axis.[6] This extended conjugation is the primary determinant of its electronic behavior, governing how it absorbs and emits light, transports charge, and interacts with other molecules.[5]

The core objective of this guide is to establish a comprehensive computational protocol to accurately predict the following intrinsic properties of EPEB:

  • Ground-State Geometry: The molecule's most stable three-dimensional structure.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for understanding chemical reactivity and electronic transitions.[7][8]

  • Global Electronic Properties: The HOMO-LUMO gap, ionization potential, and electron affinity, which dictate the molecule's stability and charge-carrier injection/transport capabilities.

  • Optical Absorption: The primary electronic transitions and the corresponding maximum absorption wavelength (λmax) in the UV-Vis spectrum.

By accurately modeling these parameters, we can gain predictive insight into the material's performance in electronic devices and guide further synthetic efforts.

Theoretical Framework and Step-by-Step Methodology

The selection of an appropriate computational method is the most critical decision in obtaining meaningful results. For organic π-conjugated molecules like EPEB, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[9][10]

The "Why": Rationale for Method Selection
  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for medium-to-large organic molecules. We will employ specific exchange-correlation functionals that have demonstrated reliability for π-conjugated systems.

    • B3LYP: A hybrid functional that has been a workhorse in computational chemistry for decades. It often provides excellent geometries and a good first approximation of electronic properties.[10][11] However, for extended conjugated systems, it can sometimes underestimate the HOMO-LUMO gap.[12][13]

    • CAM-B3LYP: A range-separated hybrid functional. This class of functionals is often superior for calculating properties of π-conjugated systems, as they are specifically designed to correct for long-range exchange interactions and improve the description of charge-transfer states, which are common in these molecules.[14][15][16] This leads to more accurate predictions of excitation energies and orbital gaps.[14]

  • Time-Dependent Density Functional Theory (TD-DFT): To investigate the optical properties, we use TD-DFT, which is an extension of DFT for calculating excited-state properties.[17][18] It allows for the simulation of the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[19][20]

  • Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. A well-chosen basis set is crucial for accuracy.

    • Pople-style basis sets (e.g., 6-311++G(d,p)): These are computationally efficient and widely used. The "++" indicates the addition of diffuse functions on all atoms, which are essential for describing the spatial extent of electron density far from the nuclei, while "(d,p)" adds polarization functions, allowing for more flexibility in orbital shapes.[15][21]

    • Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVDZ): These are generally more systematic and can be used to approach the complete basis set limit. The "aug-" prefix denotes augmentation with diffuse functions, which is critical for calculating properties like electron affinity and describing excited states.[22][23]

The "How": A Validated Experimental Protocol

This protocol outlines the complete workflow for the computational analysis of EPEB.

Step 1: Initial Structure Preparation

  • Obtain the initial 3D coordinates of this compound. The SMILES string C#CC1=CC=C(C=C1)C#CC2=CC=CC=C2 can be used in molecular modeling software (e.g., GaussView, Avogadro) to generate an initial structure.[6]

Step 2: Ground-State Geometry Optimization

  • Objective: To find the lowest energy (most stable) conformation of the molecule.

  • Software: Gaussian, ORCA, or similar quantum chemistry package.

  • Method: Select the DFT functional and basis set. A robust choice is the CAM-B3LYP functional with the 6-311++G(d,p) basis set.

  • Execution: Perform a geometry optimization calculation without any symmetry constraints. This allows the molecule to relax to its true energy minimum on the potential energy surface.

Step 3: Vibrational Frequency Analysis

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum.

  • Method: Perform a frequency calculation at the same level of theory (CAM-B3LYP/6-311++G(d,p)) used for the optimization.

  • Validation: A true minimum is confirmed by the absence of any imaginary frequencies in the output.[1] The presence of one or more imaginary frequencies would indicate a transition state or a higher-order saddle point, requiring re-optimization.

Step 4: Calculation of Electronic Properties

  • Objective: To determine the FMO energies, HOMO-LUMO gap, ionization potential (IP), and electron affinity (EA).

  • Method: Using the validated optimized geometry, perform a single-point energy calculation.

  • Data Extraction:

    • HOMO and LUMO Energies: These are directly obtained from the calculation output. The HOMO-LUMO gap is calculated as E_gap = E_LUMO - E_HOMO.

    • Ionization Potential (IP) and Electron Affinity (EA): These can be estimated via Koopmans' theorem (IP ≈ -E_HOMO; EA ≈ -E_LUMO), but a more accurate method (ΔSCF) is to calculate the energy difference between the neutral molecule (N electrons) and the cation (N-1 electrons) or anion (N+1 electrons).

      • Adiabatic IP = E(cation, optimized) - E(neutral, optimized)

      • Adiabatic EA = E(neutral, optimized) - E(anion, optimized)

Step 5: Simulating the UV-Vis Absorption Spectrum

  • Objective: To predict the electronic absorption spectrum and identify the main transitions.

  • Method: Perform a TD-DFT calculation on the optimized ground-state geometry. Use the same functional and basis set (CAM-B3LYP/6-311++G(d,p)).

  • Execution: Request the calculation of a sufficient number of excited states (e.g., 10-20) to cover the relevant portion of the UV-Vis spectrum.

  • Solvent Effects: For a more realistic spectrum, include a solvent model like the Polarizable Continuum Model (PCM), specifying a solvent such as Toluene or Chloroform, which are common for OPEs.

  • Data Analysis: Extract the calculated excitation energies (in eV or nm), oscillator strengths (f), and the molecular orbital contributions for each significant transition. The oscillator strength indicates the intensity of the absorption; transitions with f > 0.01 are typically considered significant.

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex computational processes and theoretical concepts.

Computational_Workflow A 1. Molecular Structure Input (SMILES/Coordinates) B 2. Geometry Optimization (e.g., CAM-B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis B->C D Validation Check: No Imaginary Frequencies? C->D D->B  No E 4. FMO & Electronic Property Calculation (HOMO, LUMO, IP, EA) D->E  Yes F 5. UV-Vis Spectrum Simulation (TD-DFT Calculation) E->F G Analysis of Results: λmax, Oscillator Strength F->G

Caption: A flowchart of the comprehensive computational workflow for analyzing the electronic properties of EPEB.

Electronic_Properties y_axis Energy LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) LUMO_line HOMO_line A1 A2 A1->A2   HOMO-LUMO Gap   (E_LUMO - E_HOMO)   ≈ Excitation Energy B1 B2 Vacuum Level (E=0) B1->B2  Ionization Potential (IP)  ≈ -E_HOMO C1 C2 C2->C1  Electron Affinity (EA)  ≈ -E_LUMO

Caption: Relationship between key electronic properties derived from frontier molecular orbital energies.

Predicted Results and Discussion (Illustrative Data)

Following the protocol described above, we can generate a comprehensive dataset characterizing EPEB. The tables below present hypothetical yet realistic data based on established trends for π-conjugated systems.

Ground-State Electronic Properties

This table compares key electronic properties calculated with the general-purpose B3LYP functional and the more specialized CAM-B3LYP functional.

PropertyB3LYP / 6-311++G(d,p)CAM-B3LYP / 6-311++G(d,p)UnitSignificance
E_HOMO-5.85-6.45eVRelates to electron-donating ability (Ionization Potential)
E_LUMO-2.15-1.75eVRelates to electron-accepting ability (Electron Affinity)
HOMO-LUMO Gap 3.70 4.70 eV Key indicator of electronic excitation energy and stability [24]
Adiabatic IP6.056.60eVEnergy required to remove an electron
Adiabatic EA1.951.50eVEnergy released when an electron is added

Expert Analysis: The difference between the functionals is apparent. B3LYP predicts a significantly smaller HOMO-LUMO gap compared to CAM-B3LYP.[12][13] For extended π-conjugated systems, the larger gap predicted by range-separated functionals like CAM-B3LYP is generally considered more accurate and closer to experimental values derived from optical measurements.[14][16] The lower HOMO and higher LUMO energies from CAM-B3LYP indicate a more stable electronic structure.

Simulated Optical Absorption (TD-DFT)

The TD-DFT calculation predicts the primary electronic transition responsible for the molecule's absorption of light.

FunctionalTransitionλ_max (nm)Oscillator Strength (f)Major Orbital Contribution
CAM-B3LYPS_0 -> S_12951.85HOMO -> LUMO (98%)

Expert Analysis: The simulation predicts a very strong absorption (indicated by the high oscillator strength) around 295 nm. This transition is almost purely a π → π* excitation, characterized by the promotion of an electron from the HOMO to the LUMO. This is the hallmark of the primary electronic transition in linear conjugated systems.[19] The energy of this transition (≈4.2 eV) corresponds well with the predicted HOMO-LUMO gap from the ground-state calculation, though they are not identical due to excitonic effects accounted for in TD-DFT.

Conclusion

This guide has detailed a robust and theoretically sound computational workflow for characterizing the electronic properties of this compound. By employing DFT and TD-DFT with carefully selected functionals (CAM-B3LYP) and basis sets (6-311++G(d,p)), it is possible to obtain reliable, predictive data on the molecule's geometry, orbital energies, and optical absorption spectrum. This protocol serves as a self-validating system, where frequency analysis confirms the structural minimum and the consistency between the ground-state HOMO-LUMO gap and the primary TD-DFT transition provides confidence in the electronic structure description. The insights gained from these computational studies are invaluable for the bottom-up design of novel organic materials with tailored optoelectronic properties for next-generation applications.

References

A Technical Guide to the Theoretical Modeling of 1-Ethynyl-4-(phenylethynyl)benzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oligo(phenylene-ethynylene)s (OPEs) represent a significant class of conjugated molecules with wide-ranging applications in molecular electronics, sensor technology, and materials science. Their rigid rod-like structure and tunable electronic properties make them ideal candidates for the construction of molecular wires and other nanoscale devices. This guide provides an in-depth technical exploration of the theoretical modeling of isomers of a key OPE, 1-Ethynyl-4-(phenylethynyl)benzene. We will delve into the critical aspects of computational methodology, focusing on Density Functional Theory (DFT) as a powerful tool for predicting the structural, electronic, and spectroscopic properties of these fascinating molecules. This document is intended to serve as a comprehensive resource for researchers actively engaged in the computational design and analysis of novel organic electronic materials.

Introduction: The Significance of Conjugated Systems

At the heart of the unique properties of this compound and its isomers lies the concept of π-conjugation. A conjugated system is characterized by a series of connected p-orbitals with delocalized electrons, which typically arises from alternating single and multiple bonds.[1][2] This delocalization of π-electrons across multiple atoms results in a lower overall molecular energy, leading to increased stability.[1][3] Molecules with conjugated systems, such as OPEs, often exhibit interesting electronic and optical properties, forming the basis for chromophores—the light-absorbing parts of a molecule.[1]

This compound, with its IUPAC name 1-ethynyl-4-(2-phenylethynyl)benzene, is a prime example of a conjugated system.[4] Its rigid, linear structure is composed of benzene rings linked by ethynylene (-C≡C-) bridges, creating an extended network of overlapping p-orbitals. This structural motif is fundamental to its potential use in molecular electronics, where the ability to conduct charge over molecular distances is paramount.

The isomers of this compound, which arise from the different substitution patterns on the central benzene ring (ortho, meta, and para), present a fascinating case study in how subtle changes in molecular geometry can profoundly influence electronic properties. Theoretical modeling provides a powerful and cost-effective means to explore these structure-property relationships before embarking on potentially complex and time-consuming synthetic efforts.

Isomeric Landscape of Diethynylbenzene Derivatives

The core of the isomers we are investigating is a diethynylbenzene unit. Three positional isomers are possible, differing in the relative positions of the two ethynyl substituents around the benzene ring: ortho-, meta-, and para-diethynylbenzene.[5] These isomers serve as the fundamental building blocks for the more complex this compound derivatives.

The introduction of a phenylethynyl group to each of these diethynylbenzene isomers gives rise to the three primary structures of interest for this guide. While the para isomer, this compound, is the most commonly cited, the ortho and meta isomers are also of significant theoretical interest.

Core Methodology: Density Functional Theory (DFT)

3.1. Why DFT for Conjugated Systems?

Density Functional Theory (DFT) has emerged as one of the most popular and versatile computational methods in quantum chemistry and materials science.[6] It offers a favorable balance between computational cost and accuracy, making it well-suited for studying the electronic structure of medium to large-sized molecules like OPEs.[6][7] DFT calculations are based on the principle that the properties of a many-electron system can be determined from its electron density, which is a function of only three spatial coordinates.[6] This is a significant simplification compared to traditional wavefunction-based methods that deal with the full many-electron wavefunction.

For conjugated systems, DFT can provide valuable insights into:

  • Molecular Geometries: Predicting bond lengths, bond angles, and torsional angles.

  • Electronic Properties: Calculating HOMO-LUMO gaps, ionization potentials, and electron affinities.

  • Spectroscopic Properties: Simulating IR, Raman, and UV-Vis spectra.

However, it is crucial to acknowledge the limitations of standard DFT functionals, particularly in their treatment of long-range electron correlation effects, which can be important in extended π-systems.[7] Dispersion corrections are often necessary to accurately model non-covalent interactions, such as π-π stacking, which can play a role in the solid-state packing of these molecules.[8]

3.2. A Self-Validating Computational Protocol

To ensure the reliability and reproducibility of our theoretical predictions, we employ a self-validating computational protocol. This involves a systematic approach to the choice of computational parameters and a thorough analysis of the results to confirm their convergence and stability.

Experimental Protocol: DFT-Based Molecular Property Prediction

  • Structure Building and Initial Optimization:

    • The initial 3D structures of the ortho, meta, and para isomers of this compound are built using a molecular editor.

    • An initial geometry optimization is performed using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF), to obtain a reasonable starting geometry.[9][10][11]

  • DFT Geometry Optimization:

    • A full geometry optimization is then carried out using a DFT functional. A common choice for organic molecules is the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A suitable basis set, such as 6-31G(d,p), is chosen to provide a good balance between accuracy and computational cost. This basis set includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in describing the electron distribution.

    • The optimization is run until the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

  • Frequency Analysis:

    • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

    • The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of imaginary frequencies would indicate a saddle point (transition state).

  • Electronic Property Calculation:

    • With the optimized geometry, single-point energy calculations are performed to obtain various electronic properties.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of the molecule's electronic excitability and chemical reactivity.

    • Molecular orbital visualizations are generated to understand the spatial distribution of the frontier orbitals.

  • Spectroscopic Simulation (Optional):

    • Time-Dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions of the molecule.[12]

Predicted Properties of this compound Isomers

The following table summarizes the key predicted properties for the ortho, meta, and para isomers of this compound, obtained using the DFT protocol described above.

Propertyortho-isomermeta-isomerpara-isomer
Relative Energy (kcal/mol) +X.X+Y.Y0.0
HOMO Energy (eV) -A.A-B.B-C.C
LUMO Energy (eV) -D.D-E.E-F.F
HOMO-LUMO Gap (eV) G.GH.HI.I
Dipole Moment (Debye) J.JK.K0.0

(Note: The values in this table are illustrative and would be populated with the actual results from the DFT calculations.)

Interpretation of Results:

The para-isomer is predicted to be the most stable, which is expected due to its linear and highly symmetric structure that maximizes π-conjugation. The HOMO and LUMO energy levels, and consequently the HOMO-LUMO gap, are expected to vary significantly across the isomers. The para-isomer, with the most extended conjugation, is likely to have the smallest HOMO-LUMO gap, suggesting it will be the most easily excitable and potentially the most conductive in a molecular electronics context. The non-zero dipole moments of the ortho and meta isomers indicate an asymmetric charge distribution, which could be relevant for their interaction with electric fields and their self-assembly behavior.

Visualizing Molecular Structure and Properties

Diagrams of Isomeric Structures

The following diagrams, generated using Graphviz, illustrate the chemical structures of the three isomers.

isomers cluster_ortho ortho-isomer cluster_meta meta-isomer cluster_para para-isomer ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers of this compound.

Workflow for Theoretical Modeling

The logical flow of the computational protocol can be visualized as follows:

workflow start Build Initial 3D Structures opt1 Initial Geometry Optimization (Molecular Mechanics) start->opt1 opt2 DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) opt1->opt2 freq Frequency Analysis opt2->freq check Imaginary Frequencies? freq->check check->opt2 Yes prop Calculate Electronic Properties (HOMO, LUMO, etc.) check->prop No spec Simulate Spectra (TD-DFT) prop->spec end Analysis of Results spec->end

Caption: A schematic of the computational workflow for the theoretical modeling of molecular properties.

Conclusion and Future Outlook

This technical guide has provided a comprehensive overview of the theoretical modeling of this compound isomers using Density Functional Theory. We have outlined a robust and self-validating computational protocol and discussed the expected trends in the structural and electronic properties of the ortho, meta, and para isomers.

The insights gained from these theoretical studies are invaluable for guiding the rational design of new OPE-based materials with tailored electronic and optical properties. Future work in this area could involve:

  • Modeling of Larger Oligomers and Polymers: Extending the computational approach to investigate how the properties of these systems evolve with increasing chain length.

  • Investigation of Intermolecular Interactions: Using dispersion-corrected DFT to study the self-assembly and solid-state packing of these molecules.

  • Simulation of Electron Transport: Employing more advanced methods, such as Non-Equilibrium Green's Function (NEGF) formalism combined with DFT, to model the conductance of single-molecule junctions.[13][14]

By combining theoretical modeling with experimental synthesis and characterization, researchers can accelerate the discovery and development of next-generation organic electronic materials with transformative potential.

References

An In-depth Technical Guide to the Physical Properties of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-(phenylethynyl)benzene, a member of the diarylacetylene family of organic compounds, is a molecule of significant interest in materials science and organic electronics. Its rigid, linear structure, conferred by the two acetylene linkages and benzene rings, gives rise to unique photophysical and electronic properties. This guide provides a comprehensive overview of the key physical properties of this compound, namely its melting point and solubility, and details the experimental protocols for their determination. Understanding these fundamental characteristics is crucial for the handling, processing, and application of this compound in various research and development settings.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are critical for its purification, formulation, and integration into functional materials and devices.

PropertyValueSource(s)
Melting Point 88.0 to 92.0 °C[1]
Appearance White to light yellow powder or crystal[1]
Molecular Formula C₁₆H₁₀[2]
Molecular Weight 202.26 g/mol [1][2]
CAS Number 92866-00-7[1][2]

Solubility Profile

This compound is a nonpolar molecule due to its hydrocarbon backbone. Therefore, it is expected to be:

  • Soluble in nonpolar and moderately polar organic solvents such as:

    • Tetrahydrofuran (THF)

    • Chloroform

    • Dichloromethane (DCM)

    • Toluene

    • Acetone

  • Slightly soluble or insoluble in highly polar solvents like:

    • Water

    • Methanol

    • Ethanol

This predicted solubility behavior is consistent with the general observation that diarylacetylenes are soluble in common organic solvents.[4]

Experimental Determination of Physical Properties

Accurate determination of the melting point and solubility is essential for verifying the purity and establishing the processing parameters for this compound. The following sections provide detailed, step-by-step protocols for these measurements.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to broaden and depress the melting range.

  • Sample Preparation: A small amount of dry, crystalline this compound is finely ground into a powder.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement:

    • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point (around 75-80 °C).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start: Dry Crystalline Sample grind Grind to Fine Powder start->grind pack Pack into Capillary Tube grind->pack place Place in Melting Point Apparatus pack->place heat_fast Rapid Heating to ~75-80°C place->heat_fast heat_slow Slow Heating (1-2°C/min) heat_fast->heat_slow observe Observe and Record Melting Range heat_slow->observe end end observe->end End: Melting Point Data

Caption: Workflow for Melting Point Determination.

Solubility Determination

A qualitative assessment of solubility can be performed by observing the dissolution of the solute in a given solvent at a specific temperature.

  • Solvent Selection: A range of representative organic solvents (e.g., THF, chloroform, acetone, ethanol, water) are chosen.

  • Sample Preparation: A known mass of this compound (e.g., 10 mg) is weighed into a series of test tubes.

  • Solvent Addition: A fixed volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Dissolution: The mixtures are agitated (e.g., by vortexing or sonication) at a constant temperature (typically room temperature) for a set period.

  • Observation: The test tubes are visually inspected for the presence of undissolved solid. The solubility is qualitatively categorized as "soluble," "partially soluble," or "insoluble."

SolubilityWorkflow cluster_setup Experiment Setup cluster_process Dissolution Process start Start: Weigh Solute (10 mg) add_solvent Add Solvent (1 mL) start->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate observe Visually Inspect for Undissolved Solid agitate->observe categorize categorize observe->categorize Categorize Solubility

Caption: Workflow for Qualitative Solubility Assessment.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound, including its melting point and a scientifically reasoned estimation of its solubility profile. The provided experimental protocols offer a robust framework for the accurate determination of these properties, which is fundamental for the successful application of this compound in advanced materials and drug development.

References

An In-depth Technical Guide to 1-Ethynyl-4-(phenylethynyl)benzene (CAS No. 92866-00-7)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Diarylacetylene Scaffold

In the landscape of medicinal chemistry and materials science, the rigid, linear scaffold of diarylacetylenes presents a compelling architectural motif. 1-Ethynyl-4-(phenylethynyl)benzene, identified by the CAS number 92866-00-7, embodies this structural class. Its conjugated system of aromatic rings and triple bonds offers unique electronic and photophysical properties, while the terminal alkyne group serves as a versatile handle for further chemical elaboration. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical characteristics, spectroscopic signature, a robust synthetic protocol, and exploring its potential applications, particularly within the realm of drug discovery. The insights presented herein are intended to equip researchers with the foundational knowledge required to effectively utilize this compound in their scientific endeavors.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its safe and effective handling in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 92866-00-7[1]
Molecular Formula C₁₆H₁₀[1]
Molecular Weight 202.25 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Ethynyldiphenylacetylene, 1-(4-Ethynylphenyl)-2-phenylacetylene
Appearance White to light yellow solid/powder to crystal[2]
Melting Point 88.0 to 92.0 °C[2]
Boiling Point 328.8 ± 25.0 °C (Predicted)[2]
Density 1.10 ± 0.1 g/cm³ (Predicted)[2]
Storage Conditions 2-8°C, stored under an inert atmosphere, protected from light.[2]

Safety and Handling:

This compound is classified as a skin and eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, are essential.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364.[1]

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region corresponding to the two phenyl rings and a singlet for the terminal alkyne proton.

  • ¹H NMR (CDCl₃): δ 7.48–7.54 (m, 6H), 7.35–7.36 (m, 3H), 3.17 (s, 1H).

¹³C NMR (Carbon-13 NMR): Based on the spectra of closely related diarylacetylene compounds, the predicted ¹³C NMR spectrum would show signals for the aromatic carbons and the four distinct sp-hybridized carbons of the alkyne moieties. For example, the spectrum of 1-fluoro-4-(phenylethynyl)benzene shows characteristic peaks for the acetylenic carbons at δ 88.2 and 88.9 ppm.[3] Similarly, 1-chloro-4-(phenylethynyl)benzene displays alkyne carbon signals at δ 88.21 and 90.28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C-H stretching of the terminal alkyne, the C≡C stretching of both alkyne units, and the vibrations of the aromatic rings.

  • Predicted Key IR Absorptions (cm⁻¹):

    • ~3300 cm⁻¹ (C-H stretch, terminal alkyne)

    • ~2100-2260 cm⁻¹ (C≡C stretch)

    • ~1600, 1500, 1450 cm⁻¹ (C=C stretching, aromatic rings)

    • ~690-900 cm⁻¹ (C-H bending, aromatic rings)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

  • Predicted Exact Mass [M+H]⁺: 203.0855 (Calculated for C₁₆H₁₁⁺)

Synthesis of this compound: A Step-by-Step Protocol via Sonogashira Coupling

The synthesis of this compound is most efficiently achieved through a palladium- and copper-catalyzed Sonogashira cross-coupling reaction.[4][5][6] This powerful C-C bond-forming reaction couples a terminal alkyne with an aryl halide. The following protocol provides a representative method.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Base cluster_product Product 4-Iodophenylacetylene 4-Iodophenylacetylene Reaction_Vessel Reaction_Vessel 4-Iodophenylacetylene->Reaction_Vessel Phenylacetylene Phenylacetylene Phenylacetylene->Reaction_Vessel Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Vessel Cu_Catalyst CuI Cu_Catalyst->Reaction_Vessel Base Amine Base (e.g., TEA, DIPEA) Base->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Sonogashira Coupling

Caption: Sonogashira coupling for the synthesis of this compound.

Materials:

  • 4-Iodophenylacetylene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodophenylacetylene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF) to the flask, followed by the amine base (e.g., TEA, 2-3 eq).

  • Reactant Addition: Slowly add phenylacetylene (1.1-1.2 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the catalysts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Relevance and Potential Applications in Drug Development

The diarylacetylene scaffold is of significant interest to medicinal chemists due to its structural rigidity, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the terminal alkyne of this compound makes it an ideal building block for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal reaction used extensively in drug discovery for lead generation and optimization.

Potential Therapeutic Applications:

  • Anticancer Agents: Numerous studies have highlighted the potential of diarylacetylene derivatives as anticancer agents. Some halogenated diarylacetylenes have been shown to inhibit the proliferation of colon cancer cells. Polyfluorinated diarylacetylenes have demonstrated cytotoxicity against human myeloma and breast cancer cells.[7] The rigid structure of these compounds can facilitate their intercalation into DNA or their binding to enzyme active sites.

  • Enzyme Inhibition: The diarylacetylene core can be functionalized to target specific enzymes implicated in disease. For instance, derivatives have been explored as inhibitors of hypoxia-inducible factor-1 (HIF-1), a key regulator in tumor progression.

  • Molecular Probes and Diagnostics: The inherent fluorescence of some diarylacetylene derivatives, coupled with the ability to attach biomolecules via the terminal alkyne, makes them promising candidates for the development of fluorescent probes for bioimaging and diagnostic applications.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_screening Screening & Optimization Target_Molecule This compound Click_Chemistry Click Chemistry (CuAAC) Target_Molecule->Click_Chemistry Compound_Library Diverse Compound Library Click_Chemistry->Compound_Library Biological_Screening Biological Screening (e.g., Anticancer Assays) Compound_Library->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Workflow for utilizing this compound in drug discovery.

Conclusion and Future Outlook

This compound (CAS No. 92866-00-7) is a valuable and versatile chemical entity with significant potential in both materials science and drug discovery. Its well-defined structure, coupled with a straightforward and efficient synthesis, makes it an attractive building block for creating more complex molecules. For researchers in drug development, the terminal alkyne provides a gateway to a vast chemical space through click chemistry, enabling the rapid generation of compound libraries for high-throughput screening. The emerging evidence of the anticancer properties of the diarylacetylene class further underscores the potential of derivatives of this compound as future therapeutic agents. Further investigation into the biological activities of this specific compound and its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

The Diarylacetylene Core: A Synthetic Odyssey from Classical Eliminations to Modern Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The diarylacetylene motif, characterized by two aryl groups linked by a carbon-carbon triple bond, is a cornerstone in the architecture of a vast array of functional molecules. From the rigid-rod backbones of conjugated polymers in organic electronics to the pharmacophores of potent therapeutic agents, the unique electronic and structural properties of diarylacetylenes have cemented their importance across the chemical sciences. This guide provides a comprehensive exploration of the discovery and historical synthesis of this pivotal functional group. We will journey from the foundational, often harsh, elimination reactions of the 19th century to the sophisticated and mild transition-metal-catalyzed cross-coupling reactions that define modern organic synthesis. This narrative is designed not merely to list procedures, but to provide insight into the causal relationships behind experimental choices, offering a field-proven perspective on the evolution of synthetic strategy.

The Dawn of Diarylacetylene Synthesis: Classical Elimination Strategies

The earliest forays into the synthesis of diarylacetylenes were rooted in the fundamental principles of elimination reactions. These methods, while historically significant, often required forcing conditions and possessed limited functional group tolerance.

Dehydrohalogenation of Dihaloalkanes

One of the most traditional and illustrative methods for forging the acetylene bond is the double dehydrohalogenation of a 1,2-dihalo-1,2-diarylethane. The synthesis of diphenylacetylene (often called tolan) from trans-stilbene serves as a canonical example. This two-step sequence begins with the bromination of the alkene to form an intermediate dibromide, which is then subjected to a strong base to eliminate two equivalents of hydrogen bromide.

The choice of a strong base and high temperatures is critical to overcome the higher activation energy of the second elimination from the vinylic halide intermediate. The causality here is clear: the sp²-hybridized carbon of the vinylic halide has a stronger C-Br bond and the vinyl proton is less acidic than its counterpart in the initial alkyl halide.

E2_Elimination

Experimental Protocol: Synthesis of Diphenylacetylene from trans-Stilbene

Part A: Bromination of trans-Stilbene

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 g of trans-stilbene in 40 mL of glacial acetic acid, warming gently on a hot plate if necessary.

  • Brominating Agent Addition: Carefully add 4.0 g of pyridinium hydrobromide perbromide to the solution. This reagent is a solid and safer to handle than liquid bromine, acting as an in situ source of Br₂.

  • Reaction: Heat the mixture gently for an additional 2-3 minutes. The product, meso-1,2-dibromo-1,2-diphenylethane, will precipitate as a white solid.

  • Isolation: Cool the flask to room temperature, then in an ice bath. Collect the solid product by vacuum filtration, washing with cold methanol to remove any residual color. Air dry the product.

Part B: Dehydrohalogenation of meso-1,2-Dibromo-1,2-diphenylethane

  • Reaction Setup: Place the dried dibromide from Part A into a 100 mL round-bottom flask. Add approximately 1.5 g of potassium hydroxide (KOH) pellets and 20 mL of a high-boiling solvent such as ethylene glycol or triethylene glycol (bp > 190 °C).

  • Heating: Attach a reflux condenser (an air condenser is sufficient due to the high boiling point of the solvent) and heat the mixture to reflux (approximately 160-180 °C) for 20 minutes.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 100 mL of cold water. Diphenylacetylene will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration. The product can be purified by recrystallization from warm 95% ethanol. Dissolve the crude solid in a minimal amount of hot ethanol, and then add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals of diphenylacetylene.

Synthesis from Benzil

Another classical approach involves the conversion of benzil (1,2-diphenylethane-1,2-dione). This method proceeds via the formation of benzil dihydrazone, which is then oxidized, typically with mercuric oxide, to yield diphenylacetylene.[1] While effective, the use of stoichiometric amounts of a toxic mercury reagent is a significant drawback.[1]

The Copper Age: Emergence of Acetylide Coupling Reactions

The mid-20th century witnessed a paradigm shift with the introduction of copper-mediated reactions, which allowed for the direct coupling of acetylenic units. These methods offered milder conditions and laid the groundwork for modern cross-coupling chemistry.

The Glaser Coupling (1869)

Discovered by Carl Glaser in 1869, this reaction is the archetypal oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[2] While not a direct synthesis of simple diarylacetylenes, it is a foundational reaction in alkyne chemistry. The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of a base and an oxidant (often oxygen from the air).[2] The key intermediate is a copper(I) acetylide. The Hay modification (1962) improved upon the original conditions by using a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, enhancing the reaction's versatility.[2]

Glaser_Coupling

The Castro-Stephens Coupling (1963)

A significant advancement for the synthesis of unsymmetrical diarylacetylenes was the Castro-Stephens coupling, reported in 1963.[3] This reaction involves the cross-coupling of a pre-formed copper(I) acetylide with an aryl halide, typically an iodide or bromide, in a solvent like hot pyridine.[3][4]

This was a major step forward as it allowed for the controlled synthesis of diarylacetylenes with different aryl substituents. The primary limitation, however, is the need to prepare and use a stoichiometric amount of the often unstable copper acetylide.[5]

Castro_Stephens

The Palladium Revolution: Modern Cross-Coupling

The development of palladium-catalyzed cross-coupling reactions in the 1970s revolutionized organic synthesis, and the construction of diarylacetylenes was no exception. These methods offer unparalleled efficiency, functional group tolerance, and mild reaction conditions.

The Sonogashira Coupling (1975)

The Sonogashira coupling, reported in 1975, is arguably the most important and widely used method for synthesizing diarylacetylenes today.[6] It is a modification of the Castro-Stephens reaction, ingeniously employing a dual catalytic system of palladium and copper.[6][7] This allows for the in situ generation of the copper acetylide, meaning only a catalytic amount of copper is required.[3]

The reaction couples a terminal alkyne with an aryl or vinyl halide (or triflate) using a palladium(0) catalyst, a copper(I) co-catalyst (typically CuI), and an amine base (such as triethylamine or diisopropylamine), which also often serves as the solvent.[6]

The Catalytic Cycles: The accepted mechanism involves two interconnected cycles:

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate.

  • Transmetalation: The acetylide group is transferred from copper to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the Pd(0) catalyst.[8][9]

Sonogashira_Coupling

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Solvent and Base: Add an anhydrous amine solvent, such as triethylamine or a mixture of THF and diisopropylamine.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the mixture via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the organic layer with saturated aqueous NH₄Cl solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[10]

Comparative Analysis of Key Synthetic Methods

The choice of synthetic method for a diarylacetylene depends heavily on the desired molecular complexity, functional group compatibility, and scale of the reaction.

MethodTypeKey ReagentsAdvantagesLimitations
Dehydrohalogenation EliminationAlkene, Halogen, Strong Base (e.g., KOH)Inexpensive reagents; good for simple, symmetrical diarylacetylenes.Harsh conditions (high temp.); poor functional group tolerance; not suitable for unsymmetrical products.
Glaser Coupling HomocouplingTerminal Alkyne, Cu(I) salt, OxidantGood for synthesizing symmetrical 1,3-diynes; foundational method.Produces only symmetrical products; risk of over-oxidation.[2]
Castro-Stephens Cross-CouplingCopper Acetylide, Aryl HalideAllows for unsymmetrical diarylacetylenes; direct C-C bond formation.Requires stoichiometric, pre-formed copper acetylides; relatively high temperatures.[3][4]
Sonogashira Coupling Cross-CouplingTerminal Alkyne, Aryl Halide, Pd(0) catalyst, Cu(I) co-catalyst, BaseMild conditions; excellent functional group tolerance; catalytic copper; high yields; wide substrate scope.[6]Catalyst cost; sensitivity to oxygen (can promote Glaser homocoupling).[6][11]

Applications in Research and Development

The synthetic accessibility of diarylacetylenes has enabled their use in numerous high-impact fields.

  • Materials Science: As rigid, linear linkers, diarylacetylenes are integral components of conjugated polymers and oligomers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular wires.[12][13][14] Their ability to facilitate π-electron delocalization is key to the electronic properties of these materials.

  • Drug Development: The diarylacetylene scaffold is present in a number of biologically active molecules. For instance, the Sonogashira coupling is a key step in the synthesis of Tazarotene, a topical retinoid used to treat psoriasis and acne.[6] It is also used to prepare Altinicline (SIB-1508Y), a nicotinic receptor agonist that was investigated for the treatment of Parkinson's disease.[6] The rigidity of the acetylene linker can be advantageous for positioning aryl groups to achieve optimal binding to biological targets.

Conclusion

The synthetic journey towards the diarylacetylene core mirrors the broader evolution of organic chemistry itself—from brute-force eliminations to elegant, rationally designed catalytic cycles. The early methods, while limited in scope, provided the foundational knowledge upon which later, more sophisticated techniques were built. The development of copper-mediated couplings by Glaser, and later Castro and Stephens, opened the door to controlled acetylenic bond formation. However, it was the advent of the palladium/copper dual catalytic system in the Sonogashira coupling that truly unlocked the potential of this functional group, making complex diarylacetylenes readily accessible for a myriad of applications. For the modern researcher, a deep understanding of this historical and mechanistic landscape is not merely academic; it is essential for making informed, field-proven decisions in the design and execution of synthetic routes toward the next generation of advanced materials and therapeutics.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(phenylethynyl)benzene is a conjugated diyne molecule with significant potential in materials science and as a building block in the synthesis of complex organic structures. Its rigid, linear geometry and reactive terminal alkyne and internal alkyne groups make it a candidate for the formation of novel polymers, carbon-rich materials, and functional molecular devices.[1] A critical aspect of its application, particularly in materials science, is its thermal stability and decomposition behavior. This guide provides a comprehensive technical overview of the synthesis, thermal properties, and decomposition pathways of this compound, offering field-proven insights for researchers and professionals in related fields.

Introduction

The unique properties of diynes, such as this compound, stem from their conjugated system of alternating single and triple bonds. This conjugation imparts desirable electronic and optical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), conducting materials, and nonlinear optical materials.[1] Furthermore, the presence of reactive alkyne functionalities allows for post-synthetic modification and polymerization, opening avenues for the creation of advanced materials like graphdiyne, a 2D carbon allotrope with potential applications in catalysis, gas separation, and energy storage.[2][3]

Understanding the thermal behavior of this compound is paramount for its practical application. Thermal stability dictates the processing window for polymer synthesis and device fabrication, while the decomposition pathway determines the nature of the resulting materials and any potential outgassing products. This guide will delve into the synthesis of this compound and provide a detailed analysis of its thermal properties, drawing parallels with the well-characterized, structurally similar compound, diphenylacetylene (tolan).

Synthesis of this compound

The most efficient and widely used method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves a two-step Sonogashira coupling sequence, starting from a dihalogenated benzene derivative.

Synthesis_of_this compound 1,4-Diiodobenzene 1,4-Diiodobenzene Intermediate 1-Iodo-4-(phenylethynyl)benzene 1,4-Diiodobenzene->Intermediate Sonogashira Coupling (1 eq. Phenylacetylene) Phenylacetylene Phenylacetylene Phenylacetylene->Intermediate Product_TMS 1-(Phenylethynyl)-4-((trimethylsilyl)ethynyl)benzene Intermediate->Product_TMS Sonogashira Coupling (Trimethylsilylacetylene) Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Product_TMS Final_Product This compound Product_TMS->Final_Product Deprotection (e.g., K2CO3, MeOH)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Sonogashira Coupling

The following is a generalized, yet detailed, protocol for the synthesis of a diarylacetylene, which can be adapted for the synthesis of this compound.

Materials:

  • Aryl halide (e.g., 1-bromo-4-iodobenzene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF or toluene)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Slowly add the terminal alkyne to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Upon completion, the reaction mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

  • The organic layer is extracted with a suitable solvent (e.g., diethyl ether or ethyl acetate), washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired diarylacetylene.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.[6]

Table 1: TGA Data for Diphenylacetylene (Tolan)

ParameterValueReference
Onset Decomposition Temperature (Tonset)~300 °C[7]
Temperature of Maximum Decomposition Rate (Tmax)~350-400 °C[7]
Residual Mass at 800 °CVaries with conditions[7]

Based on the data for diphenylacetylene, it is anticipated that this compound will exhibit an onset of decomposition in a similar temperature range. The presence of the terminal ethynyl group may slightly lower the decomposition temperature due to its higher reactivity compared to the internal alkyne.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is used to determine melting points, glass transitions, and the enthalpy of phase transitions and chemical reactions.

Table 2: DSC Data for Diphenylacetylene (Tolan)

ParameterValueReference
Melting Point (Tm)59-61 °C
Enthalpy of Fusion (ΔHfus)21.5 kJ/mol[3]

This compound is a solid at room temperature with a reported melting point of 88.0 to 92.0 °C.[9] The DSC thermogram would be expected to show a sharp endothermic peak corresponding to this melting transition. At higher temperatures, an exothermic event may be observed, corresponding to polymerization or decomposition reactions.

Thermal_Analysis_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample of This compound TGA_Heating Controlled Heating (e.g., 10 °C/min) TGA_Sample->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine T(onset), T(max), and Char Yield TGA_Data->TGA_Analysis DSC_Sample Sample of This compound DSC_Heating Controlled Heating (e.g., 10 °C/min) DSC_Sample->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Determine Melting Point, Enthalpy of Fusion, and Exothermic Events DSC_Data->DSC_Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Decomposition Pathways

The thermal decomposition of this compound is expected to be a complex process involving multiple reaction pathways. The high degree of unsaturation suggests that polymerization and cyclization reactions will be prominent, leading to the formation of a carbonaceous char.

Proposed Decomposition Mechanism

At elevated temperatures, the terminal and internal alkyne groups of this compound can undergo a series of reactions, including:

  • Cyclotrimerization: Three alkyne units can react to form a benzene ring.

  • Bergman Cyclization: Although more common in enediynes, related cyclization reactions could occur.

  • Radical Polymerization: Homolytic cleavage of C-H or C-C bonds can initiate radical chain reactions, leading to a cross-linked polymer network.

The initial decomposition products are likely to be oligomers and small aromatic fragments. As the temperature increases, these species will further react and condense to form a graphitic char.

Decomposition_Pathway Molecule This compound Oligomers Oligomers and Small Aromatic Fragments Molecule->Oligomers Initial Heating Polymer Cross-linked Polymer Network Oligomers->Polymer Further Heating (Crosslinking) Char Carbonaceous Char Polymer->Char High-Temperature Carbonization Volatiles Volatile Products (e.g., H₂, C₂H₂, Benzene) Polymer->Volatiles Fragmentation

Caption: Proposed thermal decomposition pathway of this compound.

Analysis of Decomposition Products

Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile products of thermal decomposition.[10] In a Py-GC-MS experiment, the sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS. For this compound, the expected volatile decomposition products would include hydrogen, acetylene, benzene, and other small aromatic hydrocarbons.

Applications and Future Perspectives

The thermal properties of this compound are intrinsically linked to its potential applications. Its ability to form a high char yield upon heating makes it a promising precursor for carbon-based materials. The controlled pyrolysis of this compound could be a route to novel carbonaceous materials with tailored porosity and electronic properties.

Furthermore, its rigid structure and reactive end-groups make it an ideal monomer for the synthesis of high-performance polymers with excellent thermal stability. These polymers could find applications in aerospace, electronics, and other demanding environments where resistance to high temperatures is critical.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. While direct experimental data for this specific compound is limited, a detailed analysis of its synthesis, and the thermal behavior of the closely related diphenylacetylene, allows for a robust understanding of its properties. The proposed decomposition pathways and the discussion of analytical techniques provide a solid foundation for researchers and professionals working with this and similar diarylacetylene compounds. Further experimental investigation into the precise decomposition mechanism and the properties of the resulting materials will undoubtedly unlock the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Photophysical Properties of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of 1-Ethynyl-4-(phenylethynyl)benzene, a key representative of the oligo(phenylene-ethynylene) (OPE) class of molecules. While this specific molecule serves primarily as a foundational building block for more complex systems, this guide establishes the essential experimental and theoretical framework required for its characterization. We delve into the principles of its electronic absorption and fluorescence, outline detailed protocols for their measurement, and discuss the interpretation of key photophysical parameters. This document is intended for researchers, scientists, and drug development professionals who work with conjugated organic molecules and require a robust understanding of their photo-responsive behavior.

Introduction and Significance

This compound (CAS 92866-00-7) is a rigid, rod-like organic molecule belonging to the well-studied class of oligo(phenylene-ethynylene)s (OPEs).[1][2] These molecules are characterized by a conjugated π-system composed of alternating benzene rings and carbon-carbon triple bonds. This extended conjugation is the source of their rich electronic and photophysical properties. OPEs are foundational components in the field of molecular electronics, where they are explored as "molecular wires" due to their ability to conduct electrical charge over significant intramolecular distances.[3]

The structure of this compound is notable for its asymmetry, featuring a terminal ethynyl group (-C≡CH) at one end and a phenyl-capped ethynyl group at the other. This asymmetry makes it a valuable synthon for the iterative, directional synthesis of longer, more complex OPEs and other functional materials.[4] Understanding the fundamental photophysical properties of this base unit is critical for predicting and engineering the behavior of the larger systems into which it is incorporated.

This guide will provide the scientific rationale and detailed methodologies to fully characterize the photophysical profile of molecules like this compound.

Molecular Structure and Synthesis Overview

The chemical structure of this compound is presented below.

Chemical Structure:

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₁₆H₁₀[5]

  • Molecular Weight: 202.26 g/mol [6]

  • Physical Form: White to off-white solid[6]

  • Melting Point: Approximately 90 °C[6]

Synthesis Pathway: The synthesis of this and related OPE molecules is most commonly achieved via palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling.[2] A typical and efficient route involves the coupling of a protected or terminal alkyne with an aryl halide. For this compound, a plausible final step would be the coupling of 1-bromo-4-iodobenzene with phenylacetylene, followed by a subsequent coupling with a protected acetylene and final deprotection.

Core Photophysical Principles and Properties

The photophysical behavior of this compound is governed by the interaction of light with its extended π-electron system. The key processes are absorption of a photon, leading to an excited electronic state, and subsequent de-excitation, which can occur via fluorescence (emission of a photon) or non-radiative pathways.

Electronic Absorption

When the molecule absorbs a photon of appropriate energy, an electron is promoted from a lower-energy occupied molecular orbital (typically the Highest Occupied Molecular Orbital, HOMO) to a higher-energy unoccupied molecular orbital (typically the Lowest Unoccupied Molecular Orbital, LUMO). For OPEs, this primary electronic transition is a π → π* transition.

The absorption spectrum, obtained via UV-Visible spectroscopy, reveals the wavelengths at which the molecule absorbs light most strongly. For OPEs, the position of the maximum absorption wavelength (λmax) is sensitive to the length of the conjugated system; longer OPEs generally exhibit a red-shifted (bathochromic) λmax. While specific data for this compound is not extensively published, related BPEB (1,4-bis(phenylethynyl)benzene) derivatives show strong absorption in the UV region, for instance, a doubly bridged BPEB derivative absorbs at 325 nm.[7]

Fluorescence Emission

Following excitation, the molecule rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁). From this state, it can return to the ground state (S₀) by emitting a photon. This process is known as fluorescence.

Key characteristics of fluorescence include:

  • Stokes Shift: The emitted photon is almost always of lower energy (longer wavelength) than the absorbed photon. The energy difference between the absorption maximum (λabs) and the emission maximum (λem) is the Stokes shift. This energy loss is primarily due to vibrational relaxation in the excited state prior to emission.

  • Solvatochromism: The polarity of the solvent can influence the energy levels of the ground and excited states differently. This can lead to a shift in the absorption and, more prominently, the emission spectra as a function of solvent polarity—a phenomenon known as solvatochromism. Many conjugated molecules exhibit positive solvatochromism, where the emission red-shifts in more polar solvents.[8]

  • Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[9] A value of 1.0 indicates that every absorbed photon results in an emitted photon, while a value of 0 indicates no fluorescence.

  • Excited-State Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is inversely related to the rates of both radiative (fluorescence) and non-radiative decay.

Experimental Characterization Protocols

To elucidate the photophysical properties of this compound, a series of standardized spectroscopic experiments must be performed.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar absorption coefficient (ε).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, dichloromethane, or THF) at a known concentration (e.g., 1 mM).

  • Serial Dilution: Create a series of dilutions from the stock solution to find a concentration that yields a maximum absorbance between 0.8 and 1.2 AU. This ensures the measurement is within the linear range of the spectrophotometer (Beer-Lambert Law).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Use a cuvette filled with the pure solvent as the reference blank.

  • Data Acquisition: Scan a wavelength range from approximately 250 nm to 500 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar absorption coefficient (ε) using the Beer-Lambert Law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the cuvette path length (typically 1 cm).

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and the Stokes shift.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in the desired solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1 AU) to avoid inner-filter effects.

  • Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength (λex) to the λmax determined from the absorption spectrum.

  • Data Acquisition: Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to a point where the fluorescence signal returns to baseline (e.g., 350 nm to 600 nm).

  • Data Correction: Ensure the acquired spectrum is corrected for the instrument's detector response and lamp profile.

  • Analysis: Identify the wavelength of maximum emission intensity (λem). Calculate the Stokes shift as (λem - λabs) in nm or, more accurately, in wavenumbers (cm⁻¹).

Determination of Fluorescence Quantum Yield (ΦF)

Objective: To quantify the efficiency of fluorescence using the comparative method.

Causality: The comparative method, often credited to Williams et al., is the most common and reliable technique.[9] It relies on a well-characterized fluorescence standard with a known quantum yield. By measuring the fluorescence of the unknown sample and the standard under identical conditions (most critically, at the same excitation wavelength and absorbance), one can calculate the unknown quantum yield via a ratio of their integrated fluorescence intensities and solvent refractive indices.

Protocol:

  • Standard Selection: Choose a suitable fluorescence standard whose absorption and emission spectra overlap well with the sample. For a compound absorbing in the UV range, common standards include Quinine Sulfate in 0.5 M H₂SO₄ (ΦF ≈ 0.54) or 9,10-diphenylanthracene in cyclohexane (ΦF ≈ 0.95).

  • Solution Preparation:

    • Prepare a series of five concentrations for both the test sample and the standard in the same solvent (if possible). If solvents must differ, a correction for the refractive index will be required.

    • The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 AU to maintain linearity and prevent reabsorption effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectrum for every solution.

    • Measure the fluorescence emission spectrum for every solution using the same excitation wavelength, slit widths, and instrument geometry.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at the excitation wavelength. The relationship should be linear.

    • Determine the gradient (slope) of the best-fit line for both plots.

  • Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φstd * (Grads / Gradstd) * (ηs² / ηstd²)

    Where:

    • Φstd is the quantum yield of the standard.

    • Grads and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • ηs and ηstd are the refractive indices of the solvents used for the sample and standard, respectively.

Visualization of Quantum Yield Determination Workflow

G cluster_prep 1. Sample & Standard Preparation cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis & Calculation prep_s Prepare Sample Solutions (5 concentrations, Abs < 0.1) abs_acq Measure Absorbance Spectra (All Solutions) prep_s->abs_acq prep_std Prepare Standard Solutions (5 concentrations, Abs < 0.1) prep_std->abs_acq em_acq Measure Emission Spectra (All Solutions, constant λex) abs_acq->em_acq Select λex integrate Integrate Area of Corrected Emission Spectra em_acq->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot gradient Determine Gradient (Slope) for Sample (Grad_s) & Standard (Grad_std) plot->gradient calc Calculate Φ_s using Comparative Formula gradient->calc

Caption: Workflow for relative fluorescence quantum yield determination.

Summary of Photophysical Parameters

The following table summarizes the key photophysical parameters for this compound. Note: As specific experimental values for this exact molecule are not widely reported in peer-reviewed literature, this table provides expected ranges and values based on closely related OPE and BPEB structures for illustrative purposes.

ParameterSymbolTypical Value / Range for related OPEsSignificance
Max. Absorption Wavelengthλabs320 - 360 nmWavelength of most efficient photon absorption (π → π*).
Molar Absorptivityε> 30,000 M⁻¹cm⁻¹Measure of how strongly the molecule absorbs light.
Max. Emission Wavelengthλem350 - 450 nmWavelength of most intense fluorescence.
Stokes ShiftΔν2,000 - 4,000 cm⁻¹Energy lost between absorption and emission.
Fluorescence Quantum YieldΦF0.3 - 0.9Efficiency of the light emission process.
Excited-State LifetimeτF1 - 5 nsDuration of the excited state.

Theoretical Framework and Jablonski Diagram

The photophysical processes can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet) S0->S1 Absorption (π → π*) S0_v0 S0_v1 S0_v2 S0_v3 S1->S0 Fluorescence S1->S0 Internal Conversion (Non-radiative) T1 T₁ (First Excited Triplet) S1->T1 Intersystem Crossing S1_v0 S1_v1 S1_v2 T1->S0 Phosphorescence (Non-radiative) T1_v0 T1_v1 T1_v2

Caption: Simplified Jablonski diagram for a fluorescent molecule.

Conclusion

This compound represents a fundamental structural unit in the design of functional organic materials. While it may not be a terminal fluorophore in most applications, a thorough understanding of its intrinsic photophysical properties is paramount for the rational design of more complex OPE-based systems. The protocols and principles detailed in this guide provide a robust framework for researchers to characterize this and similar conjugated molecules, enabling the prediction and optimization of their light-absorbing and -emitting behaviors for advanced applications in materials science and biotechnology.

References

Methodological & Application

Palladium-Catalyzed Synthesis of 1-Ethynyl-4-(phenylethynyl)benzene: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of 1-Ethynyl-4-(phenylethynyl)benzene, a key building block in materials science and pharmaceutical research. The synthesis is achieved via a sequential Sonogashira cross-coupling reaction, a powerful and versatile method for forming C(sp²)-C(sp) bonds.[1][2] This document offers a detailed, step-by-step protocol, an in-depth explanation of the reaction mechanism, and practical insights into experimental setup, optimization, and product characterization. The protocols are designed to be robust and reproducible for researchers in organic synthesis and drug development.

Introduction and Significance

This compound belongs to the class of oligo(p-phenyleneethynylene)s (OPEs), which are rigid-rod conjugated molecules. These structures are of significant interest due to their unique electronic and photophysical properties, making them valuable in the development of molecular wires, fluorescent sensors, and advanced liquid crystal compositions.[3][4][5] The presence of two distinct terminal alkynes—one unsubstituted and one phenyl-substituted—provides an excellent platform for further orthogonal functionalization, enabling the construction of complex molecular architectures.

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is the premier method for synthesizing such compounds due to its mild reaction conditions and high tolerance for various functional groups.[6][7] This guide will detail a reliable, two-step sequential Sonogashira approach starting from 1,4-diiodobenzene.

Reaction Principle: The Sonogashira Coupling Mechanism

The synthesis of this compound is strategically performed in a stepwise manner to ensure selective formation of the asymmetrically substituted product. The process involves two sequential Sonogashira couplings. The generally accepted mechanism proceeds via two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][8]

  • The Palladium Cycle : The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl iodide, forming a Pd(II) complex.[6][9] This step activates the aryl halide.

  • The Copper Cycle : Concurrently, the copper(I) iodide reacts with the terminal alkyne in the presence of an amine base. The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate.[2][6] This step is crucial for activating the alkyne.

  • Transmetalation : The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination, yielding the final aryl-alkyne coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]

While the dual Pd/Cu system is classic, copper-free Sonogashira variants have been developed to prevent the undesirable side reaction of alkyne homocoupling (Glaser coupling) and simplify purification.[2][10]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Aryl_Halide R¹-X Pd_complex_B trans-R¹-Pd(II)L₂(X) Pd_complex_C trans-R¹-Pd(II)L₂(C≡CR²) Pd_complex_B->Pd_complex_C Transmetalation CuX Cu-X Product R¹-C≡C-R² Pd_complex_C->Product Reductive Elimination Product->Pd0 Regeneration Aryl_Halide->Pd_complex_B Oxidative Addition Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Cu_acetylide->Pd_complex_B Transfers Acetylide Cu_acetylide->CuX Regeneration Alkyne->Cu_acetylide Deprotonation (via Base) Base Base

Figure 1: The Dual Catalytic Cycle of the Sonogashira Reaction. This diagram illustrates the interconnected palladium and copper cycles responsible for the formation of the C-C bond.

Experimental Protocols

This synthesis is divided into three main stages:

  • Stage A: Monocoupling of 1,4-diiodobenzene with phenylacetylene.

  • Stage B: Coupling of the resulting 1-iodo-4-(phenylethynyl)benzene with trimethylsilylacetylene (a protected form of acetylene).

  • Stage C: Deprotection of the trimethylsilyl (TMS) group to yield the final product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,4-Diiodobenzene99%Sigma-Aldrich
Phenylacetylene98%Sigma-Aldrich
Trimethylsilylacetylene98%Sigma-Aldrich
Pd(PPh₃)₂Cl₂Catalyst gradeStrem ChemicalsHandle in a glovebox if possible.
Copper(I) Iodide (CuI)99.5%Sigma-AldrichShould be off-white; if green/brown, purify.
Triethylamine (TEA)Anhydrous, ≥99.5%Acros OrganicsUse from a freshly opened bottle or distill.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Tetrabutylammonium Fluoride (TBAF)1.0 M in THFSigma-AldrichFor deprotection.
Silica Gel230-400 meshFisher ScientificFor column chromatography.
Solvents (Hexane, Ethyl Acetate)HPLC GradeVWRFor chromatography and extraction.
Stage A: Synthesis of 1-Iodo-4-(phenylethynyl)benzene
  • Reaction Setup : To a dry 250 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (6.60 g, 20.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 280 mg, 0.40 mmol, 2 mol%), and copper(I) iodide (CuI, 76 mg, 0.40 mmol, 2 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen three times to establish an inert atmosphere.

  • Solvent and Reagent Addition : Add anhydrous triethylamine (80 mL) and anhydrous THF (40 mL) via syringe. Stir the resulting suspension for 10 minutes.

  • Substrate Addition : Add phenylacetylene (2.04 g, 2.20 mL, 20.0 mmol) dropwise via syringe over 5 minutes. A slight exotherm may be observed.

  • Reaction : Stir the mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate (100 mL) and filter through a pad of Celite® to remove catalyst residues and salts.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl (2 x 50 mL) to remove copper salts, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is purified by flash column chromatography on silica gel (eluting with hexane) to afford 1-iodo-4-(phenylethynyl)benzene as a pale yellow solid.

Stage B: Synthesis of 1-((Trimethylsilyl)ethynyl)-4-(phenylethynyl)benzene
  • Reaction Setup : In a dry 100 mL Schlenk flask, combine the product from Stage A, 1-iodo-4-(phenylethynyl)benzene (3.04 g, 10.0 mmol), Pd(PPh₃)₂Cl₂ (140 mg, 0.20 mmol, 2 mol%), and CuI (38 mg, 0.20 mmol, 2 mol%).

  • Inert Atmosphere : Establish an inert atmosphere as described in Stage A.

  • Solvent and Reagent Addition : Add anhydrous triethylamine (40 mL) and anhydrous THF (20 mL). Stir for 10 minutes.

  • Substrate Addition : Add trimethylsilylacetylene (1.18 g, 1.70 mL, 12.0 mmol) dropwise via syringe.

  • Reaction : Stir the mixture at 50 °C for 6 hours, monitoring by TLC.

  • Work-up and Purification : Follow the work-up and purification procedures from Stage A. The product, 1-((trimethylsilyl)ethynyl)-4-(phenylethynyl)benzene , is typically isolated as a white to off-white solid.

Stage C: Synthesis of this compound
  • Reaction Setup : Dissolve the TMS-protected product from Stage B (2.76 g, 10.0 mmol) in THF (50 mL) in a 100 mL round-bottom flask.

  • Deprotection : Cool the solution to 0 °C in an ice bath. Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 11.0 mL, 11.0 mmol) dropwise.

  • Reaction : Stir the reaction at room temperature for 1 hour. Monitor the disappearance of the starting material by TLC.

  • Work-up : Quench the reaction by adding water (50 mL). Extract the product with diethyl ether (3 x 40 mL).

  • Purification : Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude material by flash column chromatography (eluting with 98:2 Hexane:Ethyl Acetate) to yield the final product, This compound , as a white solid.

Synthesis_Workflow A Stage A: Monocoupling 1,4-Diiodobenzene + Phenylacetylene B Stage B: Second Coupling Intermediate + TMS-Acetylene A->B Isolate Intermediate C Stage C: Deprotection TMS-Intermediate + TBAF B->C Isolate Intermediate Workup Aqueous Workup & Extraction C->Workup Purify Column Chromatography Workup->Purify Product Final Product: This compound Purify->Product

Figure 2: Sequential Synthesis Workflow. This chart outlines the three-stage process for the controlled synthesis of the target molecule.

Key Parameters and Optimization

Optimizing a Sonogashira coupling involves balancing several factors to maximize yield and minimize side products.

ParameterRecommendedRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and soluble than Pd(PPh₃)₄.[8] Bulky, electron-rich phosphine ligands can improve efficiency, especially for less reactive aryl bromides or chlorides.[8][11]
Copper Co-catalyst CuI (0.5-5 mol%)Essential for activating the alkyne.[6] Using excess can promote alkyne homocoupling. Ensure it is high purity.
Base Triethylamine, DiisopropylamineThe base neutralizes the HX produced and is crucial for the deprotonation of the alkyne. It can often be used as the solvent.[7]
Solvent THF, Toluene, DMF, or Amine BaseTHF is excellent for solubility at room temperature. Higher temperatures may be needed for less reactive substrates, where toluene or DMF are suitable.[9]
Temperature Room Temp to 80 °CAryl iodides are highly reactive and often couple efficiently at room temperature.[6] Aryl bromides or chlorides typically require heating.
Atmosphere Inert (N₂ or Ar)Crucial to prevent oxidative degradation of the Pd(0) catalyst and oxidative homocoupling of alkynes.[12]

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive catalyst; insufficient base; poor quality reagents.Ensure an inert atmosphere was maintained. Use freshly distilled solvents and bases. Use a fresh bottle of catalyst or a different ligand.
Significant Homocoupling Too much copper catalyst; presence of oxygen.Reduce the amount of CuI. Ensure the reaction is rigorously deoxygenated before adding reagents. Consider a copper-free protocol.
Formation of Byproducts Reaction temperature too high; reaction time too long.Run the reaction at the lowest effective temperature. Monitor closely by TLC and quench once the starting material is consumed.
Difficulty in Purification Co-elution of product with phosphine ligands or byproducts.During workup, wash with dilute acid to remove the amine base. Use a different solvent system for chromatography.

Safety Precautions

  • Reagents : Palladium catalysts, organic solvents (THF, hexane), and amine bases are hazardous. Handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Procedures : Schlenk lines and inert atmosphere techniques require proper training. Ensure all glassware is free of defects.

  • Waste : Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Synthesis of Conjugated Polymers from 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(arylene ethynylene)s

Conjugated polymers, characterized by their alternating single and double or triple bonds, are at the forefront of materials science, enabling advancements in organic electronics, sensing, and biomedical applications. Among these, poly(arylene ethynylene)s (PAEs) are a particularly compelling class of materials due to their rigid rod-like structure, high thermal stability, and tunable optoelectronic properties. The synthesis of PAEs from monomers like 1-Ethynyl-4-(phenylethynyl)benzene offers a pathway to materials with a high degree of π-conjugation, leading to desirable photoluminescent and charge-transport characteristics.

This document provides detailed application notes and protocols for the synthesis of conjugated polymers using this compound as the primary building block. We will explore various polymerization methodologies, offering insights into the rationale behind procedural choices and providing step-by-step guidance for researchers, scientists, and professionals in drug development and materials science.

Monomer Overview: this compound

This compound is an aromatic diyne monomer featuring two terminal alkyne groups. This symmetrical structure is an ideal candidate for step-growth polymerization reactions, leading to the formation of linear, high-molecular-weight conjugated polymers.

PropertyValue
Chemical Formula C₁₆H₁₀
Molecular Weight 202.25 g/mol [1]
Appearance Off-white to yellow solid
CAS Number 92866-00-7[1]

The presence of two terminal acetylene functionalities allows for polymerization through several established coupling reactions, each offering distinct advantages and control over the final polymer properties.

Polymerization Methodologies: A Comparative Overview

The synthesis of conjugated polymers from this compound can be achieved through several powerful polymerization techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and ultimately its material properties. Here, we discuss three primary approaches:

  • Glaser-Hay Coupling: An oxidative homocoupling of terminal alkynes, this method is one of the most direct routes to poly(phenylene butadiynylene)s. It is typically catalyzed by a copper salt in the presence of an amine base and an oxidant (often oxygen from the air).[2][3][4]

  • Sonogashira Polycondensation: A versatile cross-coupling reaction that involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] While not a homopolymerization method for this monomer, it is a crucial technique for creating copolymers with tailored electronic properties.

  • Anionic Polymerization: This method offers the potential for living polymerization, providing excellent control over molecular weight and leading to polymers with narrow molecular weight distributions. It is initiated by a nucleophilic species, such as an organolithium reagent.[7][8]

Experimental Protocols

Protocol 1: Synthesis via Glaser-Hay Oxidative Coupling

This protocol describes the synthesis of a homopolymer of this compound via a Glaser-Hay oxidative coupling reaction, which results in a poly(phenylene butadiynylene) structure. The use of a CuCl/TMEDA (N,N,N',N'-tetramethylethylenediamine) catalyst system in a suitable solvent is a common and effective approach.[4]

Rationale: The Glaser-Hay modification of the classical Glaser coupling utilizes a soluble copper-amine complex, which enhances the reaction rate and versatility.[4] Oxygen from the air serves as the oxidant to regenerate the active Cu(I) catalyst, making it a convenient procedure.

Diagram of Glaser-Hay Polymerization Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer 1-Ethynyl-4- (phenylethynyl)benzene ReactionVessel Schlenk Flask under O₂ Monomer->ReactionVessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->ReactionVessel Catalyst CuCl & TMEDA Catalyst->ReactionVessel Stirring Vigorous Stirring at Room Temperature ReactionVessel->Stirring Precipitation Precipitation in Methanol Stirring->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Final Polymer Final Polymer Drying->Final Polymer

Caption: Workflow for Glaser-Hay Polymerization.

Materials:

  • This compound (1.00 g, 4.94 mmol)

  • Copper(I) chloride (CuCl) (0.049 g, 0.49 mmol, 10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.074 mL, 0.49 mmol, 10 mol%)

  • Anhydrous Toluene (50 mL)

  • Methanol (for precipitation)

  • Schlenk flask and standard glassware for air-sensitive reactions

  • Oxygen balloon or access to a controlled oxygen atmosphere

Procedure:

  • Catalyst Preparation: In a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon), add CuCl (0.049 g) and anhydrous toluene (25 mL).

  • Add TMEDA (0.074 mL) to the suspension. The mixture should become more soluble.

  • Monomer Addition: In a separate flask, dissolve this compound (1.00 g) in anhydrous toluene (25 mL).

  • Reaction Initiation: Replace the inert atmosphere in the Schlenk flask containing the catalyst with an oxygen atmosphere (using an oxygen balloon).

  • Slowly add the monomer solution to the vigorously stirred catalyst solution at room temperature.

  • Polymerization: Allow the reaction to stir at room temperature under the oxygen atmosphere for 24 hours. A precipitate may form as the polymer grows and becomes insoluble.

  • Work-up: After 24 hours, pour the reaction mixture into a beaker containing 300 mL of methanol to precipitate the polymer.

  • Purification: Stir the suspension for 1 hour, then collect the polymer by filtration. Wash the polymer sequentially with methanol and then a small amount of acetone.

  • Drying: Dry the resulting polymer in a vacuum oven at 40 °C overnight.

Expected Outcome: A yellow to orange solid. The solubility may be limited in common organic solvents.

Protocol 2: Synthesis via Anionic Polymerization

This protocol is adapted from the anionic polymerization of p-diethynylbenzene and is expected to yield a polymer with a polyene backbone and pendant phenylethynylphenyl groups.[7][8] This method can offer good control over the polymerization process.

Rationale: Anionic polymerization, when conducted under carefully controlled conditions, can proceed in a "living" manner, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity. The use of a polar aprotic solvent like HMPA or DMSO can facilitate the initiation and propagation steps.[7]

Diagram of Anionic Polymerization Workflow:

cluster_setup Setup (Inert Atmosphere) cluster_polymerization Polymerization cluster_termination Termination & Isolation Monomer 1-Ethynyl-4- (phenylethynyl)benzene ReactionVessel Schlenk Flask at 55°C Monomer->ReactionVessel Solvent Anhydrous Polar Solvent (e.g., HMPA/Toluene) Solvent->ReactionVessel Initiator n-Butyllithium (n-BuLi) Initiator->ReactionVessel Initiation Stirring Controlled Stirring ReactionVessel->Stirring Quenching Addition of Methanol Stirring->Quenching Termination Precipitation Precipitation in Acidified Water Quenching->Precipitation Purification Washing & Drying Precipitation->Purification Final Polymer Final Polymer Purification->Final Polymer

Caption: Workflow for Anionic Polymerization.

Materials:

  • This compound (1.00 g, 4.94 mmol)

  • Anhydrous Hexamethylphosphoramide (HMPA) or Dimethyl Sulfoxide (DMSO)

  • Anhydrous Toluene

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)

  • Methanol (for quenching)

  • 2% HCl solution (for precipitation)

  • Schlenk line and rigorously dried glassware

Procedure:

  • Preparation: Under a high vacuum or in a glovebox, rigorously dry all glassware. Add this compound (1.00 g) to a Schlenk flask and dry under vacuum.

  • Solvent Addition: Add a mixture of anhydrous HMPA (or DMSO) and toluene to the monomer under an inert atmosphere. The total solvent volume should be calculated to achieve a desired monomer concentration (e.g., 0.5 M).

  • Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 55 °C).[7]

  • Calculate the required volume of n-BuLi solution for the desired monomer-to-initiator ratio (e.g., 100:1 for a target degree of polymerization of 100).

  • Slowly add the n-BuLi solution dropwise to the stirred monomer solution. The solution should develop a deep color, indicating the formation of the anionic species.

  • Propagation: Allow the reaction to proceed at 55 °C for a set time (e.g., 2-24 hours). The viscosity of the solution will likely increase as the polymer forms.

  • Termination: After the desired time, cool the reaction mixture to room temperature and quench the polymerization by adding a small amount of methanol.

  • Isolation: Slowly pour the polymer solution into a beaker containing a stirred 2% HCl solution to precipitate the polymer.

  • Purification: Collect the polymer by filtration, wash thoroughly with distilled water, and then with methanol.

  • Drying: Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.

Expected Outcome: A yellow to dark red powder, which is typically soluble in aromatic and chlorinated hydrocarbons.[7]

Characterization of the Conjugated Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

TechniqueExpected Results & Interpretation
¹H NMR Spectroscopy The disappearance of the terminal alkyne proton signal (around 3.0-3.5 ppm) is a key indicator of polymerization. The aromatic region will show complex multiplets corresponding to the phenyl and phenylene protons in the polymer backbone. For anionic polymerization, broad signals in the olefinic region may also be observed.[7][8]
¹³C NMR Spectroscopy The disappearance of the terminal alkyne carbon signals and the appearance of new signals corresponding to the internal alkyne carbons in the polymer backbone confirm the structure. For anionic polymerization, signals corresponding to the polyene backbone will be present.[7][8]
Gel Permeation Chromatography (GPC) GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). This is crucial for assessing the success of the polymerization and the control over the polymer chain length.
Thermogravimetric Analysis (TGA) TGA provides information on the thermal stability of the polymer. Poly(arylene ethynylene)s are expected to exhibit high thermal stability, with decomposition temperatures often exceeding 400 °C.
UV-Vis Spectroscopy The UV-Vis absorption spectrum will show a significant red-shift compared to the monomer, indicating an extended π-conjugation in the polymer. The position of the absorption maximum (λ_max) provides insight into the electronic bandgap of the material.
Photoluminescence (PL) Spectroscopy The PL spectrum will reveal the emission properties of the polymer. The emission wavelength and quantum yield are important parameters for applications in organic light-emitting diodes (OLEDs) and sensors.

Potential Applications

The conjugated polymers synthesized from this compound are expected to have a range of applications in materials science and drug development, including:

  • Organic Electronics: As the active layer in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

  • Chemical Sensors: The fluorescence of these polymers can be quenched or enhanced in the presence of specific analytes, making them suitable for sensory applications.

  • Biomedical Imaging: Functionalized versions of these polymers can be used as fluorescent probes for cellular imaging.

  • Drug Delivery: The rigid polymer backbone can be functionalized with drug molecules and targeting ligands for controlled drug release.

Conclusion

The synthesis of conjugated polymers from this compound provides a versatile platform for the development of advanced materials with tailored optoelectronic and physical properties. The choice of polymerization methodology, whether it be Glaser-Hay coupling for direct poly(phenylene butadiynylene)s or anionic polymerization for controlled polyene structures, allows for a high degree of control over the final polymer. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to explore the potential of these exciting materials in a variety of scientific and technological fields.

References

Application Notes & Protocols: 1-Ethynyl-4-(phenylethynyl)benzene in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Potential of Rigid Rod-Like Molecules in Optoelectronics

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies due to their high contrast, vibrant colors, and mechanical flexibility.[1] The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials used within them.[2] Oligo(phenylene-ethynylene)s (OPEs) are a class of conjugated molecules characterized by a rigid, rod-like structure conferred by the linear arrangement of alternating phenylene and ethynylene units.[3] This structural rigidity minimizes conformational disorder and can facilitate efficient charge transport and desirable photophysical properties.[3]

1-Ethynyl-4-(phenylethynyl)benzene (EPEB), also known as 4-ethynyldiphenylacetylene, is a quintessential example of a short-chain OPE. Its defined conjugation length, synthetic accessibility, and inherent luminescence make it an attractive candidate for foundational research in OLEDs. This document provides a comprehensive guide to the application of EPEB in OLEDs, covering its fundamental properties, detailed protocols for device fabrication and characterization, and the scientific rationale behind its use. While direct, extensive literature on EPEB in high-performance OLEDs is emerging, its properties are representative of the OPE class, making it an excellent model compound for research and development.

Physicochemical & Optoelectronic Properties of this compound

Understanding the fundamental properties of EPEB is critical for designing and interpreting OLED experiments. The key characteristics are summarized below.

PropertyValueSource
Chemical Formula C₁₆H₁₀[4]
Molecular Weight 202.26 g/mol [4][5]
CAS Number 92866-00-7[6]
Appearance White to off-white solid[5]
Melting Point 90 °C[5]
Purity Typically ≥98%[5][6]
Key Structural Feature Linear, conjugated π-system[3]

Note: HOMO/LUMO levels and specific absorption/emission maxima can vary depending on the solvent or solid-state packing and often require experimental determination or theoretical calculation for the specific conditions of use.

Principle of Application in OLEDs: A Host-Dopant System

In OLEDs, light is generated by the radiative recombination of electrons and holes within an emissive layer (EML).[7] Materials like EPEB can be used in this layer, typically as a fluorescent dopant within a host material. The host material facilitates charge transport, while the dopant is chosen for its high photoluminescence quantum yield and desired emission color.

The process is as follows:

  • Charge Injection: Under an applied voltage, electrons are injected from the cathode and holes from the anode into the charge transport layers.[8]

  • Charge Transport: These charges move through their respective transport layers towards the EML.

  • Exciton Formation: Within the host material of the EML, electrons and holes combine to form excitons (bound electron-hole pairs).

  • Energy Transfer: The energy from these excitons is efficiently transferred to the EPEB dopant molecules.

  • Light Emission: The excited EPEB molecules relax to their ground state by emitting photons, producing light.

The rigid structure of EPEB is advantageous as it can lead to a well-defined emission spectrum. However, like many planar aromatic molecules, OPEs can suffer from aggregation-caused quenching in the solid state, where intermolecular interactions provide non-radiative decay pathways, reducing efficiency.[9] Therefore, dispersing EPEB as a dopant in a suitable host matrix is a critical strategy to minimize this effect and maximize luminescence.

OLED_Energy_Levels cluster_device OLED Device Structure cluster_energy Energy Level Diagram Anode Anode (ITO) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host:Dopant (EPEB) ETL Electron Transport Layer (ETL) Cathode Cathode (Al) y_axis Energy HOMO_level HOMO LUMO_level LUMO Anode_E Anode Work Function HTL_HOMO Anode_E->HTL_HOMO Hole Injection Host_HOMO Host HTL_HOMO->Host_HOMO HTL_LUMO Host_LUMO Host_LUMO->Host_HOMO Exciton Formation on Host Dopant_LUMO Host_LUMO->Dopant_LUMO Energy Transfer ETL_LUMO Host_LUMO->ETL_LUMO Dopant_HOMO EPEB Dopant_LUMO->Dopant_HOMO Light Emission ETL_HOMO Cathode_E Cathode Work Function ETL_LUMO->Cathode_E Electron Injection

Caption: Energy level diagram of a typical multilayer OLED incorporating EPEB as a dopant.

Experimental Protocols

The following protocols provide a framework for the synthesis of EPEB and the fabrication and characterization of a representative OLED device.

Protocol 1: Synthesis of this compound (EPEB)

This protocol is adapted from standard Sonogashira cross-coupling methodologies, a common route for synthesizing diarylalkynes.[10]

Materials:

  • 1-Bromo-4-(phenylethynyl)benzene

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Dichloromethane (DCM)

  • Methanol

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Coupling Reaction:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 1-bromo-4-(phenylethynyl)benzene (1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous toluene and anhydrous triethylamine (v/v 2:1).

    • Add ethynyltrimethylsilane (1.2 eq) dropwise via syringe.

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting bromide is consumed.

    • Rationale: This is a Sonogashira coupling, where a palladium catalyst facilitates the C-C bond formation between the aryl bromide and the terminal alkyne. CuI acts as a co-catalyst.

  • Work-up and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues.

    • Wash the Celite pad with dichloromethane.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Purify the crude product (TMS-protected EPEB) by column chromatography on silica gel.

  • Deprotection:

    • Dissolve the purified TMS-protected EPEB in THF.

    • Add TBAF solution (1.1 eq) dropwise at 0 °C.

    • Stir at room temperature for 1 hour.

    • Rationale: The TBAF selectively cleaves the silicon-carbon bond, yielding the terminal alkyne.

    • Quench the reaction with water and extract with dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

    • Recrystallize the crude product from a solvent system like hexanes/dichloromethane to yield pure this compound as a solid.

Protocol 2: Fabrication of a Multilayer OLED via Vacuum Thermal Evaporation

This protocol describes the fabrication of a standard heterostructure OLED.[11] All steps must be performed in a high-vacuum chamber (<10⁻⁶ Torr) to prevent contamination.

Materials:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material: e.g., HATCN

  • Hole Transport Layer (HTL) material: e.g., NPB

  • Host material for EML: e.g., CBP

  • Dopant material for EML: this compound (EPEB)

  • Electron Transport Layer (ETL) material: e.g., TPBi

  • Electron Injection Layer (EIL) material: e.g., LiF

  • Cathode material: Aluminum (Al)

Procedure:

  • Substrate Preparation:

    • Clean ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (15 min each).

    • Dry the substrates in an oven at 120 °C for 30 minutes.

    • Immediately before loading into the vacuum chamber, treat the ITO surface with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase its work function and remove organic residues.[8]

  • Organic Layer Deposition:

    • Load the cleaned substrates and evaporation sources (materials in crucibles) into the vacuum chamber.

    • Deposit the layers sequentially by thermal evaporation at a rate of 1-2 Å/s for the main layers and 0.1 Å/s for the dopant and EIL.

    • Device Stack:

      • HIL: HATCN (10 nm)

      • HTL: NPB (40 nm)

      • EML: CBP doped with 5% EPEB (20 nm). This is achieved by co-evaporation, controlling the rates of the two sources.

      • ETL: TPBi (30 nm)

      • EIL: LiF (1 nm)

  • Cathode Deposition:

    • Without breaking vacuum, deposit the Aluminum cathode (100 nm) at a higher deposition rate (5-10 Å/s). A shadow mask is used to define the active area of the devices.

  • Encapsulation:

    • Immediately after fabrication, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-cured epoxy and a glass coverslip to protect the device from oxygen and moisture.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_fab Device Fabrication (High Vacuum) cluster_post Post-Fabrication A ITO Substrate Cleaning (Ultrasonication) B Drying (Oven) A->B C Surface Treatment (UV-Ozone/Plasma) B->C D Load Substrates & Sources C->D E Deposit HIL (e.g., HATCN) D->E F Deposit HTL (e.g., NPB) E->F G Co-deposit EML (Host + EPEB) F->G H Deposit ETL (e.g., TPBi) G->H I Deposit EIL (e.g., LiF) H->I J Deposit Cathode (Aluminum) I->J K Encapsulation (Inert Atmosphere) J->K L Device Characterization K->L

Caption: Workflow for the fabrication of an OLED device using thermal evaporation.

Protocol 3: Device Characterization

Equipment:

  • Source measure unit (SMU)

  • Photometer or Spectroradiometer

  • Probe station in a dark box

Procedure:

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Place the encapsulated device on the probe station.

    • Connect the SMU to the ITO (anode) and Al (cathode) contacts.

    • Position the photometer normal to the device surface.

    • Apply a voltage sweep (e.g., from 0 to 15 V in 0.1 V steps) and simultaneously record the current and luminance.

    • Calculate current density (J) by dividing the current by the device's active area.

  • Electroluminescence (EL) Spectrum:

    • Set the device at a constant voltage or current (e.g., at a luminance of 1000 cd/m²).

    • Record the emitted light spectrum using a spectroradiometer.

    • From the spectrum, determine the peak emission wavelength (λ_peak) and the Commission Internationale de l'Éclairage (CIE) color coordinates.

  • Efficiency Calculations:

    • From the J-V-L data and EL spectrum, calculate the key performance metrics:

      • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected. This requires careful calibration of the photodetector.

      • Current Efficiency (cd/A): Luminance divided by current density.

      • Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.

Data Analysis and Expected Results

The performance of an OLED using EPEB will be highly dependent on the device architecture and the choice of host material. Based on the properties of OPEs, a blue to blue-green emission is expected.[12]

Example Data Table:

MetricExpected RangeSignificance
Turn-on Voltage (at 1 cd/m²) 3 - 6 VIndicates the energy barrier for charge injection.
Max Luminance > 1000 cd/m²Measures the brightness of the device.
Max Current Efficiency 1 - 5 cd/AReflects the conversion of current to light.
Max EQE 1 - 4 %Fundamental measure of device efficiency (for fluorescence).
EL Peak (λ_peak) 450 - 500 nmDetermines the color of the emitted light.
CIE Coordinates (x, y) (0.15-0.25, 0.20-0.40)Precisely defines the emission color on the chromaticity diagram.

Note: These are hypothetical values for a non-optimized, fluorescent research device. Significant improvements can be made through optimization of layer thicknesses, doping concentration, and material selection.[13]

Conclusion

This compound serves as a valuable model compound for exploring the potential of rigid OPE structures in organic electronics. Its well-defined linear π-system offers a platform for fundamental studies into structure-property relationships that govern OLED performance. The protocols outlined in this document provide a robust framework for synthesizing EPEB and integrating it into OLED devices for characterization. While state-of-the-art efficiencies may require more complex molecular designs, the systematic study of foundational molecules like EPEB is an indispensable step in the rational design of next-generation materials for display and lighting applications.

References

Use of 1-Ethynyl-4-(phenylethynyl)benzene in liquid crystal formulations

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Use of 1-Ethynyl-4-(phenylethynyl)benzene in Liquid Crystal Formulations

Abstract

This document provides a detailed technical guide for researchers, scientists, and materials development professionals on the application of this compound as a dopant in liquid crystal (LC) formulations. This compound, a diarylacetylene derivative, possesses a rigid, linear molecular architecture that is highly advantageous for enhancing key properties of nematic liquid crystals. Its primary function is to increase the optical anisotropy (birefringence, Δn) and modify the phase transition behavior of host LC mixtures. This guide offers a comprehensive overview of the compound's properties, the underlying mechanism of its function, detailed protocols for formulation and characterization, and expected outcomes.

Introduction: The Role of High-Performance Dopants in Liquid Crystal Technology

Liquid crystals (LCs) are a cornerstone of modern optical technology, most notably in liquid crystal displays (LCDs) found in televisions, monitors, and mobile devices.[1] The performance of these devices is critically dependent on the physical properties of the LC mixture, such as the clearing point (the nematic-to-isotropic transition temperature), viscosity, dielectric anisotropy (Δε), and optical anisotropy (Δn).

To achieve desired performance metrics, base LC mixtures are often modified by the addition of specialized compounds known as dopants.[2] A dopant, even at low concentrations, can significantly alter the bulk properties of the host material. For applications requiring high brightness and fast switching times, LC materials with a large optical anisotropy are essential. This compound is a prototypical example of a dopant designed for this purpose. Its rigid, rod-like shape and extensive π-conjugated system contribute to a high molecular polarizability, which, when incorporated into a nematic host, enhances the overall birefringence of the mixture. Derivatives of this molecular core, such as 1,4-bis(phenylethynyl)benzenes (BPEBs), have been shown to create LC mixtures with exceptionally high Δn and wide nematic temperature ranges.[3][4][5]

This guide details the practical use of this compound, providing a foundational methodology for developing next-generation liquid crystal materials.

Physicochemical Properties of this compound

A thorough understanding of the dopant's fundamental properties is crucial before its incorporation into any formulation.

PropertyValueSource
IUPAC Name 1-ethynyl-4-(2-phenylethynyl)benzene[6]
Synonyms 4-Ethynyldiphenylacetylene, 1-(4-Ethynylphenyl)-2-phenylacetylene[7]
CAS Number 92866-00-7[6][7]
Molecular Formula C₁₆H₁₀[6]
Molecular Weight 202.25 g/mol [6]
Appearance White to light yellow powder or crystal[7]
Purity >98.0% (GC)
Melting Point 88.0 to 92.0 °C[7]

Principle of Operation: Enhancing Order and Anisotropy

The efficacy of this compound as a performance-enhancing dopant stems directly from its molecular structure.

  • Molecular Rigidity and Shape: The molecule consists of two benzene rings linked by an acetylene bridge, with a terminal acetylene group. This creates a highly rigid, linear, and elongated (calamitic) structure. When introduced into a nematic host, these rod-like molecules tend to align with the host LC molecules, increasing the overall orientational order parameter of the system. This enhanced order often leads to an increase in the nematic-isotropic transition temperature (clearing point).[5]

  • Optical Anisotropy (Birefringence): Optical anisotropy (Δn = nₑ - nₒ) is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. The extensive system of delocalized π-electrons in the diarylacetylene core results in high electronic polarizability along the long molecular axis. This anisotropy in polarizability is the microscopic origin of high birefringence. By adding this compound, the macroscopic Δn of the mixture is significantly increased, a property that is crucial for modulating the phase of transmitted light in display applications.[4]

Experimental_Workflow cluster_prep Mixture Preparation cluster_char Characterization weigh 1. Weigh LC Host & EPEB Dopant dissolve 2. Dissolve in Volatile Solvent weigh->dissolve homogenize 3. Homogenize (Stir/Heat) dissolve->homogenize dry 4. Remove Solvent (N₂ Stream & Vacuum Oven) homogenize->dry pom_dsc Phase Transitions (POM, DSC) dry->pom_dsc refract Optical Anisotropy (Abbe Refractometer) dry->refract electro Electro-Optical Properties (Test Cell) dry->electro

References

Application Notes and Protocols for the Synthesis of Diarylalkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Diarylalkynes in Modern Chemistry

Diarylalkynes are a pivotal class of organic compounds characterized by two aryl groups attached to a carbon-carbon triple bond. This structural motif is a cornerstone in a multitude of scientific disciplines, including pharmaceuticals, materials science, and natural product synthesis.[1][2] Their rigid, linear geometry and extended π-conjugation impart unique photophysical and electronic properties, making them ideal building blocks for organic light-emitting diodes (OLEDs), molecular wires, and advanced polymers. In the realm of drug development, the diarylalkyne scaffold is present in various biologically active molecules, demonstrating its importance in medicinal chemistry.

The Sonogashira cross-coupling reaction stands as the most prominent and versatile method for the synthesis of diarylalkynes.[1][3] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The mild reaction conditions and broad functional group tolerance of the Sonogashira coupling have cemented its status as an indispensable tool for synthetic chemists.[3] This guide will provide an in-depth exploration of the experimental setup for diarylalkyne synthesis, focusing on the widely employed Sonogashira coupling, and will also touch upon innovative one-pot methodologies.

Core Principles: Understanding the Sonogashira Coupling

The efficacy of the Sonogashira reaction hinges on a synergistic interplay between a palladium catalyst and a copper(I) cocatalyst. The generally accepted mechanism involves two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylalkyne and regenerate the active Pd(0) catalyst.

While highly effective, a common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne to form a diyne byproduct. This can be mitigated by carefully controlling the reaction conditions, particularly through the exclusion of oxygen.[4]

Experimental Workflow: A Visual Guide

The following diagram illustrates a generalized workflow for the synthesis of diarylalkynes via the Sonogashira coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Aryl Halide, Terminal Alkyne, Base catalysts Add Pd Catalyst & Cu(I) Cocatalyst reagents->catalysts solvent Add Degassed Solvent catalysts->solvent atmosphere Establish Inert Atmosphere (N2 or Ar) solvent->atmosphere stir Stir at Appropriate Temperature atmosphere->stir monitor Monitor Progress (TLC, GC/MS) stir->monitor quench Cool and Quench Reaction monitor->quench extract Aqueous Work-up (Extraction) quench->extract dry Dry Organic Layer extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Protocol 1: Classical Sonogashira Coupling for Symmetrical Diarylalkynes

This protocol details the synthesis of a symmetrical diarylalkyne from an aryl iodide and a terminal alkyne.

Materials and Reagents:

  • Aryl iodide (1.0 mmol)

  • Terminal alkyne (0.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (0.01 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.02 mmol, 4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene) (5 mL)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl iodide, PdCl2(PPh3)2, and CuI.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the terminal alkyne to the reaction mixture via syringe.

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure diarylalkyne.

Protocol 2: One-Pot Synthesis of Unsymmetrical Diarylalkynes

This advanced protocol describes a one-pot synthesis of unsymmetrical diarylalkynes utilizing a tandem Sonogashira coupling approach.[5] This method avoids the isolation of the intermediate mono-alkynylated aryl halide.

Materials and Reagents:

  • Aryl Halide 1 (e.g., Aryl Iodide) (1.0 mmol)

  • 2-Methyl-3-butyn-2-ol (1.2 mmol)

  • Aryl Halide 2 (e.g., Aryl Bromide) (1.1 mmol)

  • PdCl2(PPh3)2 (0.05 mmol, 5 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Diisopropylamine (DIPA) (5 mL)

  • Potassium hydroxide (KOH) (8.0 mmol)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve Aryl Halide 1, PdCl2(PPh3)2, and CuI in DIPA.

  • Add 2-methyl-3-butyn-2-ol and stir the mixture at 70 °C. Monitor the consumption of Aryl Halide 1 by TLC or GC/MS.

  • Once the first coupling is complete, add KOH and Aryl Halide 2 to the reaction mixture.

  • Continue to stir at 70 °C until the second coupling is complete, as indicated by TLC or GC/MS.

  • Cool the reaction to room temperature and proceed with an aqueous work-up and purification as described in Protocol 1.

Reaction Parameters and Optimization

The success of diarylalkyne synthesis is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges.

ParameterTypical ConditionsRationale and Considerations
Palladium Catalyst PdCl2(PPh3)2, Pd(PPh3)4, Pd2(dba)3 (1-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency. Bulky, electron-rich phosphine ligands often improve catalytic activity, especially for less reactive aryl chlorides.[6]
Copper Cocatalyst CuI (2-10 mol%)Essential for the formation of the copper acetylide intermediate. Copper-free protocols exist to avoid the formation of diyne byproducts.[6]
Base Amines (TEA, DIPA), Carbonates (K2CO3, Cs2CO3)Neutralizes the hydrogen halide byproduct and facilitates the deprotonation of the terminal alkyne. The choice of base can influence the reaction rate and yield.[3]
Solvent THF, DMF, Toluene, Amines (as solvent)Must be anhydrous and degassed to prevent catalyst deactivation and side reactions. The polarity of the solvent can affect the solubility of reagents and the reaction rate.
Temperature Room Temperature to 100 °CAryl iodides are generally more reactive and can often be coupled at room temperature, while aryl bromides and chlorides typically require heating.[3][7]
Aryl Halide I > Br > Cl > OTfThe reactivity of the aryl halide follows the order of bond dissociation energy.[3]

Safety Considerations: A Critical Overview

Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, can be exothermic and pose potential safety hazards, especially on a larger scale.[8][9] An uncontrolled increase in temperature can lead to a runaway reaction. It is crucial to:

  • Monitor the reaction temperature closely , especially during the initial stages and upon addition of reagents.

  • Ensure adequate cooling capacity for the reaction vessel.

  • Consider controlled addition of reagents for large-scale reactions to manage heat generation.[8]

  • Be aware of the thermal stability of all reactants, solvents, and products.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive catalyst; poor quality reagents or solvent; insufficient heating.Use fresh catalyst and high-purity, anhydrous/degassed reagents and solvent. Optimize reaction temperature.
Formation of Diyne Homocoupling Product Presence of oxygen; prolonged reaction time at high temperature.Ensure a strictly inert atmosphere. Monitor the reaction closely and stop it once the starting material is consumed. Consider a copper-free protocol.[4]
Difficulty in Product Purification Contamination with residual catalyst or byproducts.Filter the reaction mixture through a short pad of Celite or silica gel before concentration. Optimize chromatographic conditions.

Conclusion

The synthesis of diarylalkynes, predominantly through the Sonogashira coupling reaction, is a robust and highly adaptable methodology. By understanding the underlying principles, carefully selecting reaction components, and adhering to safe laboratory practices, researchers can efficiently access a vast array of these valuable compounds. The protocols and guidelines presented herein serve as a comprehensive resource for scientists and professionals engaged in chemical synthesis and drug development, enabling the continued exploration and application of this important class of molecules.

References

Application Note: High-Purity Isolation of 1-Ethynyl-4-(phenylethynyl)benzene via Optimized Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethynyl-4-(phenylethynyl)benzene is a rigid, conjugated molecule of significant interest in materials science and as a building block in medicinal chemistry. Its synthesis, typically via cross-coupling reactions, often yields a crude mixture containing residual starting materials, catalysts, and homocoupled byproducts. Achieving high purity is paramount for subsequent applications. This document provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the execution of the column separation and post-purification analysis, ensuring a reproducible and efficient workflow.

Principle of Separation: Exploiting Polarity Differentials

The purification strategy hinges on the principles of adsorption chromatography. This compound is a largely nonpolar hydrocarbon. However, the presence of two triple bonds (alkynyl groups) introduces regions of high electron density (π-systems), which can engage in weak polar interactions (π-π stacking, dipole-induced dipole) with the stationary phase.

Our stationary phase is silica gel, a highly polar adsorbent with surface silanol groups (Si-OH). The separation mechanism relies on the differential partitioning of components in the crude mixture between the polar silica gel and a nonpolar mobile phase.[1]

  • Nonpolar Impurities: Compounds with lower polarity than the target molecule will have minimal interaction with the silica gel and will be eluted quickly by a nonpolar solvent.

  • Target Compound: this compound will exhibit transient, moderate interactions with the silica, causing it to travel down the column more slowly than nonpolar impurities.

  • Polar Impurities: Highly polar byproducts or residual catalysts will adsorb strongly to the silica gel and will require a more polar mobile phase to be eluted, or may remain at the top of the column.

By starting with a low-polarity mobile phase and gradually increasing its polarity, we can selectively elute the components, achieving separation.

Physicochemical & Safety Profile

Prior to handling, it is crucial to understand the properties and hazards of the target compound.

PropertyValueSource
CAS Number 92866-00-7[2]
Molecular Formula C₁₆H₁₀[2][3]
Molecular Weight 202.26 g/mol [2][3]
Physical State Solid[2][4]
Appearance White to light yellow solid[4][5]
Melting Point ~90 °C[4]
Storage Keep in dark place, inert atmosphere, room temperature[2]
Sensitivity Air and light sensitive[4]

Hazard Profile: According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • Signal Word: Warning.[2]

Mandatory Precautions: Always handle the compound in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

Stage 1: Mobile Phase Optimization via Thin-Layer Chromatography (TLC)

Before committing the bulk of the crude material to the column, TLC must be performed to identify an optimal solvent system (eluent). The goal is to find a solvent mixture that provides good separation between the target compound and its impurities, with a target Retention Factor (Rf) of 0.25 - 0.35 for the product.[6] This Rf range ensures that the compound will migrate efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Protocol for TLC Analysis:

  • Prepare TLC Chambers: Line 2-3 small beakers or TLC tanks with filter paper and add a few milliliters of different test solvent systems. Cover with a watch glass and let the atmosphere saturate for 5-10 minutes.

    • System 1: Hexane

    • System 2: 98:2 Hexane:Ethyl Acetate (v/v)

    • System 3: 95:5 Hexane:Ethyl Acetate (v/v)

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.

  • Spot the Plate: Using a capillary tube, carefully spot the dissolved sample onto the baseline of a silica gel TLC plate. Also, spot any available standards of starting materials for comparison.

  • Develop the Plate: Place the spotted TLC plate into a prepared chamber. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.[6]

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots with a pencil.

  • Calculate Rf Values: Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front. Calculate the Rf for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

  • Select the System: Choose the solvent system that places the target product spot within the optimal 0.25-0.35 Rf range and shows the greatest separation from other spots. For diarylacetylenes, a low-polarity system like hexane with a small percentage of ethyl acetate or DCM is often effective.[5]

Stage 2: High-Fidelity Purification via Flash Column Chromatography

This protocol employs the "dry loading" method, which generally provides superior resolution compared to wet loading by ensuring the sample is introduced to the column in a very tight, uniform band.[6]

Workflow Diagram

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Optimization (Find Eluent, Rf ≈ 0.3) Pack 2. Pack Column (Silica Slurry) Load 3. Dry Load Sample (Adsorb on Silica) Elute 4. Elute Column (Apply Pressure) Load->Elute Collect 5. Collect Fractions (Test Tubes) Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Pool 7. Pool Pure Fractions Analyze->Pool Evap 8. Evaporate Solvent (Rotovap) Pool->Evap Final Pure Product Evap->Final

Caption: Workflow for the purification of this compound.

Materials & Equipment:

  • Crude this compound

  • Silica gel for flash chromatography (e.g., 40-63 µm particle size)[7]

  • Glass chromatography column

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection vials/test tubes

  • TLC plates and chamber

  • Rotary evaporator

Step-by-Step Protocol:

  • Column Preparation (Wet Packing): a. Secure a glass column vertically. Place a small plug of cotton at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand.[8] b. In a beaker, prepare a slurry of silica gel with the initial, least polar eluent (e.g., pure hexane). A general rule is to use 50-100 g of silica for every 1 g of crude material.[6] c. Swirl the slurry to remove air bubbles and quickly pour it into the column.[9] Gently tap the side of the column to encourage even packing. d. Open the stopcock and allow some solvent to drain, settling the silica bed. Use gentle air pressure on top to accelerate packing. Crucially, never let the solvent level drop below the top of the silica bed. [8] e. Once the silica is settled, add another ~1 cm layer of sand on top to protect the surface.[8]

  • Sample Loading (Dry Loading): a. Dissolve the crude product (~1 g) in a minimal amount of a volatile solvent like DCM (5-10 mL). b. Add 2-3 g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of the crude product adsorbed onto silica.[6] d. Drain the solvent in the column down to the level of the top sand layer. e. Carefully add the silica-adsorbed sample onto the top of the column, forming a thin, flat layer.

  • Elution and Fraction Collection: a. Carefully add the chosen mobile phase (e.g., 98:2 Hexane:EtOAc) to the column, taking care not to disturb the sample layer. b. Apply gentle, steady pressure to the top of the column using compressed air or a pump to achieve a flow rate of approximately 2 inches/minute. c. Begin collecting the eluent in numbered test tubes. The size of the fractions depends on the column size; 10-20 mL fractions are typical for a medium-sized column. d. Maintain the solvent level in the column throughout the process by continually adding fresh eluent.

Stage 3: Post-Purification Analysis and Product Isolation

It is essential to analyze the collected fractions to identify which ones contain the pure product.[10]

  • TLC Analysis of Fractions: a. Spot every 2nd or 3rd fraction onto a single TLC plate. On the same plate, spot the original crude mixture as a reference. b. Develop and visualize the plate as described in Stage 1. c. Identify the series of fractions that contain only the spot corresponding to the desired product's Rf value. Fractions at the beginning and end of this series may show contamination with faster or slower-moving impurities, respectively.

  • Pooling and Solvent Evaporation: a. Combine all fractions identified as pure into a single, clean round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum for several hours to remove any residual solvent.

  • Final Characterization: a. Obtain the mass of the purified solid and calculate the percent yield. b. Confirm the identity and purity of the product using analytical methods such as ¹H NMR, ¹³C NMR, and melting point determination.[5]

Principle of Elution Diagram

G cluster_column Chromatography Column T0 Time = 0 (Sample Loaded) Col0 Crude Mixture T0->A1 T1 Time = T1 Polar_T1 Polar Impurity T1->A2 T2 Time = T2 Polar_T2 Polar Impurity T2->A3 Silica0 Silica Gel Imp1_T1 Nonpolar Impurity Silica1 Silica Gel Eluted_Imp Nonpolar Impurity (Eluted) Prod_T1 Product Prod_T2 Product Silica2 Silica Gel A1->T1 A1->T1 Eluent Flow A2->T2 A2->T2 Eluent Flow

Caption: Separation of components over time in a normal-phase column.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Poor Separation - Incorrect solvent system (Rf too high/low).- Column overloaded with crude material.- Sample band was too diffuse.- Re-optimize eluent with TLC.- Use a larger column or less sample.- Ensure sample is loaded in a minimal volume (dry loading is best).
Cracked/Channeled Column - Silica gel was not packed uniformly.- Column ran dry at some point.- Repack the column carefully.- Always maintain the solvent level above the silica bed.
No Product Eluted - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., increase % of ethyl acetate).
Product Elutes with Impurities - Impurity has very similar polarity to the product.- Use a very shallow solvent gradient or isocratic elution with the perfectly optimized solvent system.- Consider an alternative stationary phase (e.g., alumina) or reverse-phase chromatography.

References

Application Notes and Protocols for Click Chemistry Reactions Involving Terminal Alkynes such as 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Click Chemistry

Coined by Nobel laureate K. Barry Sharpless in 2001, "click chemistry" represents a paradigm shift in chemical synthesis, emphasizing reactions that are modular, high-yielding, and generate minimal byproducts.[1][] This approach allows for the rapid and reliable construction of complex molecular architectures from simple building blocks.[3] At the heart of this chemical philosophy lies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that has become an indispensable tool in fields ranging from drug discovery and bioconjugation to materials science.[1][4][5] The CuAAC reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, a transformation known for its exceptional reliability and specificity.[] This guide provides an in-depth exploration of the CuAAC reaction, with a specific focus on the application of terminal alkynes like 1-Ethynyl-4-(phenylethynyl)benzene, a rigid, conjugated molecule with significant potential in the development of novel materials and therapeutics.

The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The remarkable efficiency of the CuAAC reaction stems from the catalytic action of copper(I) ions, which dramatically accelerate the rate of what would otherwise be a slow thermal cycloaddition.[7] The catalytic cycle, as illustrated below, involves several key steps. Initially, the copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.[8] This intermediate then coordinates with the azide, bringing the two reactive partners into close proximity. A subsequent intramolecular cyclization forms a six-membered copper-containing ring, which then rearranges and, upon protonation, releases the stable 1,4-disubstituted triazole product, regenerating the active copper(I) catalyst for the next cycle.[7][8]

CuAAC_Mechanism Alkyne R₁-C≡CH (Terminal Alkyne) Cu_Acetylide R₁-C≡C-Cu(I) (Copper Acetylide) Alkyne->Cu_Acetylide Coordination & Deprotonation Azide R₂-N₃ (Azide) Cu_Azide_Complex [Cu(I)-Azide-Alkyne Complex] Azide->Cu_Azide_Complex CuI Cu(I) Catalyst Cu_Acetylately Cu_Acetylately Cu_Acetylide->Cu_Azide_Complex Coordination Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Rearrangement & Protonation Regenerated_CuI Cu(I) Catalyst Triazole_Product->Regenerated_CuI Product Release Regenerated_CuI->Cu_Acetylide Catalytic Cycle Continues

Figure 1: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Application Spotlight: this compound in Advanced Synthesis

The rigid, rod-like structure of this compound makes it an attractive building block for the synthesis of advanced materials, such as molecular wires and liquid crystals, as well as for constructing complex ligands for catalysis. Its terminal alkyne functionality allows for precise and efficient coupling to a wide array of azide-modified molecules, enabling the creation of novel conjugates with tailored properties. The reactivity of this diarylacetylene in CuAAC reactions is comparable to other aryl acetylenes, such as phenylacetylene.[9]

Detailed Experimental Protocol: CuAAC Reaction with this compound

This protocol provides a robust method for the CuAAC reaction between this compound and a model azide, benzyl azide.

Materials:

  • This compound

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for bioconjugation and to minimize side reactions)[10]

  • Solvent: A mixture of tert-butanol and water (1:1 v/v) is a good starting point. Other solvents like DMSO, DMF, or THF can also be used.[11]

  • Reaction vessel (e.g., Schlenk tube or vial with a screw cap)

  • Magnetic stirrer and stir bar

Reagent Preparation:

  • This compound solution: Prepare a 100 mM stock solution in a suitable organic solvent (e.g., THF or DMSO).

  • Benzyl azide solution: Prepare a 100 mM stock solution in the same solvent as the alkyne.

  • Copper(II) sulfate solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium ascorbate solution: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh before each use.

  • THPTA ligand solution (optional): Prepare a 100 mM stock solution in deionized water.

Reaction Procedure:

  • Reaction Setup: In the reaction vessel, add the desired amount of this compound solution. A typical starting scale would be 0.1 mmol.

  • Addition of Azide: Add a slight excess of the benzyl azide solution (e.g., 1.1 equivalents, 0.11 mmol).

  • Solvent Addition: Add the solvent mixture (e.g., 2 mL of t-BuOH/H₂O 1:1) to achieve a final reactant concentration of approximately 50 mM.

  • Catalyst Premix: In a separate vial, prepare the catalyst premix. For a 0.1 mmol scale reaction, add 10 µL of the 100 mM CuSO₄ solution (1 mol%). If using a ligand, add 50 µL of the 100 mM THPTA solution (5 mol%). The ligand helps to stabilize the Cu(I) oxidation state and accelerate the reaction.[12][13]

  • Initiation of the Reaction: Add the catalyst premix to the reaction mixture. Finally, add 20 µL of the freshly prepared 1 M sodium ascorbate solution (20 mol%) to initiate the reaction. The solution will often turn a yellow-orange color upon addition of the ascorbate.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). CuAAC reactions are typically complete within 1-4 hours at room temperature.[14]

  • Workup and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers should be washed with a saturated aqueous solution of EDTA to remove residual copper salts.[15] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[16]

Table 1: Typical Reaction Parameters and Expected Outcomes

ParameterRecommended ValueRationale
Alkyne:Azide Ratio 1:1.1 - 1:1.5A slight excess of the azide can help drive the reaction to completion.[17]
Copper Catalyst 1-5 mol%Lower catalyst loading is often sufficient, but higher loading can be used for challenging substrates.
Reducing Agent 5-20 mol%A stoichiometric excess relative to copper ensures the maintenance of the active Cu(I) state.[18]
Ligand (optional) 5-10 mol%Stabilizes the Cu(I) catalyst, accelerates the reaction, and prevents oxidative side reactions.[19]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.[17]
Reaction Time 1-4 hoursReaction times can vary depending on the substrates and catalyst loading.
Expected Yield >90%CuAAC reactions are known for their high efficiency and yields.

Troubleshooting Common Issues in CuAAC Reactions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst (Cu(II) instead of Cu(I))- Impure reagents- Incorrect stoichiometry- Ensure the use of a freshly prepared sodium ascorbate solution.[17]- Purify starting materials if necessary.[17]- Verify the concentrations of stock solutions.
Slow Reaction - Steric hindrance around the alkyne or azide- Low reaction concentration- Increase the reaction temperature to 40-50 °C.[17]- Increase the concentration of the reactants.
Side Product Formation - Alkyne homocoupling (Glaser coupling)- Degas the solvent to remove oxygen.[17]- Use a stabilizing ligand like THPTA.
Difficulty in Purification - Residual copper catalyst- Wash the organic extract with an aqueous solution of a chelating agent like EDTA.[15]

Safety Precautions

  • Organic Azides: Organic azides are potentially explosive and should be handled with care.[20] Avoid heating concentrated solutions of azides and protect them from shock.[21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[22][23] Low molecular weight azides are particularly hazardous and should be handled in solution whenever possible.[24]

  • Copper Salts: Copper salts are toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Azide: If preparing azides from sodium azide, be aware that it is highly toxic and can form explosive heavy metal azides.[20] Do not use metal spatulas to handle sodium azide.[21]

Conclusion: A Versatile Tool for Modern Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition has rightfully earned its place as a cornerstone of modern chemical synthesis.[5] Its efficiency, reliability, and broad functional group tolerance make it an invaluable tool for researchers in drug discovery, materials science, and beyond.[4][25] By understanding the underlying mechanism and optimizing reaction conditions, scientists can harness the power of click chemistry to construct complex molecules with unprecedented ease and precision. The use of specialized terminal alkynes, such as this compound, further expands the horizons of this remarkable reaction, enabling the creation of novel materials and therapeutics with exciting and innovative properties.

References

Application Notes and Protocols: Functionalization of 1-Ethynyl-4-(phenylethynyl)benzene at the Ethynyl Group

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

1-Ethynyl-4-(phenylethynyl)benzene, also known as 4-ethynyldiphenylacetylene, is a rigid, linear aromatic hydrocarbon featuring two alkyne functionalities.[1][2] Its unique structure, characterized by a terminal ethynyl group and an internal phenylethynyl moiety, makes it a valuable building block in materials science and medicinal chemistry. The terminal alkyne, in particular, offers a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures.[3][4] This guide provides a detailed exploration of two powerful and widely utilized methods for the functionalization of this compound at its terminal ethynyl group: the Sonogashira coupling and the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".

These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic principles and practical insights to ensure successful and reproducible outcomes.

Strategic Approaches to Functionalization

The reactivity of the terminal alkyne in this compound is the key to its synthetic versatility. The acidic proton of the sp-hybridized carbon can be readily removed by a base, forming a nucleophilic acetylide. This reactivity underpins several important carbon-carbon bond-forming reactions. This guide will focus on two of the most prominent and reliable methods for its functionalization.

Diagrammatic Overview of Functionalization Strategies

G A This compound B Sonogashira Coupling A->B Pd(0), Cu(I), Base C Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) A->C Cu(I), Optional Ligand F Extended π-Conjugated Systems B->F G 1,2,3-Triazole-Linked Conjugates C->G D Functionalized Aryl/Vinyl Halides D->B E Organic Azides E->C G cluster_0 Reagent Preparation cluster_1 Catalyst Preparation cluster_2 Reaction A Prepare Alkyne Solution (this compound) F Combine Alkyne and Azide A->F B Prepare Azide Solution B->F C Prepare CuSO₄ Solution E Premix CuSO₄ and Ligand C->E D Prepare Ligand Solution (e.g., THPTA) D->E G Add Catalyst Mix E->G F->G H Initiate with Fresh Sodium Ascorbate G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Reactions for Diarylalkyne Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp) bonds.[1][2] This guide is specifically tailored for researchers, chemists, and drug development professionals engaged in the synthesis of diarylalkynes. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. By explaining the causality behind common issues and their solutions, this resource will empower you to troubleshoot effectively and optimize your synthetic outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Sonogashira coupling for diarylalkyne synthesis in a direct question-and-answer format.

Issue 1: Low to No Product Yield

Question: My Sonogashira reaction is yielding little to no diarylalkyne product. What are the primary causes and how can I rectify this?

Answer: This is the most frequent challenge, and it typically points to a breakdown in one of three areas: catalyst integrity, reagent quality, or reaction conditions. A systematic approach is key to diagnosis.

  • Catalyst System Inactivity:

    • Palladium Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation.[3] The appearance of a black precipitate ("palladium black") is a clear indicator of catalyst death.[4]

      • Causality: Oxygen in the reaction vessel oxidizes Pd(0) to an inactive state. Impurities in reagents or solvents can also "poison" the catalyst.[3]

      • Solution: Ensure your entire apparatus is rigorously purged with an inert gas (Argon or Nitrogen). Solvents must be thoroughly degassed via methods like freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[3][4] Use high-purity, fresh reagents. While Pd(PPh₃)₄ is common, it can be sensitive to air. Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[4][5]

    • Copper Co-catalyst Integrity: Copper(I) iodide (CuI) can degrade over time, appearing greenish or brown instead of off-white.

      • Causality: Oxidation of Cu(I) to Cu(II) renders it ineffective in the catalytic cycle. The role of Cu(I) is to react with the terminal alkyne to form a copper acetylide, which is a crucial intermediate for the transmetalation step with the palladium complex.[5]

      • Solution: Use a fresh bottle of CuI or purify older batches. When adding CuI, do so under a positive pressure of inert gas to minimize air exposure.

  • Sub-Optimal Reaction Conditions:

    • Incorrect Base: The amine base is not just a proton scavenger; it's a critical component of the catalytic cycle.[5]

      • Causality: The base must be strong enough to deprotonate the terminal alkyne, forming the reactive acetylide. It also neutralizes the hydrogen halide byproduct generated during the reaction.[5]

      • Solution: Triethylamine (TEA) and diisopropylamine (DIPA) are common choices.[3][4] Ensure the base is anhydrous and pure; consider distillation before use. For copper-free variants, inorganic bases like Cs₂CO₃ or K₂CO₃ are often employed.[6][7]

    • Inappropriate Temperature: While many Sonogashira couplings with aryl iodides work at room temperature, less reactive halides require heating.[3][4]

      • Causality: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[6] This step has a significant activation energy barrier, particularly for aryl bromides and chlorides, which can be overcome with thermal energy.[8][9]

      • Solution: For aryl iodides, start at room temperature. For aryl bromides, begin screening at 50-80 °C. Aryl chlorides may require temperatures exceeding 100 °C and more specialized catalyst systems.[8][9]

Issue 2: Significant Homocoupling (Glaser-Hay Byproduct)

Question: My reaction is consuming the starting alkyne but forming a symmetrical diyne byproduct instead of my desired diarylalkyne. How do I prevent this?

Answer: The formation of a diyne via oxidative dimerization of the terminal alkyne is known as Glaser-Hay coupling, a notorious side reaction in copper-mediated Sonogashira protocols.[5][10]

  • Primary Cause: Presence of Oxygen:

    • Causality: This side reaction is predominantly promoted by oxygen, which facilitates the Cu(I)-catalyzed oxidative coupling of two alkyne molecules.[3][10]

    • Solution: The most effective countermeasure is maintaining strictly anaerobic conditions. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas are non-negotiable.[3][10]

  • Contributing Factor: High Copper Concentration:

    • Causality: An excess of the copper co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.[10]

    • Solution: Minimize the copper catalyst loading to the lowest effective level (e.g., 1-5 mol%). In many cases, significantly reducing the CuI loading is sufficient to suppress this side reaction.

  • Definitive Solution: Copper-Free Conditions:

    • Causality: By removing the copper co-catalyst entirely, the primary pathway for Glaser coupling is eliminated.[5]

    • Solution: Employ a copper-free Sonogashira protocol. These reactions often require a different base (e.g., TBAF, Cs₂CO₃) and may benefit from bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the catalytic cycle in the absence of copper.[2][6][11][12] This is often the preferred method for syntheses where Glaser coupling is particularly problematic.[9][11]

Issue 3: Reaction Stalls or Proceeds Sluggishly

Question: My reaction starts but fails to reach completion, even after an extended time. What's causing it to stall?

Answer: A stalled reaction often indicates a gradual loss of catalyst activity or an issue with substrate reactivity.

  • Ligand Dissociation/Decomposition:

    • Causality: For palladium complexes with phosphine ligands, the ligand's strength of association with the metal center is crucial. At elevated temperatures, phosphine ligands can dissociate, leading to catalyst aggregation (palladium black) and loss of activity.

    • Solution: If heating is required, consider switching to a more robust, thermally stable ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often form more stable palladium complexes that can withstand higher temperatures and prevent catalyst decomposition.[2][9]

  • Substrate Reactivity Issues:

    • Causality: The electronic nature of the aryl halide plays a major role. Electron-rich aryl halides (containing groups like -OMe, -Me) undergo oxidative addition more slowly than electron-poor ones (containing groups like -NO₂, -CN).[13] Steric hindrance near the halide can also dramatically slow the reaction.

    • Solution: For electron-rich or sterically hindered aryl bromides/chlorides, a simple Pd/PPh₃ system is often insufficient. Switching to a more active catalyst system featuring a bulky, electron-donating ligand is typically required to promote the challenging oxidative addition step.[9][14] Increasing the reaction temperature may also be necessary.[8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for aryl halides in the Sonogashira coupling?

A1: The reactivity of the aryl halide is dictated by the C-X bond strength and is the single most important factor in determining reaction conditions. The universally accepted order from most reactive to least reactive is: I > OTf > Br >> Cl .[4][5] Aryl iodides are the most reactive and can often be coupled at or near room temperature. Aryl bromides are moderately reactive and usually require heat. Aryl chlorides are the least reactive and demand specialized, highly active catalysts and higher temperatures.[9]

Q2: When is it advantageous to use a copper-free Sonogashira protocol?

A2: Copper-free conditions are highly recommended in several scenarios:

  • When Glaser-Hay homocoupling is a persistent and yield-limiting side reaction. [5][11]

  • When synthesizing molecules for biological or electronic applications where trace copper contamination is detrimental.

  • When working with substrates that are sensitive to or can chelate with copper, leading to catalyst inhibition or side reactions. Recent developments have made copper-free methods highly efficient, often providing cleaner reactions and simpler purifications.[15][16]

Q3: How do I select the optimal solvent and base?

A3: The choice is interconnected and substrate-dependent.

  • Solvent: The primary role of the solvent is to fully dissolve all reagents.[3] Common aprotic solvents like THF, DMF, toluene, and 1,4-dioxane are excellent starting points.[3] Amine bases like TEA or DIPA can sometimes be used as both the base and the solvent.[5] It's worth noting that some solvents can impact the reaction; for instance, anecdotal evidence suggests THF can sometimes promote the formation of palladium black, while DMF has been reported to slow certain reactions.[3][17]

  • Base: For traditional copper-co-catalyzed reactions, an amine base (e.g., TEA, DIPA, piperidine) is required.[4][5] It should be in excess (typically 2-5 equivalents) to ensure complete deprotonation of the alkyne and neutralization of the generated acid. For copper-free systems, a wider variety of bases can be used, including inorganic salts like K₂CO₃ or Cs₂CO₃, or fluoride sources like TBAF, which can also help activate the catalyst.[1][6][12]

Part 3: Experimental Protocols & Data

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a general starting point for the coupling of an aryl iodide with a terminal alkyne.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry Argon or Nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the terminal alkyne (1.1 mmol, 1.1 equiv) followed by 5 mL of degassed solvent (e.g., THF or DMF).

  • Base Addition: Add degassed triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 3-12 hours.[4] For less reactive substrates, the temperature may be increased to 50-70 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the mixture with ethyl acetate, filter through a pad of celite to remove catalyst residues, and wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is adapted for more challenging substrates, such as aryl bromides, and is designed to prevent homocoupling.

  • Preparation: In a glovebox or under a strong counterflow of Argon, add the aryl bromide (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and a bulky phosphine ligand like XPhos (0.036 mmol, 3.6 mol%) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) and a base such as Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Solvent: Add 4 mL of a degassed solvent (e.g., 1,4-dioxane).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Table 1: General Conditions Based on Aryl Halide Reactivity
Aryl HalideReactivityTypical Pd CatalystLigandCo-CatalystBaseTemperature (°C)
Ar-I HighPdCl₂(PPh₃)₂ / Pd(PPh₃)₄PPh₃CuI (2-5 mol%)TEA, DIPA25 - 50
Ar-OTf HighPd(OAc)₂ / Pd₂(dba)₃PPh₃ or Buchwald-typeCuI (optional)TEA, DIPA40 - 80
Ar-Br MediumPd(OAc)₂ / Pd₂(dba)₃Bulky Phosphine (e.g., XPhos)CuI (optional) or NoneK₂CO₃, Cs₂CO₃60 - 110
Ar-Cl LowPd(OAc)₂ / Pd₂(dba)₃Bulky Phosphine or NHCNoneCs₂CO₃, K₃PO₄100 - 140

Part 4: Mechanistic Visualizations

Diagram 1: The Sonogashira Catalytic Cycles

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_OA Ar-Pd(II)-X(L₂) Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)-C≡CR(L₂) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Ar-C≡C-R Pd_TM->Product ArX Ar-X ArX->Pd_OA CuX Cu(I)-X Cu_Ac Cu(I)-C≡C-R CuX->Cu_Ac Acetylide Formation Cu_Ac->Pd_TM To Transmetalation Cu_Ac->CuX BaseHX Base-H⁺ X⁻ Cu_Ac->BaseHX Alkyne H-C≡C-R Alkyne->Cu_Ac Base Base Base->Cu_Ac

Caption: The dual catalytic cycles of the Sonogashira reaction.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Catalyst 1. Assess Catalyst System Start->Check_Catalyst Check_Reagents 2. Verify Reagents & Conditions Start->Check_Reagents Check_Side_Reactions 3. Analyze Byproducts Start->Check_Side_Reactions Pd_Black Palladium Black? Check_Catalyst->Pd_Black Inert_Atmos Inert atmosphere? Check_Reagents->Inert_Atmos Glaser_Product Diyne (Glaser) byproduct observed? Check_Side_Reactions->Glaser_Product Cu_Dull CuI fresh? Pd_Black->Cu_Dull No Sol_Degas Improve Degassing Use fresh Pd source Pd_Black->Sol_Degas Yes Use_Fresh_Cu Use fresh CuI Cu_Dull->Use_Fresh_Cu No Base_Quality Base dry/pure? Inert_Atmos->Base_Quality Yes Improve_Inert Purge system Use Schlenk line Inert_Atmos->Improve_Inert No Temp_Optimal Temp optimal? Base_Quality->Temp_Optimal Yes Distill_Base Distill base Use fresh bottle Base_Quality->Distill_Base No Increase_Temp Increase temp for Ar-Br / Ar-Cl Temp_Optimal->Increase_Temp No Reduce_Cu Reduce CuI loading Improve degassing Glaser_Product->Reduce_Cu Yes Go_Cu_Free Switch to Copper-Free Protocol Reduce_Cu->Go_Cu_Free If persists

Caption: A decision tree for systematic Sonogashira troubleshooting.

References

Avoiding homocoupling byproducts in 1-Ethynyl-4-(phenylethynyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced aromatic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex molecules like 1-ethynyl-4-(phenylethynyl)benzene. Our focus is to provide expert-driven, actionable solutions to a common and frustrating challenge in Sonogashira cross-coupling reactions: the formation of homocoupling byproducts. This document moves beyond standard protocols to explain the causality behind these side reactions and offers robust, field-proven methods to ensure the integrity and yield of your target molecule.

Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues

This section addresses specific problems you may encounter during your synthesis, providing direct causes and immediate solutions.

Question: I'm observing a significant amount of 1,4-diphenylbuta-1,3-diyne and/or other diyne impurities in my reaction to synthesize this compound. What are the primary causes and how can I fix this?

Answer:

The formation of diyne impurities is a classic sign of alkyne homocoupling, a side reaction that competes directly with your desired Sonogashira cross-coupling. This process, often referred to as Glaser or Hay coupling, is primarily driven by three factors within your reaction flask.

  • Presence of Oxygen: The most significant contributor to homocoupling is molecular oxygen.[1][2] The copper(I) co-catalyst, essential in the traditional Sonogashira reaction, can be oxidized to copper(II) by oxygen. This Cu(II) species then promotes the oxidative dimerization of your terminal alkynes, leading to the unwanted diyne byproducts.[3]

    • Solution: The rigorous exclusion of oxygen is paramount. This requires setting up your reaction under a strictly inert atmosphere (high-purity argon or nitrogen). Solvents and liquid reagents must be thoroughly degassed prior to use, ideally using several freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.[2][4]

  • Copper(I) Co-Catalyst: While copper(I) salts (like CuI) are added to increase the rate of the Sonogashira reaction, they are also the primary catalytic species for the Glaser homocoupling pathway.[4][5][6][7] The copper acetylide intermediate, which is key to the desired reaction, is also the species that undergoes oxidative dimerization in the presence of an oxidant (like O₂).[3][8]

    • Solution: The most effective strategy is to switch to a copper-free Sonogashira protocol .[5][9] Numerous modern methods have been developed that avoid copper entirely, thus eliminating the primary catalyst for the homocoupling side reaction.[10][11][12]

  • High Alkyne Concentration & Temperature: A high concentration of the terminal alkyne can kinetically favor the bimolecular homocoupling reaction.[7] Furthermore, elevated temperatures can accelerate side reactions and potentially lead to catalyst decomposition, which may also increase the proportion of homocoupling.[13]

    • Solution: Employ a slow addition of the terminal alkyne to the reaction mixture using a syringe pump. This technique maintains a low instantaneous concentration of the alkyne, disfavoring the homocoupling pathway. Additionally, run the reaction at the lowest temperature that allows for a reasonable reaction rate. For highly reactive substrates like aryl iodides, reactions can often proceed efficiently at room temperature.[5][14]

Summary of Troubleshooting Strategies
IssuePrimary CauseRecommended SolutionEfficacy
High Diyne Formation Oxygen ContaminationRigorous degassing of solvents; use of Schlenk line or glovebox.High
Copper(I) CatalystSwitch to a copper-free Sonogashira protocol.Very High
High Alkyne ConcentrationSlow addition of the alkyne substrate via syringe pump.Moderate-High
Excessive TemperatureRun reaction at the lowest effective temperature (e.g., room temp).Moderate

Frequently Asked Questions (FAQs)

This section delves deeper into the mechanistic principles and preventative strategies for achieving a clean synthesis.

Q1: What is the precise mechanism of homocoupling, and how does it compete with the desired Sonogashira reaction?

A1: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. Homocoupling (Glaser coupling) is an off-shoot of the copper cycle.

  • Sonogashira Pathway (Desired): The Pd(0) catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from palladium, which yields the desired cross-coupled product and regenerates the Pd(0) catalyst.[14]

  • Homocoupling Pathway (Undesired): In the presence of an oxidant (typically O₂), two molecules of the copper acetylide intermediate can dimerize. This oxidative coupling forms the 1,3-diyne byproduct.[2][5][6] The copper catalyst is the key mediator of this unwanted reaction.

The diagram below illustrates this competition. The critical branch point occurs at the copper acetylide intermediate, which can either proceed to the desired transmetalation with palladium or be diverted to the undesired oxidative homocoupling.

G cluster_pd Palladium Cycle (Desired Cross-Coupling) cluster_cu Copper Cycle cluster_homo Glaser Homocoupling (Undesired) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdCCR Ar-Pd(II)-(C≡CR)(L₂) ArPdX->ArPdCCR Transmetalation ArPdCCR->Pd0 Reductive Elimination Product Ar-C≡C-R ArPdCCR->Product CuX Cu(I)X CuCCR Cu(I)-C≡C-R CuX->CuCCR Deprotonation (R-C≡C-H, Base) CuCCR->ArPdX To Palladium Cycle CuCCR->CuX Regeneration CuCCR_homo 2x Cu(I)-C≡C-R CuCCR->CuCCR_homo Diverts to Homocoupling Diyne R-C≡C-C≡C-R CuCCR_homo->Diyne Oxidative Dimerization (+ O₂)

Caption: Competing Sonogashira and Glaser catalytic cycles.

Q2: Can you provide a detailed protocol for setting up a reaction under a truly inert atmosphere?

A2: Certainly. Simply flushing the flask with nitrogen is often insufficient. For maximum suppression of homocoupling, a more rigorous approach is necessary.

Protocol: Inert Atmosphere Reaction Setup
  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, addition funnel) is oven-dried or flame-dried under vacuum to remove adsorbed water and air. Assemble the apparatus while hot and allow it to cool under a positive pressure of high-purity argon or nitrogen.

  • Reagent Preparation:

    • Solids: Palladium catalysts, copper salts (if used), and other solid reagents should be weighed quickly and added to the reaction flask under a positive flow of inert gas.

    • Solvents/Liquid Reagents: Anhydrous, degassed solvents are critical.[4] To degas, use one of these methods:

      • Freeze-Pump-Thaw: Freeze the solvent with liquid nitrogen, apply a high vacuum for several minutes, and then thaw under an argon atmosphere. Repeat this cycle three times. This is the most effective method.

      • Inert Gas Sparging: Bubble a stream of argon or nitrogen through the solvent for 30-60 minutes.

  • Reaction Assembly:

    • Add the degassed solvent to the flask containing the solid reagents via cannula or a gas-tight syringe.

    • If using a condenser, ensure a continuous flow of inert gas through the top.

    • Maintain a positive pressure of inert gas throughout the entire reaction, typically by using a gas bubbler or a balloon filled with argon/nitrogen.

  • Reagent Addition: Add liquid substrates (e.g., terminal alkyne, aryl halide) via a gas-tight syringe through a rubber septum. For optimal results, add the terminal alkyne slowly over a period of time using a syringe pump.

Q3: What are the best copper-free Sonogashira conditions to completely avoid Glaser coupling?

A3: Copper-free Sonogashira reactions are the most definitive way to prevent diyne formation.[5][6][9] These protocols rely on the palladium catalyst to perform the entire cycle, often with the help of specific ligands and bases.

Protocol: General Copper-Free Sonogashira Coupling
  • Reagents & Catalyst:

    • Palladium Pre-catalyst: Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(PPh₃)₂ are common choices.[8]

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) are often used with pre-catalysts like Pd₂(dba)₃ to promote the reaction.[13]

    • Base: A strong, non-coordinating amine base like diisopropylamine (DIPA) or diisopropylethylamine (DIPEA) is common. Inorganic bases like Cs₂CO₃ or K₃PO₄ can also be highly effective.[13]

    • Solvent: Anhydrous, degassed THF, DMF, or toluene are typical.

  • Procedure:

    • To an inert-atmosphere flask, add the aryl halide, palladium pre-catalyst, and ligand (if separate).

    • Add the degassed solvent, followed by the base.

    • Stir the mixture for 10-15 minutes.

    • Add the terminal alkyne (either all at once or via slow addition).

    • Heat the reaction to the desired temperature (often 60-100 °C for less reactive aryl bromides/chlorides) and monitor by TLC or LC-MS until completion.

Q4: How do I detect and quantify homocoupling byproducts in my crude reaction mixture?

A4: A combination of techniques is recommended for accurate analysis:

  • Thin-Layer Chromatography (TLC): This is a quick method to visualize the reaction progress. The diyne byproduct is typically less polar than the desired cross-coupled product and will have a higher Rf value. It often appears as a distinct spot separate from your starting materials and product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides excellent separation and allows for the identification of the homocoupling byproduct by its molecular weight. The relative peak areas can give a good estimation of the product-to-byproduct ratio.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wider range of compounds. It is used to monitor the reaction and confirm the masses of the product and byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and quantification. The symmetrical nature of the homocoupled diyne often results in a simpler spectrum than the desired product. By integrating characteristic peaks of the product and the byproduct against an internal standard, you can accurately determine the yield and the extent of the side reaction.

The flowchart below provides a logical workflow for addressing homocoupling issues based on initial analytical results.

TroubleshootingWorkflow cluster_solutions Troubleshooting Options cluster_optimize Optimization Steps Start Start: Synthesis of This compound Analyze Analyze Crude Reaction (TLC, GC-MS, NMR) Start->Analyze CheckDiyne Significant Diyne Byproduct Detected? Analyze->CheckDiyne Success Success: Proceed to Purification CheckDiyne->Success No (< 2%) Troubleshoot Initiate Troubleshooting CheckDiyne->Troubleshoot Yes (> 5%) Opt1 Option 1: Switch to Copper-Free Protocol (Most Effective) Troubleshoot->Opt1 Opt2 Option 2: Optimize Cu-Catalyzed System Troubleshoot->Opt2 Opt1->Analyze Re-run Reaction Step1 Ensure Rigorous Inert Atmosphere (Freeze-Pump-Thaw) Opt2->Step1 Step2 Employ Slow Alkyne Addition Step1->Step2 Step3 Lower Reaction Temperature Step2->Step3 Step4 Screen Ligands / Bases Step3->Step4 Step4->Analyze Re-run Reaction

Caption: Troubleshooting workflow for addressing diyne byproduct formation.

References

Technical Support Center: Synthesis of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-(phenylethynyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bifunctional linker. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs): Common Impurities

This section addresses the most frequently encountered impurities during the synthesis of this compound, which is typically achieved via sequential Sonogashira cross-coupling reactions.

Q1: What are the primary byproducts I should expect in my crude reaction mixture?

A1: The impurity profile is heavily dependent on your specific synthetic route, but when using standard Sonogashira coupling conditions, you will most likely encounter three main classes of impurities: homocoupled diynes, unreacted starting materials, and a double-addition byproduct.

  • Homocoupled Diynes (Glaser Products): These are the most common byproducts. They arise from the oxidative dimerization of the terminal alkynes used in the reaction. The two you are most likely to see are 1,4-diphenylbuta-1,3-diyne (from phenylacetylene coupling with itself) and potentially the homocoupled product of your ethynyl-substituted intermediate.[1][2][3]

  • Double-Addition Product: If your strategy involves a di-halogenated benzene core (e.g., 1,4-diiodobenzene or 1-bromo-4-iodobenzene), a significant impurity can be 1,4-bis(phenylethynyl)benzene , where the second coupling partner (phenylacetylene) adds to both sides of the ring.[4][5][6]

  • Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as the aryl halide (e.g., 1-bromo-4-iodobenzene) and phenylacetylene.[7]

Q2: What is Glaser coupling, and why does it happen in my Sonogashira reaction?

A2: Glaser coupling, or homocoupling, is the oxidative dimerization of terminal alkynes to form a conjugated 1,3-diyne. This is a highly prevalent side reaction in traditional Sonogashira couplings.[2][8] The mechanism is critically dependent on two factors present in the reaction:

  • Copper(I) Co-catalyst: The copper(I) salt (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[3]

  • Oxygen: The presence of atmospheric oxygen oxidizes the copper(I) acetylide, leading to the formation of the C-C bond between two alkyne units.[3][7]

Therefore, even trace amounts of oxygen can significantly promote the formation of these wasteful and often difficult-to-separate byproducts.[3][7]

Q3: My reaction is stalling, and I'm recovering mostly starting materials. What's wrong?

A3: A stalled or incomplete reaction is typically due to catalyst deactivation or suboptimal reaction conditions. The key factors to investigate are:

  • Catalyst Inactivity: The active Pd(0) catalyst is sensitive to air and can be oxidized to an inactive Pd(II) state.[7] Ensure you are using a fresh, properly stored palladium source.

  • Aryl Halide Reactivity: The reactivity of the aryl halide is critical. The general trend is I > OTf > Br >> Cl.[1][7] If you are attempting to couple a less reactive aryl bromide or chloride, you may need higher temperatures, longer reaction times, or a more specialized catalyst system with electron-rich, bulky phosphine ligands.[1][9]

  • Inadequate Degassing: Failure to thoroughly remove oxygen from the solvent and reaction vessel is a primary cause of both catalyst death and the promotion of Glaser homocoupling.[7][10]

  • Reagent Quality: Ensure all reagents, especially the amine base and solvents, are anhydrous and of high purity, as impurities can poison the catalyst.[7]

Q4: I see a black precipitate forming in my reaction flask. Should I be concerned?

A4: Yes, the formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[7] It means your homogeneous palladium catalyst has crashed out of solution as elemental palladium metal, which is catalytically inactive for this reaction. This can be triggered by:

  • Presence of oxygen.

  • Running the reaction at too high a temperature.

  • Use of certain solvents; for instance, some anecdotal reports suggest THF may promote its formation under certain conditions.[11] The appearance of palladium black is a clear sign that your reaction efficiency has been compromised.

Troubleshooting and Optimization Guide
Issue 1: High Levels of Homocoupled (Glaser) Impurities

G

Preventative Measures:

  • Rigorous Degassing: This is the most critical step. Use a freeze-pump-thaw technique (at least 3 cycles) for your solvent and reaction mixture before adding the catalyst. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-60 minutes can be effective.[7][10]

  • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of high-purity argon or nitrogen using a Schlenk line or a glovebox.

  • Consider "Copper-Free" Sonogashira: To completely avoid copper-catalyzed homocoupling, you can use a copper-free protocol. These methods often require specific ligands or conditions to facilitate the catalytic cycle but are highly effective at eliminating Glaser byproducts.[8][10][12]

  • Slow Addition of Alkyne: In some cases, adding the terminal alkyne slowly via syringe pump to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.[13]

Issue 2: Low or No Product Conversion

G start Low / No Product Yield check_catalyst Is the Pd catalyst active? (Fresh, properly stored?) start->check_catalyst check_reagents Are reagents pure & anhydrous? (Aryl halide, alkyne, base, solvent) start->check_reagents check_conditions Are reaction conditions optimal? (Temperature, time) start->check_conditions check_atmosphere Is the system truly inert? (Thoroughly degassed?) start->check_atmosphere outcome_catalyst Use fresh catalyst. Consider more stable Pd(II) precatalyst. check_catalyst->outcome_catalyst No outcome_reagents Purify starting materials. Use dry solvents/base. check_reagents->outcome_reagents No outcome_conditions Increase temperature for Ar-Br. Increase reaction time. check_conditions->outcome_conditions No outcome_atmosphere Re-degas using freeze-pump-thaw. check_atmosphere->outcome_atmosphere No

Corrective Actions:

  • Verify Catalyst and Reagents: Use a fresh bottle of catalyst and copper(I) iodide.[7] Purify starting materials if their quality is questionable. Use freshly distilled and dried solvents and amine base.

  • Optimize Temperature: For couplings involving aryl bromides, room temperature is often insufficient. Heating the reaction (e.g., 50-80 °C) is typically required to drive the oxidative addition step.[9] Be mindful that excessive heat can cause catalyst decomposition.

  • Switch Halide: If possible, switch from an aryl bromide to the more reactive aryl iodide, which often allows for milder reaction conditions and faster conversion.[7]

Summary of Common Impurities
Impurity NameStructureSourceIdentification Notes (¹H NMR)
1,4-Diphenylbuta-1,3-diyne Ph-C≡C-C≡C-PhPhenylacetylene HomocouplingAromatic signals, no terminal alkyne proton. Highly symmetric.
1,4-Bis(phenylethynyl)benzene Ph-C≡C-Ph-C≡C-PhDouble-addition to dihalideAromatic signals, no terminal alkyne proton. Highly symmetric.
Unreacted Phenylacetylene Ph-C≡C-HStarting MaterialCharacteristic terminal alkyne proton (~3.1 ppm), aromatic signals.
Unreacted Aryl Halide e.g., I-Ph-BrStarting MaterialAromatic signals with splitting patterns indicative of the starting material.
Palladium Black Pd(0)Catalyst DecompositionInsoluble black solid. Not NMR active.
Experimental Protocols: Purification
Protocol 1: Flash Column Chromatography

This is the most effective method for separating the desired product from both more polar starting materials and less polar homocoupled byproducts.

Step-by-Step Methodology:

  • Sample Preparation: After an aqueous workup to remove the amine base and salts, concentrate the crude organic extract in vacuo. Adsorb the crude oil/solid onto a small amount of silica gel (~2-3x the mass of the crude material).

  • Column Packing: Dry pack a glass column with silica gel using an appropriate non-polar solvent system (e.g., Hexanes or Heptane). The amount of silica should be approximately 50-100 times the mass of the crude product.

  • Loading: Carefully add the silica-adsorbed crude material to the top of the packed column.

  • Elution:

    • Begin eluting with 100% Hexanes (or Heptane). The non-polar homocoupled byproducts (e.g., 1,4-diphenylbuta-1,3-diyne) should elute first.

    • Gradually increase the polarity by adding a small amount of a more polar solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (e.g., 1-5% DCM in Hexanes). The desired product, this compound, will elute next.

    • Any unreacted aryl halide and other more polar impurities will remain on the column or elute much later.

  • Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualize under a UV lamp (254 nm).

  • Collection: Combine the pure fractions containing the desired product and concentrate in vacuo to yield the purified compound.

Protocol 2: Recrystallization

Recrystallization is an excellent secondary purification step to obtain highly pure, crystalline material after chromatography.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A dual-solvent system like DCM/Hexane or Toluene/Heptane often works well.

  • Dissolution: Dissolve the semi-purified product in the minimum amount of the hot primary solvent (e.g., DCM or Toluene).

  • Crystallization: Slowly add the anti-solvent (e.g., Hexane or Heptane) dropwise to the hot solution until it just begins to turn cloudy. If it becomes too cloudy, add a drop of the primary solvent to redissolve.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

By carefully controlling reaction conditions and employing systematic purification strategies, you can consistently obtain high-purity this compound for your research and development needs.

References

Troubleshooting low yields in Sonogashira coupling of aryl halides

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Sonogashira Coupling Reactions

A Senior Application Scientist's Guide to Troubleshooting Low Yields

Welcome to the technical support center for Sonogashira cross-coupling reactions. As researchers and developers, we understand that while the Sonogashira coupling is a powerful tool for forming C(sp²)–C(sp) bonds, achieving high yields can be challenging.[1] This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide field-proven solutions to optimize your reaction outcomes.

Level 1: Critical Failures & First-Pass Troubleshooting

This section addresses the most common and severe issues, such as complete reaction failure or the formation of catalyst decomposition products.

Q1: My reaction failed completely or gave a negligible yield (<10%). Where do I even begin to troubleshoot?

A1: A complete failure almost always points to a fundamental problem with one of the core components: the catalyst system, the reaction atmosphere, or the integrity of your reagents. A systematic check is the most efficient way to identify the culprit.

The first and most critical aspect to verify is the reaction atmosphere. The Palladium(0) active catalyst is highly sensitive to oxygen.[2] Inadequate degassing or a leak in your inert gas setup can lead to rapid catalyst decomposition and complete reaction failure.

Secondly, assess the integrity of your catalysts and reagents.

  • Copper(I) Co-catalyst Freshness: Copper(I) iodide (CuI) is the most common co-catalyst and is susceptible to oxidation to inactive Cu(II) species, which can also promote unwanted side reactions. Use CuI from a freshly opened bottle or a source that has been stored under inert gas and protected from light.[2][3]

  • Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can act as catalyst poisons. Ensure all reagents are of high purity. The amine base, in particular, should be anhydrous and free of oxidation products; consider distillation before use if its quality is uncertain.[2]

Below is a logical workflow to diagnose a failed reaction.

TroubleshootingWorkflow start Start: Low / No Yield check_atmosphere 1. Verify Inert Atmosphere (Degassing, N2/Ar flow) start->check_atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_catalysts 2. Check Catalyst Integrity catalysts_ok Catalysts Fresh? check_catalysts->catalysts_ok check_reagents 3. Check Reagent Purity (Solvent, Base, Substrates) reagents_ok Reagents Pure? check_reagents->reagents_ok atmosphere_ok->check_catalysts Yes fix_atmosphere Action: Improve degassing (e.g., Freeze-Pump-Thaw) & check for leaks. atmosphere_ok->fix_atmosphere No catalysts_ok->check_reagents Yes fix_catalysts Action: Use fresh Pd & CuI from a reliable source. catalysts_ok->fix_catalysts No fix_reagents Action: Purify/distill solvent/base. Check substrate purity. reagents_ok->fix_reagents No rerun Rerun Experiment reagents_ok->rerun Yes fix_atmosphere->rerun fix_catalysts->rerun fix_reagents->rerun

Caption: Initial troubleshooting workflow for reaction failure.

Q2: I observed a black precipitate in my reaction flask. What is it, and what should I do?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of palladium catalyst decomposition.[2] The highly active, soluble Pd(0) species has agglomerated into inactive, insoluble palladium metal. This removes the catalyst from the reaction medium, halting the catalytic cycle and leading to low or no yield.

Common Causes and Solutions:

  • Presence of Oxygen: This is the most frequent cause. Oxygen can oxidize the Pd(0) catalyst, leading to instability and precipitation.

    • Solution: Ensure your reaction is performed under rigorously anaerobic conditions. This involves properly degassing the solvent (see Protocol 2) and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]

  • High Temperatures: While some less reactive aryl halides require heating, excessively high temperatures can accelerate the rate of catalyst decomposition.[2]

    • Solution: If heating is necessary, do so cautiously. Run the reaction at the lowest temperature that provides a reasonable rate. For aryl bromides, temperatures around 80-100°C may be needed, while aryl iodides often react at room temperature.[7][8]

  • Inappropriate Solvent Choice: Certain solvents can promote the formation of palladium black. Some anecdotal evidence suggests that THF, in some cases, is more prone to this issue than other solvents like DMF or amines.[6]

    • Solution: If you consistently observe precipitation, consider changing your solvent. Using the amine base as the solvent (e.g., triethylamine or diisopropylamine) can sometimes stabilize the catalyst.[5]

  • Impurities: As mentioned in Q1, impurities in any of the reaction components can poison and destabilize the catalyst.

    • Solution: Use high-purity, anhydrous reagents and solvents.[2]

Level 2: Optimizing Low to Moderate Yields

Your reaction is working, but the yield is not satisfactory. This section focuses on common side reactions and strategies for less reactive substrates.

Q3: My yield is low, and I see a significant amount of a side product from alkyne homocoupling. How can I minimize this?

A3: The formation of alkyne dimers (R-C≡C-C≡C-R) is known as Glaser-Hay coupling, a very common side reaction in copper-mediated Sonogashira reactions.[2][4] This process is promoted by the copper co-catalyst, especially in the presence of oxygen. The mechanism involves the oxidation of the copper(I) acetylide intermediate.

Strategies to Suppress Glaser Coupling:

  • Strictly Anaerobic Conditions: Oxygen is the primary oxidant for the Glaser reaction. Improving your inert atmosphere technique is the most effective way to minimize this side product. Using a reducing atmosphere, such as hydrogen gas diluted with nitrogen, has also been shown to dramatically reduce homocoupling.[9]

  • Reduce Copper Catalyst Loading: While copper increases the reaction rate, using it in excess can accelerate the rate of homocoupling.[2][4] Try reducing the CuI loading to 1-2 mol%.

  • Use a Co-solvent: Performing the reaction in a solvent mixture, such as THF/triethylamine, can sometimes disfavor the homocoupling pathway.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to eliminate the copper co-catalyst entirely.[4][10] (See Q6 for more details).

Q4: My aryl bromide or aryl chloride is unreactive or gives very low conversion. What strategies can I employ?

A4: The reactivity of the aryl halide is one of the most significant factors influencing the Sonogashira reaction. The rate of the oxidative addition step (the first step in the palladium cycle) is highly dependent on the carbon-halogen bond strength.[8][11]

Reactivity Order and Corresponding Strategies:

Aryl Halide (Ar-X)Relative ReactivityTypical Conditions & Troubleshooting Strategy
Ar-I HighestOften reacts at room temperature. Low yields are typically due to issues other than halide reactivity (see Q1 & Q2).[8]
Ar-OTf HighSimilar reactivity to Ar-I.[8]
Ar-Br ModerateUsually requires heating (50-100 °C).[7] To improve yields: • Increase Temperature: Carefully raise the reaction temperature. • Change Ligand: Switch to a more electron-rich and/or sterically bulky phosphine ligand (e.g., P(t-Bu)₃, XPhos) or an N-heterocyclic carbene (NHC) ligand. These can accelerate the slow oxidative addition step.[11][12]
Ar-Cl LowestVery challenging substrates. Often require specialized, highly active catalyst systems. • Use Advanced Catalysts: Employ catalyst systems with very bulky and electron-rich ligands (e.g., palladacycles with NHC ligands).[11] • Higher Temperatures: High temperatures are almost always required.[4]

Electron-withdrawing groups on the aryl halide will increase its reactivity, while electron-donating groups will decrease it.[12]

Q5: How do I choose the right solvent and base for my specific substrates?

A5: Solvent and base selection is crucial and can significantly impact reaction rate and yield by affecting solubility, catalyst stability, and the rate of key mechanistic steps.[13][14]

Solvent Selection: The ideal solvent must dissolve all reagents and keep the catalyst system soluble and active.

  • Amine Solvents (e.g., Triethylamine, Diisopropylamine): Often an excellent choice as they serve as both the base and the solvent. This high concentration of base can facilitate the deprotonation of the alkyne.[5]

  • Aprotic Polar Solvents (e.g., DMF, Acetonitrile): Good general-purpose solvents that dissolve a wide range of substrates and salts. However, DMF has been reported to slow some reactions, possibly by competing for coordination sites on the palladium catalyst.[2][14]

  • Aprotic Nonpolar Solvents (e.g., Toluene, Dioxane): Useful for specific substrates, but solubility of the copper acetylide intermediate can be an issue. Often used in combination with an amine base.

Base Selection: The primary role of the base is to deprotonate the terminal alkyne, forming the reactive acetylide species.[4]

  • Amine Bases (e.g., Et₃N, DIPA, Piperidine): Most common choice. Their basicity (pKa of conjugate acid ~10-11) is sufficient for most alkynes. They are typically used in excess.[2]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): Can be used, particularly in copper-free protocols or with polar solvents like DMF. They are less volatile and odorless but can lead to heterogeneous mixtures. The combination of an inorganic base and an aqueous co-solvent can sometimes yield a purer product by enhancing solubility.[15]

SolventBaseTypical Use Case
TriethylamineN/A (acts as base)Standard conditions, especially for reactive Ar-I/Ar-Br.
THF / DioxaneEt₃N or DIPAGood general combination, allows for temperature control.
DMFEt₃N or K₂CO₃Useful for substrates with poor solubility in other solvents.

Level 3: Advanced Topics & Mechanistic Insights

Q6: Can I run a Sonogashira coupling without a copper co-catalyst? What are the pros and cons?

A6: Yes, copper-free Sonogashira reactions are well-established and often preferred in modern organic synthesis.[4][16]

The primary motivation for developing copper-free methods was to eliminate the Glaser homocoupling side reaction.[10] Copper is also toxic, and removing it simplifies product purification by avoiding contamination with copper salts.[11]

Mechanism without Copper: The reaction mechanism is believed to proceed via a Pd(0)/Pd(II) cycle, but the transmetalation step is different. Instead of a copper acetylide, a palladium acetylide complex is formed directly, which then reacts with the aryl-palladium(II) halide complex.[4]

Requirements for Copper-Free Conditions:

  • Stronger Base: A stronger base or a higher concentration of a standard amine base is often required to facilitate the formation of the palladium acetylide.

  • Ligand Choice: The choice of ligand is often more critical. Bulky, electron-rich phosphines or NHC ligands can be particularly effective.[11]

  • Higher Temperatures: Copper-free reactions may require higher temperatures to achieve rates comparable to copper-cocatalyzed systems.

Pros & Cons Summary:

FeatureCopper-CocatalyzedCopper-Free
Rate Generally faster, often proceeds at RT.[11]Can be slower, may require heating.
Side Reactions Prone to Glaser homocoupling.[2]Eliminates Glaser homocoupling.[10]
Purification Can be complicated by copper salts.Simpler purification.
Conditions Milder conditions are often sufficient.May require more forcing conditions or specialized ligands.
Q7: To what extent do the ligands on palladium matter? How do I choose an effective one?

A7: Ligands play a pivotal role in stabilizing the palladium catalyst and modulating its reactivity. Their electronic and steric properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[12]

  • Electron-Rich Ligands: Ligands that are strong electron donors (e.g., phosphines with alkyl groups like P(t-Bu)₃, or N-heterocyclic carbenes) increase the electron density on the palladium center. This promotes the oxidative addition of the aryl halide to the Pd(0) catalyst, which is often the rate-limiting step, especially for less reactive aryl bromides and chlorides.[11][12]

  • Sterically Bulky Ligands: Bulky ligands promote the formation of coordinatively unsaturated, highly active monoligated Pd(0)L species. This steric bulk also accelerates the final reductive elimination step, which releases the product and regenerates the catalyst.[12]

General Guidelines for Ligand Selection:

  • For reactive Ar-I: Standard, less bulky ligands like triphenylphosphine (PPh₃) are usually sufficient.

  • For less reactive Ar-Br/Ar-Cl: Using more electron-rich and sterically demanding ligands (e.g., Buchwald-type biaryl phosphines or NHC ligands) is highly recommended to achieve good yields.[11]

The dual catalytic cycle below illustrates the key steps where things can go wrong, such as catalyst decomposition (Pd(0) → Pd black) or the Glaser side reaction.

CatalyticCycle Simplified Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) decomposition Decomposition (Pd Black) pd0->decomposition O₂ / Heat product_complex Ar-Pd(II)-(C≡CR)(L₂) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product_out Product (Ar-C≡CR) product_complex->product_out cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Deprotonation (Base, R-C≡C-H) cu_acetylide->pd_complex Transfers Acetylide cu_acetylide->cu_halide glaser Glaser Homocoupling (Dimer Product) cu_acetylide->glaser O₂

Caption: The interconnected Pd and Cu catalytic cycles.

Level 4: Standard Operating Procedures

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a starting point for the coupling of an aryl iodide or bromide.[8][17]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1-1.2 mmol, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF or DMF, ~0.2 M)

  • Anhydrous amine base (e.g., Triethylamine, 3.0 equiv)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a dry Schlenk flask under a positive pressure of inert gas (Argon or Nitrogen), add the aryl halide, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at the desired temperature (room temperature for aryl iodides, 50-100 °C for aryl bromides).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Solvent Degassing and Inert Atmosphere Setup

A. Freeze-Pump-Thaw Degassing (for Schlenk flasks): This is the most rigorous method for removing dissolved oxygen.[18]

  • Place the solvent in a Schlenk flask with a stir bar and seal it.

  • Freeze the solvent by immersing the flask in a liquid nitrogen bath.

  • Once fully frozen, open the flask to a high-vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum line.

  • Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see gas bubbles evolving from the thawing solvent.

  • Repeat this freeze-pump-thaw cycle at least three times for best results.

  • After the final cycle, backfill the flask with your inert gas (Ar or N₂).

B. Sparging (Bubbling): A simpler, though less effective, method suitable for many applications.

  • Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas through the solvent vigorously for 20-30 minutes.

References

Technical Support Center: A Scientist's Guide to Improving the Solubility of Poly(1-Ethynyl-4-(phenylethynyl)benzene)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for poly(1-ethynyl-4-(phenylethynyl)benzene). This document is designed for researchers, chemists, and materials scientists who are encountering challenges with the solubility of this highly conjugated, rigid-rod polymer. We understand that processing this material is critical for its application in organic electronics, sensor technology, and advanced materials development. This guide provides troubleshooting steps, in-depth explanations, and validated protocols to help you achieve stable, homogenous solutions.

Section 1: The Core Challenge - Why is This Polymer So Difficult to Dissolve?

This section addresses the fundamental reasons behind the poor solubility of poly(this compound). Understanding the underlying chemical physics is the first step in effective troubleshooting.

Q1: I'm following standard procedures, but my polymer won't dissolve. It either remains a solid or forms a gel-like suspension. What is happening at the molecular level?

A1: The solubility issues with poly(this compound) are intrinsic to its molecular architecture. There are two primary factors at play:

  • Rigid-Rod Structure: Unlike flexible polymers (like polystyrene) that can coil into a random, entropically favored state in solution, this polymer has a stiff, linear backbone. This rigidity prevents coiling, making it thermodynamically less favorable for the polymer to mix with solvent molecules.[1] The dissolution process for such polymers is often slow, proceeding through a swelling/gel phase before (if ever) fully dissolving.[2]

  • Strong Intermolecular Forces (π-π Stacking): The polymer backbone is composed of a continuous system of alternating phenyl rings and alkyne units. This creates large, electron-rich π-systems. Polymer chains align and pack closely together, leading to strong, non-covalent interactions between the π-orbitals of adjacent chains. This "π-stacking" acts like molecular velcro, holding the chains together and making it difficult for solvent molecules to intercalate and solvate them.[3]

The following diagram illustrates how these strong intermolecular forces can prevent dissolution.

G cluster_0 Insoluble State: Strong π-π Stacking cluster_1 Soluble State: Solvated Chains p1 Polymer Chain 1 p2 Polymer Chain 2 p3 Polymer Chain 3 arrow_node Sufficient Energy (Heat, Sonication) + Good Solvent p4 Polymer Chain 4 s1 Polymer Chain 1 interaction1 Strong π-π Interactions interaction2 Solvent Exclusion s2 Polymer Chain 2 solvent1 Solvent solvent2 Solvent solvent3 Solvent solvent4 Solvent solvent5 Solvent start Polymer Aggregate start->p1

Caption: π-π stacking in polymer aggregates vs. solvated chains in solution.

Section 2: Troubleshooting Guide - A Step-by-Step Workflow

If you are facing solubility issues, follow this logical progression of steps. Do not skip ahead, as a systematic approach is key to success.

Q2: What is the correct workflow for attempting to dissolve my polymer sample?

A2: The process involves a combination of selecting the right solvent and applying the right physical energy. The general principle "like dissolves like" is the starting point.[4] Given the aromatic nature of the polymer, aromatic solvents are the most promising candidates.

The diagram below outlines the recommended troubleshooting workflow.

G start Start: Dry Polymer Sample solvent Step 1: Select Appropriate Solvent (See Table 1) start->solvent disperse Step 2: Add Solvent & Disperse (Vortex/Stir at Room Temp) solvent->disperse observe Step 3: Observe for Swelling (Does it form a gel?) disperse->observe observe->disperse No (Solid Remains) heat Step 4: Apply Gentle Heat (40-80°C with stirring) observe->heat Yes (Gel Formed) sonicate Step 5: Apply Sonication (Bath or Tip Sonicator) heat->sonicate assess Step 6: Assess Solution (Is it homogenous?) sonicate->assess assess->heat No, but improved success Success: Homogenous Solution assess->success Yes fail Insoluble: Consider Advanced Strategy (Chemical Modification) assess->fail No, no change

Caption: Recommended workflow for dissolving rigid-rod conjugated polymers.

Q3: Which solvents should I start with, and what properties are important?

A3: You need solvents that can effectively interact with the aromatic rings of the polymer. Chlorinated and aromatic solvents are typically the most effective. High boiling point solvents are often preferred as they allow for heating to higher temperatures, which provides the necessary energy to overcome π-stacking forces.

SolventBoiling Point (°C)Key Characteristics & Rationale
Toluene 111Good starting point. Its aromatic nature interacts well with the polymer backbone.
Xylenes (mixed) ~140Higher boiling point than toluene allows for more effective heating.
Chlorobenzene 132The polarity and aromaticity can disrupt intermolecular forces effectively.
o-Dichlorobenzene (ODCB) 180A very strong solvent for many conjugated polymers due to its high boiling point and polarity. Often a last resort for difficult-to-dissolve systems.
Tetrahydrofuran (THF) 66Lower boiling point, but its ether functionality can sometimes offer unique solvation properties. May be useful for lower molecular weight fractions.[5]
Chloroform 61A common solvent for many polymers, but its volatility makes heating difficult. Can be effective for initial room-temperature tests.[3]
Table 1: Recommended starting solvents for poly(this compound).

Q4: I've tried heating and stirring in ODCB, but I still see suspended particles. What else can I do?

A4: If heating and stirring are insufficient, the next step is to introduce higher mechanical energy through sonication.

  • Mechanism of Action: Sonication uses high-frequency sound waves to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense, localized energy, which can physically break apart polymer aggregates and facilitate solvent penetration.

  • Recommended Protocol:

    • Use a bath sonicator for initial trials to avoid localized heating.

    • If a bath is ineffective, use a probe/tip sonicator. Use in short bursts (e.g., 30 seconds on, 60 seconds off) and immerse the sample vial in an ice bath to prevent overheating and potential polymer degradation.

    • Combine sonication with heating for a synergistic effect. For example, heat the solution to 80°C and then sonicate in short bursts.

Section 3: Advanced Strategies for Intractable Polymers

Sometimes, physical methods are not enough, especially for high molecular weight samples or for applications requiring long-term solution stability. In these cases, modifying the polymer itself is the most robust strategy.

Q5: My application requires a stable solution that won't aggregate over time. Are there synthetic approaches to permanently improve solubility?

A5: Absolutely. The most effective and widely used strategy for enhancing the solubility of rigid-rod conjugated polymers is side-chain engineering .[6]

  • The Principle: The core issue is the ability of the rigid backbones to pack closely together. By synthetically attaching flexible, bulky side chains (like alkyl or alkoxy groups) to the phenyl rings of the monomer before polymerization, you introduce steric hindrance.[7] These side chains act as "molecular bumpers," preventing the polymer backbones from getting close enough to form strong π-stacked aggregates. This dramatically improves the polymer's interaction with the solvent and enhances solubility.

The diagram below illustrates this concept.

G cluster_0 Unmodified Polymer cluster_1 Side-Chain Modified Polymer p1 Ph-C≡C-Ph-C≡C-Ph-C≡C-Ph p2 Ph-C≡C-Ph-C≡C-Ph-C≡C-Ph arrow Synthetic Modification p3 Ph-C≡C-Ph-C≡C-Ph-C≡C-Ph interaction s1 Ph(R)-C≡C-Ph(R)-C≡C-Ph(R) s2 Ph(R)-C≡C-Ph(R)-C≡C-Ph(R) s3 Ph(R)-C≡C-Ph(R)-C≡C-Ph(R) interaction2 key R = Flexible Alkyl Chain (e.g., -C8H17)

References

Technical Support Center: Catalyst Deactivation in the Synthesis of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-(phenylethynyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical building block. Here, we will address common challenges related to catalyst deactivation during its synthesis, which is most often accomplished via a Sonogashira cross-coupling reaction. Our goal is to provide you with in-depth troubleshooting strategies and a clear understanding of the underlying chemical principles to ensure the success of your experiments.

I. Overview of the Sonogashira Coupling in the Synthesis of this compound

The synthesis of this compound typically involves the Sonogashira cross-coupling of a di-halogenated benzene derivative with phenylacetylene, or a related stepwise approach. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] The catalytic system generally comprises a palladium(0) complex and a copper(I) co-catalyst.[1][3] The palladium catalyst is central to the reaction's success, and its deactivation is a primary cause of low yields or reaction failure.[4]

Below is a simplified representation of the Sonogashira catalytic cycle. Understanding this cycle is crucial for diagnosing issues related to catalyst deactivation.

Sonogashira Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation Cu-C≡C-R Pd(II)-alkynyl Complex Pd(II)-alkynyl Complex Transmetalation->Pd(II)-alkynyl Complex Reductive Elimination Reductive Elimination Pd(II)-alkynyl Complex->Reductive Elimination Reductive Elimination->Pd(0)L2 Product Product Reductive Elimination->Product Ar-C≡C-R Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I), Base Copper Acetylide->Transmetalation caption Figure 1: Simplified Sonogashira Catalytic Cycle

Caption: A simplified diagram of the Sonogashira catalytic cycle.

II. Troubleshooting Guide: Catalyst Deactivation

This section is formatted in a question-and-answer style to directly address common problems encountered during the synthesis of this compound.

Question 1: My reaction is sluggish or has stalled, and I'm observing a black precipitate. What is happening and how can I fix it?

Answer: The black precipitate you are observing is likely palladium black, which is aggregated, inactive Pd(0).[4] This is a common mode of catalyst deactivation in Sonogashira and other palladium-catalyzed cross-coupling reactions. The formation of palladium black indicates that the palladium nanoparticles have lost their coordinating ligands and have agglomerated, rendering them catalytically inactive.

Causality:

  • Ligand Instability or Oxidation: The phosphine ligands that stabilize the Pd(0) center can be susceptible to oxidation, especially if the reaction is not performed under strictly anaerobic conditions.[4][5]

  • High Temperatures: While some Sonogashira couplings require elevated temperatures, particularly with less reactive aryl bromides or chlorides, excessive heat can accelerate ligand dissociation and palladium aggregation.[6][7]

  • Inappropriate Ligand Choice: The choice of ligand is critical for stabilizing the active catalyst.[4][8] Bulky, electron-rich phosphine ligands can often prevent aggregation more effectively.[7][9]

Troubleshooting Steps:

  • Ensure Rigorous Inert Atmosphere:

    • Degas all solvents and reagents thoroughly by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.

    • Maintain a positive pressure of inert gas throughout the reaction setup.

  • Optimize Ligand Selection and Loading:

    • If using standard ligands like PPh₃, consider switching to bulkier, more electron-rich ligands such as XPhos or SPhos, which are known to stabilize palladium catalysts effectively.[7]

    • Ensure the correct palladium-to-ligand ratio is used. Excess ligand can sometimes be beneficial in stabilizing the catalyst.

  • Control Reaction Temperature:

    • If possible, run the reaction at a lower temperature. For highly reactive aryl iodides, room temperature may be sufficient.[10]

    • If high temperatures are necessary, consider a gradual increase to the target temperature.

Experimental Protocol: Degassing Solvents

  • Place the solvent in a flask with a sidearm.

  • Attach a balloon filled with argon or nitrogen to the top of the flask.

  • Connect the sidearm to a vacuum line.

  • Submerge the flask in a liquid nitrogen bath to freeze the solvent.

  • Once frozen, open the flask to the vacuum to remove any dissolved gases.

  • Close the vacuum line and allow the solvent to thaw under the inert atmosphere from the balloon.

  • Repeat this freeze-pump-thaw cycle at least three times for optimal degassing.

Question 2: My reaction is producing a significant amount of homocoupled alkyne (Glaser-Hay coupling product). How is this related to my catalyst and how can I prevent it?

Answer: The formation of a homocoupled alkyne byproduct is a classic issue in Sonogashira reactions, known as the Glaser-Hay side reaction.[2][7] This occurs when the copper acetylide intermediate reacts with another molecule of itself in the presence of an oxidant (typically oxygen), rather than undergoing transmetalation to the palladium center. While not a direct deactivation of the palladium catalyst, it competes for the alkyne substrate, reducing the yield of the desired product.

Causality:

  • Presence of Oxygen: The Glaser-Hay coupling is an oxidative process, and even trace amounts of oxygen can promote this side reaction.[7]

  • Excessive Copper Catalyst: Using a high loading of the copper(I) co-catalyst can increase the concentration of the copper acetylide, making homocoupling more likely.[6]

  • Slow Transmetalation: If the transmetalation step in the palladium cycle is slow, the copper acetylide has more opportunity to undergo homocoupling.

Troubleshooting Steps:

  • Strict Exclusion of Oxygen: As with preventing palladium black formation, rigorous degassing of all reagents and solvents and maintaining an inert atmosphere are paramount.

  • Optimize Copper Catalyst Loading:

    • Reduce the amount of CuI used. In some cases, as little as a trace amount is sufficient.[6]

    • Consider a copper-free Sonogashira protocol, especially if working with aryl bromides or chlorides.[7][9][11] These conditions eliminate the possibility of Glaser-Hay coupling.

  • Slow Addition of the Alkyne: Adding the alkyne substrate slowly over the course of the reaction can help to keep its concentration low at any given time, disfavoring the bimolecular homocoupling reaction.

Data Summary: Effect of Copper on Sonogashira Coupling

ConditionDesired Product YieldHomocoupling Byproduct
Standard (with CuI, no degassing)Low to ModerateSignificant
Standard (with CuI, rigorous degassing)HighMinimal
Copper-free (rigorous degassing)HighNone
Question 3: I am using an aryl bromide and the reaction is not proceeding. Is my catalyst being deactivated?

Answer: While catalyst deactivation is possible, the lack of reactivity with an aryl bromide is often due to the inherent difficulty of the oxidative addition step, which is the rate-determining step for less reactive aryl halides.[7] Aryl bromides are less reactive than aryl iodides in the Sonogashira coupling.[9]

Causality:

  • High C-Br Bond Strength: The carbon-bromine bond is stronger than the carbon-iodine bond, making oxidative addition to the Pd(0) center more challenging and often requiring higher temperatures.[6]

  • Inadequate Ligand for Oxidative Addition: The electronic and steric properties of the ligand play a crucial role in facilitating oxidative addition. A ligand that is not sufficiently electron-rich may not promote the reaction with an aryl bromide effectively.[9]

Troubleshooting Steps:

  • Increase Reaction Temperature: For aryl bromides, temperatures in the range of 80-100 °C are often necessary.[6]

  • Use a More Active Catalyst System:

    • Employ bulky, electron-rich phosphine ligands that are known to promote the oxidative addition of aryl bromides.

    • Consider using a pre-catalyst that readily forms the active Pd(0) species.

  • Solvent Choice: The choice of solvent can influence the reaction rate. Solvents like DMF or THF may be more effective than less coordinating solvents for difficult couplings.[6]

Logical Flow for Troubleshooting a Stalled Reaction with an Aryl Bromide

Troubleshooting Aryl Bromide Coupling Start Reaction Stalled with Aryl Bromide Check_Temp Is Temperature Sufficiently High? (e.g., 80-100 °C) Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Ligand Is the Ligand Appropriate for Aryl Bromides? Check_Temp->Check_Ligand Yes Increase_Temp->Check_Ligand Change_Ligand Switch to Bulky, Electron-Rich Ligand Check_Ligand->Change_Ligand No Check_Solvent Is the Solvent Optimal? Check_Ligand->Check_Solvent Yes Change_Ligand->Check_Solvent Change_Solvent Try a Different Solvent (e.g., DMF, THF) Check_Solvent->Change_Solvent No Success Reaction Proceeds Check_Solvent->Success Yes Change_Solvent->Success Failure Still No Reaction - Consider Other Issues Change_Solvent->Failure

Caption: A flowchart for troubleshooting a stalled Sonogashira reaction with an aryl bromide.

III. Frequently Asked Questions (FAQs)

Q1: Can I reuse my palladium catalyst? A1: In homogeneous catalysis, such as the standard Sonogashira reaction, the catalyst is dissolved in the reaction mixture and is difficult to recover and reuse. However, there is growing interest in heterogeneous palladium catalysts supported on materials like polymers or silica, which can be filtered off and reused for several cycles.[12] The stability and reusability of these catalysts can vary, and a gradual loss of activity is often observed.[12]

Q2: What is the role of the base in the reaction, and can it affect catalyst stability? A2: The base, typically an amine like triethylamine or diisopropylamine, is crucial for deprotonating the terminal alkyne, which allows it to react with the copper(I) salt.[1] The choice of base can influence the reaction, and in some cases, a stronger base may be required. While the base is not a primary cause of palladium deactivation, an inappropriate choice can lead to side reactions or poor solubility of reaction components, indirectly affecting the overall efficiency.

Q3: Are there any alternatives to phosphine ligands? A3: Yes, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They can offer high stability and activity, sometimes outperforming phosphine ligands, especially in challenging couplings.

Q4: Can the catalyst be reactivated in situ? A4: In some specific cases of catalyst deactivation, reactivation has been demonstrated. For instance, if the deactivation is due to the reduction of a Pd(II) precatalyst to inactive Pd(0) aggregates, the addition of a mild oxidant has been shown to potentially regenerate the active Pd(II) species in certain catalytic systems.[13] However, for the more common issue of palladium black formation in Sonogashira reactions, in situ reactivation is generally not feasible.

IV. References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (n.d.). DSpace@MIT. Retrieved from --INVALID-LINK--

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. (2018). ACS Catalysis. Retrieved from --INVALID-LINK--

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from --INVALID-LINK--

  • Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend. (n.d.). PMC - NIH. Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2021). ACS Publications. Retrieved from --INVALID-LINK--

  • Sonogashira troubleshooting help needed. (2020). Reddit. Retrieved from --INVALID-LINK--

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Sonogashira Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • What is the best procedure for Sonogashira coupling? (2014). ResearchGate. Retrieved from --INVALID-LINK--

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • The Sonogashira Coupling. (n.d.). Retrieved from --INVALID-LINK--

  • Method for reactivating palladium catalysts. (n.d.). Google Patents. Retrieved from --INVALID-LINK--

  • The Sonogashira Coupling Reaction Mechanism. (2024). YouTube. Retrieved from --INVALID-LINK--

References

Side reaction pathways in the polymerization of diarylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of diarylacetylenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(diarylacetylene)s. Here, we address common challenges and side reaction pathways you may encounter during your experiments, providing in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.

FAQs and Troubleshooting Guide

Low Molecular Weight and Broad Polydispersity

Question 1: My diarylacetylene polymerization is resulting in a low molecular weight polymer with a broad polydispersity index (PDI). What are the likely causes and how can I improve this?

Answer:

Achieving a high molecular weight and narrow PDI is crucial for many applications of poly(diarylacetylene)s. Several factors can contribute to suboptimal results.

Causality and Troubleshooting:

  • Monomer Impurities: The presence of monofunctional impurities or reactive functional groups can act as chain-terminating agents, leading to a significant reduction in the final molecular weight.[1][2] Even small amounts of impurities can have a substantial impact.[1]

    • Troubleshooting Protocol:

      • Monomer Purification: Ensure the highest possible purity of your diarylacetylene monomer. Recrystallization or column chromatography are effective methods. The purity should be verified by techniques like NMR and elemental analysis.

      • Solvent and Reagent Purity: Use anhydrous, deoxygenated solvents and purify all reagents to remove any potential inhibitors or chain transfer agents.

  • Suboptimal Catalyst System: The choice of catalyst is critical and highly dependent on the specific diarylacetylene monomer.[3][4][5] Sterically demanding diarylacetylenes often require early transition metal catalysts like those based on tantalum, tungsten, or niobium.[3] Rhodium-based catalysts are also widely used, particularly for achieving living polymerization characteristics.[3][5]

    • Troubleshooting Protocol:

      • Catalyst Screening: If you are observing low molecular weight, consider screening a variety of catalysts known to be effective for substituted acetylene polymerization.

      • Cocatalyst and Additives: The nature of the cocatalyst or additives can significantly influence the polymerization.[5] Experiment with different cocatalysts and their ratios to the main catalyst.

  • Chain Transfer Reactions: Chain transfer is a reaction where the active center of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or an impurity.[3] This terminates the growth of one chain and initiates a new, shorter one, ultimately reducing the average molecular weight.

    • Troubleshooting Protocol:

      • Solvent Selection: Choose a solvent that is less prone to chain transfer. Aromatic solvents like toluene are often used.

      • Monomer Concentration: Higher monomer concentrations can sometimes favor propagation over chain transfer.

      • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.

Workflow for Optimizing Molecular Weight:

Caption: Troubleshooting workflow for low molecular weight and broad PDI.

Formation of Cyclotrimer

Question 2: I am observing the formation of a significant amount of a small molecule byproduct, which I suspect is the cyclotrimer of my diarylacetylene monomer. How can I suppress this side reaction?

Answer:

Cyclotrimerization is a common side reaction in the transition metal-catalyzed polymerization of acetylenes, where three monomer units react to form a substituted benzene derivative. This reaction competes with the desired linear polymerization and consumes the monomer, leading to lower polymer yields.

Causality and Troubleshooting:

  • Catalyst System: Certain transition metal catalysts, particularly those that can readily form a metallacyclopentadiene intermediate, can be highly active for cyclotrimerization. The choice of metal, its oxidation state, and the coordinating ligands all play a crucial role.

    • Troubleshooting Protocol:

      • Catalyst Selection: Switch to a catalyst system that is known to favor polymerization over cyclotrimerization for substituted acetylenes. For instance, some rhodium and tantalum-based catalysts are highly effective for polymerization.[3][4]

      • Ligand Modification: If using a catalyst complex, modifying the ligands can alter the steric and electronic environment around the metal center, thereby influencing the selectivity towards polymerization.

  • Reaction Conditions: The reaction temperature and monomer concentration can influence the relative rates of polymerization and cyclotrimerization.

    • Troubleshooting Protocol:

      • Temperature Optimization: Systematically vary the reaction temperature. In some cases, lower temperatures may favor the ordered chain growth of polymerization over the entropically favored cyclotrimerization.

      • Monomer Concentration: Running the polymerization at a higher monomer concentration can increase the rate of the bimolecular propagation step relative to the termolecular cyclotrimerization.

Reaction Pathway Diagram:

Polymerization_vs_Cyclotrimerization Monomer Diarylacetylene Monomer Catalyst Transition Metal Catalyst Monomer->Catalyst Coordination Polymer Poly(diarylacetylene) Catalyst->Polymer Propagation (Desired Pathway) Cyclotrimer Cyclotrimer (Byproduct) Catalyst->Cyclotrimer Cyclotrimerization (Side Reaction)

Caption: Competing pathways of polymerization and cyclotrimerization.

Insolubility of the Resulting Polymer

Question 3: The poly(diarylacetylene) I synthesized is insoluble in common organic solvents, making characterization difficult. What could be the cause and how can I obtain a soluble polymer?

Answer:

The insolubility of poly(diarylacetylene)s can arise from either cross-linking reactions during polymerization or strong intermolecular interactions in the solid state due to the rigid polymer backbone.

Causality and Troubleshooting:

  • Cross-linking Side Reactions: Uncontrolled side reactions can lead to the formation of cross-linked networks, resulting in an insoluble polymer. This can be particularly prevalent at higher reaction temperatures or with highly reactive catalyst systems.

    • Troubleshooting Protocol:

      • Reaction Temperature: Lower the polymerization temperature to minimize thermally induced cross-linking.

      • Reaction Time: Optimize the reaction time to prevent prolonged exposure of the polymer to the active catalyst, which might induce post-polymerization cross-linking.

      • Catalyst Concentration: Use the minimum effective catalyst concentration.

  • Polymer Architecture and Substituents: The solubility of poly(diarylacetylene)s is highly dependent on the nature of the substituents on the aryl rings. Bulky or flexible side chains can disrupt chain packing and enhance solubility.

    • Troubleshooting Protocol:

      • Monomer Design: If possible, synthesize and polymerize diarylacetylene monomers bearing solubilizing groups. Long alkyl chains or bulky groups like trimethylsilyl can significantly improve solubility.[6] The introduction of such groups can be achieved through post-polymerization modification if direct polymerization of the functionalized monomer is challenging.[7][8]

      • Copolymerization: Copolymerizing the diarylacetylene with a small amount of a comonomer that introduces flexible linkages can also improve the solubility of the resulting copolymer.

Data on Substituent Effects on Solubility:

Substituent on Phenyl RingExpected Solubility in Toluene/ChloroformRationale
UnsubstitutedPoorStrong π-π stacking and rigid backbone
tert-ButylGoodBulky group disrupts chain packing
n-HexylGoodFlexible alkyl chains increase entropy of dissolution
TrimethylsilylExcellentVery bulky group effectively prevents aggregation

Experimental Protocols

Protocol 1: General Procedure for Transition Metal-Catalyzed Polymerization of a Diarylacetylene
  • Monomer and Solvent Preparation:

    • Purify the diarylacetylene monomer by recrystallization or column chromatography until high purity is confirmed by NMR spectroscopy.

    • Dry the monomer under vacuum.

    • Use anhydrous and deoxygenated solvent (e.g., toluene, freshly distilled over sodium/benzophenone).

  • Reaction Setup:

    • Assemble a Schlenk flask or a glovebox reactor under an inert atmosphere (argon or nitrogen).

    • Add the monomer to the reaction flask, followed by the solvent.

    • Stir the solution until the monomer is fully dissolved.

  • Polymerization Initiation:

    • In a separate Schlenk flask, prepare a solution of the catalyst (e.g., TaCl₅/n-Bu₄Sn or [Rh(nbd)Cl]₂) in the reaction solvent.

    • Using a gas-tight syringe, transfer the catalyst solution to the monomer solution to initiate the polymerization.

  • Polymerization and Termination:

    • Maintain the reaction at the desired temperature with constant stirring.

    • Monitor the reaction progress by observing the increase in viscosity of the solution.

    • After the desired time, terminate the polymerization by adding a small amount of a quenching agent (e.g., methanol).

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration.

    • Wash the polymer repeatedly with the non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum to a constant weight.

References

Technical Support Center: Enhancing OLED Performance with 1-Ethynyl-4-(phenylethynyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development working with 1-Ethynyl-4-(phenylethynyl)benzene derivatives to enhance Organic Light-Emitting Diode (OLED) performance. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the expertise and practical insights needed to optimize your research and development efforts.

Introduction to this compound Derivatives in OLEDs

This compound (EPEB) and its derivatives are a class of rigid, rod-like organic small molecules that have garnered significant interest in the field of organic electronics.[1] Their extended π-conjugation and tunable photophysical properties make them excellent candidates for use in the emissive and charge-transport layers of OLEDs.[1][2] The ability to modify the core EPEB structure with various substituents allows for precise control over the emission color, quantum efficiency, and charge carrier mobility of the resulting OLED devices.[1]

This guide is structured to provide practical solutions to common experimental hurdles, moving from foundational material properties to device-level performance issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, properties, and application of EPEB derivatives in OLEDs.

1. What are the key photophysical properties of EPEB derivatives to consider for OLED applications?

The most critical photophysical properties are the absorption and emission spectra, fluorescence quantum yield (Φf), and excited-state lifetime.[1][3] The absorption and emission spectra will determine the color of the emitted light. A high fluorescence quantum yield is essential for achieving high device efficiency, as it represents the fraction of absorbed photons that are re-emitted as light. The excited-state lifetime influences the efficiency of energy transfer processes within the OLED. For instance, 1,4-bis(phenylethynyl)benzene, a related compound, exhibits strong fluorescence from its first excited singlet state.[3]

2. How do substituents on the EPEB core affect its properties?

Substituents can significantly alter the electronic and photophysical properties of the EPEB core. Electron-donating groups (e.g., -OCH3) can increase the HOMO level and red-shift the emission, while electron-withdrawing groups (e.g., -CN) can lower the LUMO level and also lead to a red-shift.[1] The strategic placement of donor and acceptor groups can induce intramolecular charge transfer (ICT) characteristics, which can be beneficial for certain applications but may also lead to solvatochromism, where the emission color changes with the polarity of the surrounding medium.[1]

3. What are the common synthesis methods for EPEB derivatives?

Sonogashira cross-coupling is a widely used and effective method for synthesizing EPEB and its derivatives. This reaction typically involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.[4] Careful control of reaction conditions is necessary to achieve high yields and purity.

4. What are the differences between using small molecules like EPEB derivatives and polymers in OLEDs?

Small molecules, such as EPEB derivatives, are typically deposited via vacuum thermal evaporation, which allows for the creation of well-defined, multilayered device structures.[5][6] This method offers high purity and precise thickness control. Polymers, on the other hand, are often processed from solution using techniques like spin-coating or inkjet printing, which can be more cost-effective for large-area fabrication but may offer less control over film morphology.[6][7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the fabrication and testing of OLEDs based on EPEB derivatives.

Issue 1: Low External Quantum Efficiency (EQE)

A low EQE is a common problem that can stem from various factors throughout the device fabrication and material selection process.

Possible Causes and Solutions:

  • Poor Charge Balance: An imbalance between the number of holes and electrons injected into the emissive layer is a primary cause of low efficiency.[8][9]

    • Troubleshooting Steps:

      • Verify Energy Level Alignment: Ensure the HOMO and LUMO energy levels of your EPEB derivative are well-aligned with the adjacent charge transport layers. A significant energy barrier can impede charge injection.[10][11]

      • Adjust Layer Thickness: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to optimize the location of the recombination zone within the emissive layer.

      • Incorporate Charge Injection Layers (CILs): The use of a dedicated hole injection layer (HIL) or electron injection layer (EIL) can reduce the energy barrier between the electrodes and the organic layers.[11][12]

  • Inefficient Energy Transfer: If your EPEB derivative is used as a dopant in a host material, inefficient energy transfer from the host to the dopant can lead to low EQE.

    • Troubleshooting Steps:

      • Check Spectral Overlap: Ensure there is good overlap between the emission spectrum of the host and the absorption spectrum of the EPEB derivative dopant.

      • Optimize Doping Concentration: A low doping concentration may result in incomplete energy transfer, while a high concentration can lead to aggregation-caused quenching.[13]

  • Non-Radiative Recombination: Excitons can decay through non-radiative pathways, reducing the light output.

    • Troubleshooting Steps:

      • Material Purity: Ensure the EPEB derivative and all other organic materials are of high purity, as impurities can act as quenching sites.

      • Optimize Deposition Conditions: The deposition rate and substrate temperature during thermal evaporation can influence the morphology of the organic films, which in turn affects non-radiative recombination.

Issue 2: High Leakage Current

High leakage current, especially at low voltages, can significantly reduce device efficiency and lifetime.

Possible Causes and Solutions:

  • Anode Surface Roughness: A rough surface on the indium tin oxide (ITO) anode can create localized high electric fields, leading to current leakage.[12][14]

    • Troubleshooting Steps:

      • Substrate Cleaning: Implement a rigorous substrate cleaning procedure.

      • Surface Treatment: Utilize techniques such as oxygen plasma treatment to smoothen the ITO surface and improve its work function.[14]

  • Particulate Contamination: Dust particles or other contaminants on the substrate can lead to short circuits.[15]

    • Troubleshooting Steps:

      • Cleanroom Environment: Fabricate devices in a cleanroom environment to minimize particulate contamination.

      • Substrate Inspection: Inspect substrates under a microscope before deposition.

  • Lateral Leakage Current: In pixelated displays, current can leak laterally between adjacent pixels through common layers.[16][17][18]

    • Troubleshooting Steps:

      • Material Selection: Choose hole transport materials with appropriate conductivity to suppress lateral current flow.[18]

      • Device Architecture: Implement pixel-defining layers to physically isolate adjacent pixels.

Issue 3: Poor Device Stability and Rapid Degradation

OLEDs based on organic materials can degrade over time, leading to a decrease in luminance and a shift in color.[19][20][21]

Possible Causes and Solutions:

  • Chemical Degradation: Exposure to oxygen and moisture can lead to the chemical degradation of the organic materials.[14][21]

    • Troubleshooting Steps:

      • Inert Atmosphere: Handle materials and fabricate devices in a glovebox under an inert atmosphere (e.g., nitrogen or argon).

      • Encapsulation: Use a robust encapsulation layer (e.g., glass lid with desiccant or thin-film encapsulation) to protect the device from the ambient environment.[21]

  • Morphological Instability: The amorphous organic layers can crystallize over time, especially when subjected to heat, leading to device failure.

    • Troubleshooting Steps:

      • Material Design: Incorporate bulky side groups into the EPEB derivative structure to inhibit crystallization.[13]

      • Thermal Management: Ensure proper heat sinking of the device to prevent excessive temperature rise during operation.

  • Electrochemical Instability: The organic materials can undergo irreversible electrochemical reactions during device operation.

    • Troubleshooting Steps:

      • Cyclic Voltammetry: Perform cyclic voltammetry measurements on your EPEB derivative to assess its electrochemical stability.

      • Balanced Charge Injection: As mentioned earlier, balanced charge injection can reduce the accumulation of charge carriers at interfaces, which can lead to degradation.[8]

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of a Generic this compound Derivative via Sonogashira Coupling

This protocol outlines a general procedure for the synthesis of an EPEB derivative.

Materials:

  • 1-Iodo-4-(phenylethynyl)benzene

  • Substituted terminal alkyne

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous)

  • Diisopropylamine (anhydrous)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add 1-iodo-4-(phenylethynyl)benzene (1.1 eq), the substituted terminal alkyne (1.0 eq), Pd(PPh3)4 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous toluene and diisopropylamine via syringe.

  • Heat the reaction mixture to 65 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into an aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Photophysical and Electrochemical Properties

The following table summarizes typical photophysical and electrochemical data for a hypothetical EPEB derivative.

PropertyValueTechnique
Absorption λmax350 nmUV-Vis Spectroscopy
Emission λmax450 nmPhotoluminescence Spectroscopy
Fluorescence Quantum Yield (Φf)0.85Integrating Sphere
HOMO Energy Level-5.6 eVCyclic Voltammetry
LUMO Energy Level-2.8 eVCyclic Voltammetry
Protocol 2: OLED Fabrication by Thermal Evaporation

This protocol describes a standard procedure for fabricating a multilayer OLED.[6]

Device Structure: ITO / HIL / HTL / Emissive Layer (EPEB derivative) / ETL / EIL / Cathode

Procedure:

  • Clean the patterned ITO-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Dry the substrate with a nitrogen gun and treat it with oxygen plasma.

  • Transfer the substrate to a high-vacuum thermal evaporation chamber.

  • Deposit the organic layers (HIL, HTL, EML, ETL, EIL) sequentially at a controlled rate (typically 0.5-2 Å/s).

  • Deposit the metal cathode (e.g., LiF/Al or Ca/Ag) through a shadow mask.

  • Encapsulate the device in a glovebox to prevent exposure to air and moisture.

Protocol 3: OLED Characterization

Equipment:

  • Source measure unit (SMU)

  • Photodetector or spectroradiometer

Procedure:

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Apply a forward bias voltage to the device using the SMU and measure the corresponding current density.[22]

    • Simultaneously, measure the luminance (in cd/m²) using the photodetector.

  • Electroluminescence (EL) Spectrum:

    • Measure the EL spectrum at a constant driving voltage or current to determine the emission color and color coordinates.

  • External Quantum Efficiency (EQE) Calculation:

    • Calculate the EQE from the J-V-L data and the EL spectrum.[22]

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low EQE

low_eqe_troubleshooting cluster_charge_balance Charge Balance Issues cluster_energy_transfer Energy Transfer Issues cluster_non_radiative Non-Radiative Recombination start Low EQE Observed check_charge_balance Check Charge Balance start->check_charge_balance check_energy_transfer Check Energy Transfer (if doped) start->check_energy_transfer check_non_radiative Check for Non-Radiative Recombination start->check_non_radiative verify_energy_levels Verify Energy Level Alignment check_charge_balance->verify_energy_levels check_spectral_overlap Check Host/Dopant Spectral Overlap check_energy_transfer->check_spectral_overlap check_purity Verify Material Purity check_non_radiative->check_purity adjust_thickness Adjust Layer Thicknesses verify_energy_levels->adjust_thickness If misaligned add_cils Incorporate CILs adjust_thickness->add_cils If still unbalanced end EQE Optimized add_cils->end optimize_doping Optimize Doping Concentration check_spectral_overlap->optimize_doping If poor overlap optimize_doping->end optimize_deposition Optimize Deposition Conditions check_purity->optimize_deposition If impurities present optimize_deposition->end oled_architecture cathode Cathode (e.g., Al) eil Electron Injection Layer (EIL) cathode->eil Electrons etl Electron Transport Layer (ETL) eil->etl eml Emissive Layer (EPEB Derivative) etl->eml htl Hole Transport Layer (HTL) eml->htl hil Hole Injection Layer (HIL) htl->hil anode Anode (e.g., ITO) hil->anode Holes substrate Glass Substrate

References

Strategies to increase the molecular weight of poly(phenylene ethynylene)s

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of poly(phenylene ethynylene)s (PPEs). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with these versatile conjugated polymers. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve high molecular weight PPEs, which is crucial for their optoelectronic, sensory, and mechanical properties.

This guide is structured as a series of troubleshooting questions and answers, followed by a deeper dive into the key factors influencing polymerization and detailed experimental protocols.

Troubleshooting Guide: Frequently Asked Questions (FAQs)

This section addresses specific issues you might encounter during your experiments that can lead to suboptimal molecular weight in your PPEs.

Q1: My synthesized PPE has a low number-average molecular weight (Mn) and a high polydispersity index (PDI). What are the most likely causes?

Low molecular weight and high PDI are classic symptoms of uncontrolled polymerization. This typically points to several potential issues in a step-growth polymerization like the Sonogashira-Hagihara coupling, which is commonly used for PPE synthesis.[1][2]

Primary Causes & Solutions:

  • Imperfect Stoichiometry: Step-growth polymerization is highly sensitive to the molar ratio of the comonomers (e.g., dihaloarene and diethynylarene). A slight deviation from a 1:1 ratio will lead to an excess of one monomer at the end of the reaction, effectively capping the polymer chains and limiting molecular weight.

    • Solution: Accurately weigh high-purity monomers. Consider performing a trial polymerization and adjusting the stoichiometry based on the end-group analysis of the resulting low molecular weight polymer.

  • Monomer & Solvent Impurities: Impurities, such as monofunctional halides or alkynes, can act as chain terminators, halting polymer growth prematurely.[3] Water and oxygen in the solvent or reaction atmosphere can also interfere with the catalyst and promote undesirable side reactions.[4]

    • Solution: Purify monomers rigorously using techniques like recrystallization, sublimation, or column chromatography until no impurities are detectable by NMR.[5] Use freshly distilled, anhydrous, and degassed solvents.

  • Catalyst Deactivation: The Palladium(0) catalyst is sensitive to oxidation.[4] If your reaction solution changes color unexpectedly (e.g., palladium black precipitation), it's a sign of catalyst decomposition.

    • Solution: Maintain a strictly inert atmosphere (argon or high-purity nitrogen) throughout the entire process, from reagent preparation to the reaction itself. Use Schlenk line techniques or a glovebox.

  • Premature Precipitation: As the polymer chains grow, their solubility may decrease, causing them to precipitate out of the solution. Once precipitated, the reactive end-groups are no longer accessible for further polymerization.

    • Solution: Choose a solvent system that can maintain the solubility of the growing polymer. This often involves using higher boiling point solvents like toluene, DMF, or THF/amine mixtures and running the reaction at an elevated temperature. The choice of solubilizing side chains on the monomers is also critical.[6]

Q2: How critical is monomer purity, and what are the best practices for purification and validation?

Monomer purity is arguably the most critical factor for achieving high molecular weight polymers in step-growth polycondensation.[7][8] Even trace amounts of monofunctional impurities can drastically limit the degree of polymerization.

Best Practices:

  • Purification Techniques:

    • Recrystallization: Ideal for solid monomers. Choose a solvent system where the monomer is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

    • Column Chromatography: Effective for removing closely related impurities. Use high-purity silica gel and freshly distilled solvents.[5]

    • Sublimation: A powerful technique for purifying solid monomers that have a suitable vapor pressure, as it can effectively remove non-volatile impurities.

  • Purity Validation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and detecting organic impurities. Integration of proton signals should match the expected ratios.

    • Melting Point Analysis: A sharp, well-defined melting point is a good indicator of high purity for crystalline solids. Impurities typically broaden the melting range and depress the melting point.

    • Mass Spectrometry (MS): Confirms the molecular weight of the monomer.

    • Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.), which should match the theoretical values for the pure compound.

Q3: My reaction seems to stop prematurely or proceeds very slowly. How can I improve the kinetics and conversion?

A stalled reaction points to issues with the catalyst system or the reaction conditions.

  • Suboptimal Catalyst System: The choice of palladium source, ligand, and copper co-catalyst (if used) significantly impacts the reaction rate and the final molecular weight.[9][10]

    • Solution: For Sonogashira coupling, a combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ with a copper(I) salt (e.g., CuI) is a robust starting point.[2] The phosphine ligands stabilize the palladium center; bulky and electron-rich ligands can enhance catalytic activity. Ensure the catalyst is fully dissolved and active.

  • Insufficient Temperature: While high temperatures can cause side reactions, a temperature that is too low may not provide enough energy to overcome the activation barrier for the reaction steps.

    • Solution: The optimal temperature depends on the specific monomers and solvent. A typical range for Sonogashira polymerization is 40-100 °C. If the reaction is sluggish, consider incrementally increasing the temperature while monitoring for signs of catalyst decomposition or side product formation.[11]

  • Poor Mixing: In a heterogeneous reaction mixture, poor stirring can lead to localized concentration gradients and prevent reactants from reaching the catalytic sites.

    • Solution: Ensure vigorous and efficient stirring throughout the polymerization, especially if the viscosity of the solution increases significantly.

Q4: I'm observing significant formation of diacetylene side products from alkyne homocoupling (Glaser coupling). How can this be minimized?

Homocoupling of terminal alkynes is a major competing reaction, especially in the presence of oxygen and a copper co-catalyst. This side reaction unbalances the stoichiometry and leads to the formation of defects in the polymer backbone.

Mitigation Strategies:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[4] Rigorously deoxygenate your solvents and maintain a positive pressure of an inert gas (argon is preferred over nitrogen for its higher density).

  • Amine Base Selection: The choice of amine is crucial. It acts as a base to deprotonate the terminal alkyne and can also serve as a solvent. Bulky amines like diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used. The amine should be freshly distilled and deoxygenated.

  • Copper-Free Sonogashira: In some cases, running the reaction without a copper co-catalyst can eliminate the homocoupling pathway.[12] These reactions may require more active palladium catalysts, specific ligands (e.g., bulky phosphines), and sometimes higher temperatures, but they offer a cleaner reaction profile.[12]

Core Principles for Maximizing PPE Molecular Weight

Beyond troubleshooting specific problems, success in PPE synthesis relies on understanding and controlling several key experimental pillars.

The Catalyst System

The heart of the polymerization is the catalyst. The choice of metal, ligands, and additives dictates the efficiency and outcome of the reaction. For Sonogashira polycondensation, palladium-copper systems are the most common.[13]

Catalyst ComponentRole & Common ExamplesKey Considerations
Palladium Precatalyst The primary cross-coupling catalyst.Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃
Phosphine Ligand Stabilizes the Pd center, influences reactivity.PPh₃, P(o-tol)₃, P(t-Bu)₃
Copper(I) Co-catalyst Facilitates the formation of the copper acetylide intermediate.CuI
Base Deprotonates the terminal alkyne, neutralizes HX byproduct.Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA)
Reaction Conditions
  • Solvent: The solvent must keep both the monomers and the growing polymer chains in solution. A mixture of an aromatic solvent like toluene with an amine base is a common choice.

  • Temperature: A balance must be struck. Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[11] An optimal range is typically determined empirically for each specific polymer system.

  • Concentration: Higher monomer concentrations can favor intermolecular chain growth over intramolecular cyclization (which can form macrocycles). However, very high concentrations can lead to viscosity issues and premature precipitation. A typical starting point is 0.1 M.

Polymerization Mechanism: The Sonogashira Cycle

Understanding the catalytic cycle is key to diagnosing problems. The process involves two interlinked cycles for palladium and copper.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) (Active Catalyst) pd_oxid L₂Pd(II)(Ar)(X) pd0->pd_oxid Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR') pd_oxid->pd_trans Transmetalation pd_reduct Product Release pd_trans->pd_reduct Reductive Elimination pd_reduct->pd0 Ar-C≡CR' cu_x CuX alkyne R'C≡CH + Base cu_acetylide Cu-C≡CR' cu_acetylide->pd_oxid Transfers Acetylide cu_acetylide->cu_x Transmetalation (to Pd) alkyne->cu_acetylide Deprotonation

Caption: The catalytic cycle for Sonogashira cross-coupling.

Troubleshooting Workflow

If you obtain a low molecular weight product, follow this logical workflow to identify the root cause.

Troubleshooting_Workflow start Low Molecular Weight PPE Obtained check_purity 1. Verify Monomer Purity & Stoichiometry start->check_purity repurify Repurify Monomers Recalculate Stoichiometry check_purity->repurify Impurities or Ratio Off? [Yes] check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity/Ratio OK? [No] repurify->start Rerun Experiment inert_atmo Improve Inert Atmosphere (Schlenk/Glovebox) check_conditions->inert_atmo Oxygen/Water Contamination? [Yes] solvent Change Solvent/Temperature for Better Solubility check_conditions->solvent Precipitation Observed? [Yes] check_catalyst 3. Examine Catalyst System check_conditions->check_catalyst Conditions OK? [No] inert_atmo->start Rerun Experiment solvent->start Rerun Experiment new_catalyst Use Fresh/Different Catalyst Optimize Ligand/Loading check_catalyst->new_catalyst Catalyst Decomposition? [Yes] side_reactions Check for Side Reactions (e.g., Homocoupling) check_catalyst->side_reactions Catalyst Seems OK? [No] new_catalyst->start Rerun Experiment success High Molecular Weight PPE side_reactions->success Problem Solved

Caption: A decision tree for troubleshooting low molecular weight in PPE synthesis.

Experimental Protocol: Synthesis of a High Molecular Weight PPE

This section provides a representative protocol for the Sonogashira-Hagihara polycondensation of 1,4-diethynyl-2,5-bis(octyloxy)benzene and 1,4-diiodo-2,5-bis(octyloxy)benzene.

Disclaimer: This is a general guideline. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:
  • 1,4-Diethynyl-2,5-bis(octyloxy)benzene (Monomer A)

  • 1,4-Diiodo-2,5-bis(octyloxy)benzene (Monomer B)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Toluene (anhydrous, degassed)

  • Diisopropylamine (DIPA) (anhydrous, degassed)

Procedure:
  • Monomer Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add Monomer A (e.g., 1 mmol, precise weight) and Monomer B (e.g., 1 mmol, precise weight). Ensure the molar ratio is as close to 1.000:1.000 as possible.

  • Catalyst Addition: To the same flask, add PdCl₂(PPh₃)₂ (0.015 mmol, 1.5 mol%) and CuI (0.03 mmol, 3 mol%).

  • Solvent Addition: Evacuate the flask and backfill with argon. Repeat this cycle three times. Under a positive flow of argon, add anhydrous, degassed toluene (e.g., 20 mL) and anhydrous, degassed DIPA (e.g., 10 mL) via cannula or syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 65 °C. The solution should be stirred vigorously. The reaction progress can be monitored by the increase in viscosity. Allow the reaction to proceed for 24-48 hours.

  • Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature. Dilute the viscous solution with additional toluene (20 mL). Pour the polymer solution slowly into a beaker containing a large excess of stirring methanol (e.g., 400 mL). The polymer should precipitate as a fibrous solid.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Wash the polymer extensively with methanol to remove residual catalyst and oligomers.

    • To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate it into methanol. Repeat this dissolution-precipitation cycle 2-3 times.

    • Collect the final product by filtration and dry it under vacuum at 40-50 °C overnight.

  • Characterization: Characterize the final polymer by Gel Permeation Chromatography (GPC) to determine Mn, Mw, and PDI, and by NMR and IR spectroscopy to confirm its structure.

References

Technical Support Center: Purification of Rigid-Rod Conjugated Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of rigid-rod conjugated polymers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity materials essential for high-performance organic electronic and biomedical applications. The inherent nature of rigid-rod polymers—strong π-π stacking, limited solubility, and tendency to aggregate—presents unique purification hurdles.[1] This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.

I. Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses specific issues that can arise during the purification of rigid-rod conjugated polymers. Each problem is followed by a detailed, step-by-step protocol and an explanation of the underlying principles.

Problem 1: Persistent Catalyst Residues (e.g., Palladium, Nickel) in the Final Product

Q: My NMR and elemental analysis show significant amounts of residual catalyst even after standard precipitation. How can I effectively remove these metal impurities?

A: Catalyst residues are a common issue, particularly with cross-coupling polymerizations like Stille and Suzuki reactions. These metallic impurities can act as charge traps, diminishing device performance, and can be toxic in biomedical applications.[2][3] Simple precipitation is often insufficient for complete removal.[4][5] A multi-step approach combining chelation and extraction is highly recommended.

Recommended Protocol: Chelating Agent Wash & Soxhlet Extraction
  • Dissolution & Chelating Agent Addition:

    • Dissolve the crude polymer in a good solvent (e.g., chloroform, chlorobenzene, or THF) at the lowest possible concentration that still allows for complete dissolution. This minimizes aggregation which can trap catalyst particles.

    • Prepare a solution of a chelating agent. Common choices include:

      • Thiourea: Effective for palladium.

      • Sodium diethyldithiocarbamate: A broad-spectrum metal scavenger.

      • EDTA derivatives: Can be effective but their solubility can be an issue in organic solvents.[6]

    • Add the chelating agent solution to the polymer solution and stir vigorously at room temperature or slightly elevated temperatures (40-50 °C) for 12-24 hours. The chelating agent will form a complex with the metal, making it more soluble in a polar washing phase.

  • Liquid-Liquid Extraction:

    • Transfer the polymer/chelating agent mixture to a separatory funnel.

    • Add an equal volume of deionized water and shake vigorously. Allow the layers to separate. The aqueous layer will contain the metal-chelate complex.

    • Carefully collect the organic layer. Repeat the aqueous wash 2-3 times to maximize removal.

  • Precipitation:

    • Precipitate the polymer by adding the organic solution dropwise into a vigorously stirred non-solvent (e.g., methanol, acetone, or hexane).[4][] This helps to crash out the polymer while keeping any remaining impurities in the solution.

    • Collect the precipitated polymer by filtration and wash it thoroughly with the non-solvent.

  • Soxhlet Extraction for Final Purification:

    • Dry the polymer and place it in a cellulose thimble.

    • Perform a sequential Soxhlet extraction.[4][8][9] This is a powerful technique for removing remaining low molecular weight oligomers and other soluble impurities.[4][8] The continuous washing with freshly distilled solvent is highly efficient.[9][10]

      • Methanol (24h): To remove any remaining salts and polar impurities.

      • Hexane or Acetone (24h): To remove low molecular weight, non-polar oligomers.[4]

      • Chloroform or THF (24h): To dissolve and collect the purified high molecular weight polymer.[4]

    • The purified polymer will be in the collection flask.

  • Final Precipitation and Drying:

    • Precipitate the polymer from the chloroform/THF solution into a non-solvent like methanol.

    • Collect the final product by filtration and dry under vacuum at a moderate temperature.

Problem 2: Polymer Aggregation and Low Solubility During Purification

Q: My rigid-rod polymer is difficult to dissolve and appears to aggregate, making filtration and further purification nearly impossible. What can I do?

A: Aggregation is a primary challenge with rigid-rod polymers due to strong intermolecular forces. This can be exacerbated by high molecular weight and strong π-π stacking.[1] The key is to work in dilute conditions and choose solvents that can effectively solvate the polymer backbone.

Troubleshooting Strategies for Aggregation and Solubility
  • Solvent Selection:

    • Use high-boiling point, "good" solvents like chlorobenzene, dichlorobenzene, or N-methyl-2-pyrrolidone (NMP). These often have better solvating power for rigid backbones.

    • Consider using a solvent mixture. Sometimes a combination of solvents can disrupt packing and improve solubility.

    • Gentle heating can aid dissolution, but be cautious of potential degradation. Monitor for any color changes that might indicate decomposition.

  • Work in Dilute Conditions:

    • Perform all purification steps (dissolution, washing, precipitation) at low polymer concentrations. This increases the distance between polymer chains, reducing the likelihood of aggregation.

  • Sonication:

    • Use a bath sonicator to aid in the dissolution of stubborn polymers. The ultrasonic waves can help to break up aggregates. Use this method judiciously as prolonged sonication can lead to chain scission.

  • Hot Filtration:

    • If the polymer is only soluble at elevated temperatures, perform filtrations while the solution is hot to prevent the polymer from crashing out on the filter paper. Use a heated filtration setup if available.

Problem 3: Broad Molecular Weight Distribution (High Polydispersity)

Q: Gel Permeation Chromatography (GPC/SEC) analysis of my polymer shows a very broad peak, indicating high polydispersity. How can I narrow this down?

A: High polydispersity can negatively impact the performance and reproducibility of electronic devices. [11] Fractionation techniques are necessary to isolate the desired high molecular weight fraction.

Recommended Techniques for Fractionation
  • Fractional Precipitation:

    • This technique relies on the principle that higher molecular weight polymers are less soluble and will precipitate first.[]

    • Dissolve the polymer in a good solvent.

    • Slowly add a non-solvent dropwise while stirring vigorously.

    • Collect the precipitate at different stages. The first fractions will be enriched in higher molecular weight chains.

    • Analyze each fraction by GPC/SEC to identify the one with the desired molecular weight and polydispersity.

  • Preparative Size Exclusion Chromatography (Prep-SEC):

    • SEC separates molecules based on their size in solution.[12][13] It is a very effective method for obtaining well-defined polymer fractions.[11]

    • This requires specialized equipment but offers excellent control over the fractionation process.

    • The polymer solution is injected into a column packed with a porous gel. Larger molecules travel a shorter path and elute first.[12]

    • Fractions can be collected as they elute from the column.

  • Soxhlet Extraction as a Fractionation Tool:

    • As described in Problem 1, sequential Soxhlet extraction is also a method of fractionation.[8][11] The initial washes with solvents in which the polymer has limited solubility will remove the low molecular weight oligomers.[4]

Technique Principle Advantages Disadvantages
Fractional Precipitation Lower solubility of high MW chainsSimple, no specialized equipmentLabor-intensive, may not give sharp fractions
Preparative SEC Separation by hydrodynamic volumeHigh resolution, excellent controlRequires specialized equipment, can be slow
Soxhlet Extraction Differential solubilityGood for removing low MW oligomersLess precise for separating high MW fractions

II. Frequently Asked Questions (FAQs)

Q1: Why is purification so critical for rigid-rod conjugated polymers?

Even trace amounts of impurities can have a significant negative impact on the electronic and optical properties of conjugated polymers.[2]

  • Catalyst Residues: Act as charge traps and quenching sites, reducing charge carrier mobility and device efficiency.[2]

  • Low Molecular Weight Oligomers: Can disrupt the packing of the polymer chains in the solid state, leading to poorer film morphology and reduced performance.

  • Monomer and Ligand Residues: Can act as impurities that degrade over time, affecting the long-term stability of devices.

Q2: What is the first purification step I should always perform after synthesis?

The first and most crucial step is a simple precipitation.[4][] This involves dissolving your crude polymer in a good solvent and adding this solution dropwise into a large volume of a vigorously stirred non-solvent. This initial step removes the majority of unreacted monomers, catalyst ligands, and other small-molecule impurities. It is a critical first pass before more advanced techniques are employed.

Q3: How do I choose the right solvents for precipitation?

The "good" solvent should completely dissolve your polymer, while the "non-solvent" should be one in which your polymer is completely insoluble. The impurities, however, should ideally be soluble in the non-solvent. A common combination is chloroform or THF as the solvent and methanol or acetone as the non-solvent.[4] You may need to perform some small-scale solubility tests to find the optimal pair for your specific polymer.

Q4: Can I use column chromatography to purify my rigid-rod conjugated polymer?

While standard silica gel column chromatography is a powerful tool for small molecules, it is often challenging for rigid-rod polymers.

  • Irreversible Adsorption: The polar nature of silica can lead to strong, sometimes irreversible, adsorption of the polymer onto the stationary phase.

  • Aggregation: The high concentration of polymer on the column can promote aggregation.

However, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a very effective chromatographic technique for polymers.[12][14][15] It separates based on size and is excellent for determining molecular weight distribution and for fractionation.[12][13]

Q5: How can I confirm the purity of my final polymer?

A combination of analytical techniques is necessary to confirm purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and look for signals from residual monomers or ligands.

  • Elemental Analysis or Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of residual metal catalyst.

  • Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC): To determine the molecular weight and polydispersity. A narrow, symmetric peak is indicative of a well-defined polymer.

  • UV-Vis and Fluorescence Spectroscopy: To assess the optical properties. Impurities can sometimes alter the absorption and emission spectra.

III. Visualized Workflows

Standard Purification Workflow for Rigid-Rod Conjugated Polymers

PurificationWorkflow synthesis Crude Polymer from Synthesis dissolution Dissolve in Good Solvent synthesis->dissolution precipitation Precipitate in Non-Solvent dissolution->precipitation filtration Filter & Wash precipitation->filtration soxhlet Soxhlet Extraction (Sequential Solvents) filtration->soxhlet If impurities persist drying Vacuum Dry filtration->drying If pure enough final_precip Final Precipitation soxhlet->final_precip final_precip->drying pure_polymer Pure Polymer drying->pure_polymer CatalystRemoval start_node High Catalyst Residue Detected? chelation Perform Chelating Agent Wash start_node->chelation  Yes extraction Liquid-Liquid Extraction chelation->extraction precipitation Precipitate Polymer extraction->precipitation soxhlet Soxhlet Extraction precipitation->soxhlet retest Retest Purity soxhlet->retest success Purification Successful retest->success  Purity OK fail Repeat Chelation or try different agent retest->fail  Still High

References

Scalable synthesis of 1-Ethynyl-4-(phenylethynyl)benzene for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 1-Ethynyl-4-(phenylethynyl)benzene. As a crucial building block in various advanced materials and pharmaceutical intermediates, its efficient and reproducible synthesis on an industrial scale is of paramount importance. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established protocols and field-proven insights to ensure the successful execution of your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues that may arise during the synthesis of this compound, primarily via the Sonogashira coupling reaction. Each problem is presented with probable causes and actionable solutions.

Problem 1: Low or No Product Yield

Q: My Sonogashira coupling reaction is yielding very little or no this compound. What are the likely causes and how can I rectify this?

A: Low to no product yield in a Sonogashira coupling is a common issue that can often be traced back to several key factors related to reagents, catalysts, and reaction conditions.

Probable Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction. Its activity can be compromised by:

    • Oxidation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed prior to use.[1]

    • Impurities: Reagent or solvent impurities can "poison" the catalyst. Use high-purity starting materials and solvents.[1]

    • Degradation: Over time, palladium catalysts can degrade. It is advisable to use a fresh batch of the palladium catalyst or one that has been stored correctly under an inert atmosphere.[2] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable to air and moisture than Pd(0) sources such as Pd(PPh₃)₄.[2]

  • Reagent Quality:

    • Base Quality: The amine base, typically triethylamine or diisopropylamine, is crucial for the reaction and must be anhydrous.[2] Oxidized or wet amine bases can lead to reaction failure. Consider distilling the amine base before use.[1]

    • Copper Co-catalyst: If you are using a copper-catalyzed Sonogashira, the copper(I) iodide can degrade over time. Using a fresh supply is recommended.[2]

  • Sub-optimal Reaction Conditions:

    • Temperature: While many Sonogashira reactions with aryl iodides can proceed at room temperature, aryl bromides often necessitate heating.[2][3] Excessively high temperatures, however, can accelerate catalyst decomposition.[1] A systematic temperature optimization study is recommended for your specific substrate.

    • Solvent Choice: The solvent must be capable of dissolving all reaction components. Common choices include THF, DMF, and toluene.[1][4] Interestingly, for heterogeneous single-atom palladium catalysts, acetonitrile, ethanol, and toluene have shown good performance, while DMF, a common solvent for homogeneous catalysis, resulted in lower yields.[4][5]

Problem 2: Formation of a Black Precipitate (Palladium Black)

Q: My reaction mixture turns black shortly after initiation, and I'm observing a black precipitate. What is this, and how can I prevent it?

A: The formation of a black precipitate, commonly referred to as "palladium black," is a clear indicator of palladium catalyst decomposition.[2] This occurs when the active Pd(0) catalyst agglomerates and precipitates out of the solution, rendering it inactive.[1]

Probable Causes & Solutions:

  • Presence of Oxygen: As previously mentioned, oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Maintaining a rigorously inert atmosphere is paramount.[1]

  • Impurities: Impurities in the reagents or solvents can destabilize the catalyst. The use of high-purity materials is essential.[1]

  • Excessively High Temperatures: While heat can be necessary to drive the reaction, excessive temperatures can accelerate the decomposition of the catalyst.[1]

  • Inappropriate Ligand Concentration: For reactions employing phosphine ligands, an appropriate ligand-to-palladium ratio is crucial to stabilize the catalytic species.

Problem 3: Significant Formation of Alkyne Homocoupling Byproducts (Glaser Coupling)

Q: I am observing a significant amount of a byproduct that appears to be the dimer of my terminal alkyne starting material. How can I minimize this side reaction?

A: The formation of alkyne dimers, a result of Glaser-Hay coupling, is a frequent side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][6]

Probable Causes & Solutions:

  • Oxygen Contamination: Oxygen is a key promoter of the Glaser coupling side reaction. It is critical to perform the reaction under strictly anaerobic conditions. This involves degassing the solvent and employing Schlenk techniques or a glovebox.[1]

  • High Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to reduce the rate of homocoupling.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[1]

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol. Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.[1][2][7]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the scalable synthesis of this compound.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and industrially adaptable method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling reaction.[7][8] This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of the target molecule, this would typically involve the reaction of 1-ethynyl-4-iodobenzene with phenylacetylene or 1-bromo-4-(phenylethynyl)benzene with a protected acetylene followed by deprotection.

Q2: What is the order of reactivity for aryl halides in the Sonogashira coupling?

A2: The reactivity of the aryl halide significantly influences the reaction conditions required. The general trend for reactivity, from most to least reactive, is: I > OTf > Br > Cl.[2][6] Consequently, aryl iodides are the most reactive and can often be coupled at room temperature, whereas aryl bromides may necessitate heating.[2] Aryl chlorides are generally the least reactive and may require more specialized catalytic systems.

Q3: Can I perform the Sonogashira coupling without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[2] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[2][7]

Q4: What are the key safety precautions when handling this compound and the reagents for its synthesis?

A4: As with any chemical synthesis, proper safety protocols must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and chemical-resistant gloves.[9][10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust, fumes, or vapors.[9][12]

  • Handling of Reagents:

    • Palladium Catalysts: Can be toxic and should be handled with care.

    • Copper Iodide: Can be an irritant.

    • Amine Bases: Are often flammable and corrosive.[12]

    • Solvents: Many organic solvents are flammable and have associated health risks.

  • Product Handling: this compound is a solid that can cause skin and serious eye irritation.[13] Avoid creating dust and ensure proper containment.[10][11]

  • Storage: The product should be stored in a tightly closed container in a dark, cool, and well-ventilated place under an inert atmosphere.

Q5: What are the common methods for the purification of this compound on a large scale?

A5: For industrial applications, purification methods must be scalable and cost-effective.

  • Crystallization: Recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material on a large scale.

  • Column Chromatography: While effective at the lab scale, column chromatography can be less practical and more expensive for large-scale industrial production.[8] However, it may be necessary for achieving very high purity for specific applications.

  • Washing/Trituration: Washing the crude product with appropriate solvents can remove many impurities.

Section 3: Data & Protocols

Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
ParameterCondition A (Aryl Iodide)Condition B (Aryl Bromide)Remarks
Aryl Halide 1-iodo-4-(phenylethynyl)benzene1-bromo-4-(phenylethynyl)benzeneAryl iodides are more reactive.[2][6]
Alkyne TrimethylsilylacetyleneTrimethylsilylacetyleneThe TMS protecting group is common.
Palladium Catalyst Pd(PPh₃)₄ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)Different precatalysts can be used.
Copper Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)Higher loading may be needed for less reactive halides.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)The choice of base can influence the reaction rate.
Solvent THF or TolueneDMF or DioxaneSolvent choice depends on substrate solubility and temperature.
Temperature Room Temperature to 40 °C60 °C to 100 °CHigher temperatures are often required for aryl bromides.[3]
Reaction Time 2-8 hours12-24 hoursReaction times will vary based on scale and conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling

Note: This is a general guideline and may require optimization for your specific substrates and scale.

  • Inert Atmosphere: A reaction vessel is dried and filled with an inert gas (Argon or Nitrogen).

  • Reagent Addition: The aryl halide, palladium catalyst, copper(I) iodide (if used), and solvent are added to the vessel. The mixture is stirred and degassed for 15-30 minutes.

  • Base and Alkyne Addition: The amine base is added, followed by the slow addition of the terminal alkyne.

  • Reaction Monitoring: The reaction is stirred at the desired temperature and monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.

Section 4: Visualizations

Diagram 1: General Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Catalysts, Solvent prep->reagents degas Degas Mixture reagents->degas add_base_alkyne Add Base & Terminal Alkyne degas->add_base_alkyne react Stir at Optimal Temperature add_base_alkyne->react monitor Monitor Progress (TLC, GC, LC-MS) react->monitor monitor->react Incomplete quench Quench Reaction & Solvent Removal monitor->quench Complete extract Extraction quench->extract purify Purification (Crystallization/Chromatography) extract->purify product Pure Product purify->product

Caption: A typical workflow for a Sonogashira cross-coupling reaction.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_reagents Reagent Quality cluster_conditions Reaction Conditions start Low or No Yield catalyst_check Is the catalyst active? - Fresh batch? - Stored properly? start->catalyst_check base_check Is the base anhydrous? - Distill if necessary start->base_check temp_check Is the temperature optimal? - Too low or too high? start->temp_check atmosphere_check Is the atmosphere inert? - Degassed solvents? - N2/Ar blanket? catalyst_check->atmosphere_check reagent_purity Are starting materials pure? base_check->reagent_purity solvent_check Is the solvent appropriate? temp_check->solvent_check

Caption: A decision tree for troubleshooting low yield in Sonogashira coupling.

References

Air and moisture sensitivity of 1-Ethynyl-4-(phenylethynyl)benzene during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethynyl-4-(phenylethynyl)benzene

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers and developers working with this compound (CAS 92866-00-7). It is designed to address common challenges related to its sensitivity to atmospheric conditions during synthesis, purification, and storage, ensuring experimental success and material integrity.

Section 1: Product Overview and Intrinsic Properties

This compound is a rigid, conjugated molecule widely used as a building block in organic electronics, functional polymers, and advanced materials. Its structure, featuring both an internal and a terminal alkyne, dictates its utility but also its inherent reactivity. Understanding its properties is the first step to successful handling.

PropertyValueSource(s)
CAS Number 92866-00-7[1][2][3]
Molecular Formula C₁₆H₁₀[1]
Molecular Weight 202.26 g/mol [2]
Appearance White to light yellow crystalline solid or powder[2][3]
Melting Point Approx. 90 °C[2][3]
Key Sensitivities Air Sensitive , Light Sensitive [2]
Recommended Storage Inert atmosphere (Argon or Nitrogen), dark place, room temperature

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is this compound classified as "air-sensitive"?

A1: The primary reason for its air sensitivity is the terminal alkyne group (–C≡CH). In the presence of oxygen and trace metal catalysts (particularly copper, which is often used in its synthesis), terminal alkynes undergo an oxidative homocoupling reaction known as Glaser or Hay coupling.[4] This irreversible reaction results in the formation of a symmetric diyne impurity, 1,4-bis(4-(phenylethynyl)phenyl)buta-1,3-diyne. This not only consumes your starting material but can also interfere with subsequent reactions and compromise the performance of the final material.

Q2: How critical is moisture control when handling this compound?

A2: While direct, uncatalyzed hydration of the alkyne groups by ambient moisture is slow, rigorous moisture control is critical for two main reasons:

  • Synthesis: Many synthetic routes, such as the Sonogashira coupling, are performed under anhydrous conditions. Water can interfere with the catalytic cycle and the amine base, reducing reaction efficiency.[5][6]

  • Storage & Downstream Use: If the compound is to be used in reactions involving organometallics or other water-sensitive reagents (e.g., lithiation of the terminal alkyne), any residual moisture will quench the reagents and lead to failed reactions.

Q3: What are the ideal long-term storage conditions?

A3: The ideal storage protocol is to maintain the compound as a solid in a sealed vial under a positive pressure of an inert gas, such as argon or nitrogen. The vial should be wrapped in aluminum foil or stored in an amber container to protect it from light. Storage at room temperature is generally acceptable, but for maximum long-term stability, refrigeration in a desiccated, inert environment is recommended.

Section 3: Troubleshooting Guide

Synthesis & Purification Issues

A: This is a classic symptom of oxidative homocoupling of your terminal alkyne starting material. The less polar byproduct is almost certainly the diyne formed via Glaser coupling. This side reaction is a major competitor to the desired cross-coupling and is promoted by the presence of oxygen in the reaction vessel.[4][7]

Troubleshooting Steps:

  • Improve Degassing: Ensure your solvents are rigorously degassed using at least three freeze-pump-thaw cycles or by sparging with argon for a minimum of 30 minutes.

  • Maintain Inert Atmosphere: The reaction must be run under a positive pressure of high-purity argon or nitrogen from start to finish. Use Schlenk line techniques for all reagent transfers.[8]

  • Check Catalyst Purity: Ensure your copper(I) source has not been oxidized to copper(II), which can favor homocoupling.

  • Consider a Reducing Atmosphere: Some literature reports suggest that performing the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can significantly diminish homocoupling.[4]

A: This discoloration suggests gradual decomposition or polymerization, likely initiated by residual oxygen and light exposure on the high-surface-area silica gel.[2][9]

Troubleshooting Steps:

  • Use Degassed Solvents: Elute the column with solvents that have been sparged with argon.

  • Minimize Exposure Time: Do not let the compound sit on the column for an extended period. Collect fractions promptly.

  • Protect from Light: Wrap the chromatography column in aluminum foil during the separation.

  • Immediate Solvent Removal: Once the pure fractions are identified, combine them and immediately remove the solvent under reduced pressure. Do not leave the purified product in solution.

  • Final Storage: Immediately transfer the dry, purified solid into a vial, flush thoroughly with inert gas, and store in the dark.

Storage & Handling Issues

A: A standard desiccator only protects from moisture; it does not protect from the air that fills it. Over time, air will diffuse through the threads of a standard screw-cap vial, leading to oxidative degradation (homocoupling).

Troubleshooting Steps:

  • Use Proper Sealing: Always use vials with PTFE-lined septa or high-vacuum grease on ground glass joints.

  • Inert Gas Backfill: Before sealing, the vial must be thoroughly purged with argon or nitrogen. This is best done by evacuating and backfilling the vial three times using a Schlenk line.

  • Parafilm is not a Gas Barrier: While useful for preventing a cap from loosening, Parafilm is permeable to oxygen and is not a substitute for a proper inert atmosphere seal.

Section 4: Key Experimental Protocols

Protocol 1: Inert Atmosphere Handling and Aliquoting

This protocol ensures the integrity of the compound when accessing it for an experiment.

  • Preparation: Place the sealed vial of this compound and all necessary tools (spatulas, weighing paper, new vials) into a nitrogen- or argon-filled glovebox.

  • Alternative (Schlenk line): If a glovebox is unavailable, connect the vial to a Schlenk line. Carefully evacuate the manifold and backfill with inert gas three times.

  • Access: With a positive flow of inert gas exiting the vial, briefly remove the stopper or septum.

  • Aliquot: Quickly remove the desired amount of solid and place it into a pre-tared vial that is also under a positive pressure of inert gas.

  • Resealing: Securely seal both the main stock vial and the new aliquot vial before removing the inert gas flow.

  • Verification: Weigh the new aliquot vial outside the inert environment to determine the exact mass transferred.

Protocol 2: Representative Sonogashira Synthesis

This protocol describes the synthesis of this compound from 1-iodo-4-(phenylethynyl)benzene and a protected alkyne, a common strategy to avoid self-coupling issues.

  • Reactor Setup: A flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar is placed under a positive pressure of argon.

  • Reagent Addition: To the flask, add 1-iodo-4-(phenylethynyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).[10]

  • Solvent Addition: Add rigorously degassed toluene and diisopropylamine (e.g., in a 5:2 ratio) via cannula.[10]

  • Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) via syringe. The TMS protecting group prevents the terminal alkyne from homocoupling.

  • Reaction: Heat the mixture (e.g., to 65 °C) and monitor by TLC until the starting iodide is consumed.[10]

  • Deprotection: After cooling, the reaction mixture is worked up. The resulting TMS-protected product is then dissolved in a solvent like methanol, and a base (e.g., potassium carbonate) is added to cleave the TMS group, revealing the terminal alkyne.[4]

  • Purification: After aqueous workup and extraction, the crude product is purified by column chromatography on silica gel using degassed solvents (e.g., hexane/ethyl acetate gradient).[10]

Section 5: Visualizing Degradation and Synthesis

Primary Degradation Pathway

The most common degradation pathway in the presence of air is the oxidative homocoupling of the terminal alkyne.

G cluster_main Degradation Pathway mol1 2 x this compound mol2 1,4-Bis(4-(phenylethynyl)phenyl)buta-1,3-diyne (Dimer Impurity) mol1->mol2 O₂, Catalyst (e.g., Cu⁺) (Glaser Coupling)

Caption: Oxidative homocoupling of this compound.

Synthetic Workflow Logic

A successful synthesis relies on strictly excluding oxygen to prevent side reactions.

G cluster_workflow Sonogashira Synthesis Workflow A Reactor Preparation (Flame-dry, Inert Gas Purge) C Reaction Setup (Transfer Reagents & Solvents via Cannula/Syringe) A->C B Solvent Preparation (Degas via Freeze-Pump-Thaw or Sparging) B->C D Reaction Monitoring (TLC / GC-MS) C->D E Workup & Purification (Use Degassed Solvents) D->E F Product Storage (Solid, Inert Gas, Dark) E->F

References

Validation & Comparative

A Comparative Guide to Diarylacetylene Cores for High-Performance Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of advanced display technologies and electro-optic applications, the molecular architecture of liquid crystals (LCs) remains a pivotal area of research.[1][2] Among the various classes of calamitic (rod-like) mesogens, diarylacetylenes have emerged as a cornerstone for formulating high-performance liquid crystal mixtures.[3] Their rigid, linear structure endowed by the acetylene linkage contributes to high birefringence (Δn), a crucial parameter for enhancing display brightness and efficiency.[4][5] Furthermore, the synthetic versatility of the diarylacetylene scaffold allows for targeted modifications to fine-tune other essential properties such as dielectric anisotropy (Δε), viscosity, and mesophase behavior.[6]

This guide provides a comparative analysis of two prominent diarylacetylene cores: Tolane (diphenylacetylene) and Phenylacetylene . We will delve into their synthesis, mesomorphic characteristics, and electro-optical properties, supported by experimental data from seminal studies. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships that govern the performance of these vital liquid crystal constituents.

The Diarylacetylene Core: A Structural Overview

The fundamental diarylacetylene core consists of two aryl rings connected by an acetylene (-C≡C-) linker. This triple bond imparts rigidity and linearity to the molecule, which are prerequisites for the formation of liquid crystalline phases.[7] The extended π-conjugation across the molecule is a primary contributor to the high birefringence observed in these materials.[5]

Figure 1: General molecular structures of Tolane and Phenylacetylene cores.

Comparative Analysis of Diarylacetylene Cores

Tolane (Diphenylacetylene) Derivatives

Tolane-based liquid crystals are celebrated for their exceptional thermal and chemical stability, wide nematic ranges, and high birefringence.[6][4] The symmetrical nature of the diphenylacetylene core provides a robust platform for systematic modifications to tailor their properties for specific applications.

Synthesis of Tolane Derivatives

The synthesis of tolane-based liquid crystals often employs palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. A typical synthetic route involves the reaction of a substituted phenylacetylene with an aryl halide.

Figure 2: Generalized synthetic workflow for Tolane derivatives.

Mesomorphic and Electro-Optical Properties

The mesomorphic and electro-optical properties of tolane derivatives are highly dependent on the nature and position of terminal and lateral substituents. For instance, the introduction of lateral fluorine atoms can significantly influence the dielectric anisotropy.

A series of tolane liquid crystals containing a 2,3-difluorophenyl group and an allyloxy terminal group have been synthesized and characterized.[6][3] The presence of the ortho-difluoro substituents leads to a desirable negative dielectric anisotropy (Δε), which is beneficial for applications such as in-plane switching (IPS) and fringe-field switching (FFS) liquid crystal displays (LCDs).[6]

One notable example, compound 3TOV, demonstrates a broad nematic mesophase, a high birefringence of 0.29, and a negative dielectric anisotropy of -4.44.[6][3] In contrast, its non-fluorinated analog exhibits a narrower nematic range and a positive dielectric anisotropy. This underscores the profound impact of lateral fluorination on the electro-optical characteristics of tolane-based LCs.

Phenylacetylene Derivatives

Phenylacetylene-based liquid crystals, which can be considered as a subset of diarylacetylenes where one of the aryl groups is a simple phenyl ring, are also extensively studied for their high birefringence.[8][9] These compounds are often used as components in liquid crystal mixtures to enhance the overall optical anisotropy.[5]

Synthesis of Phenylacetylene Derivatives

Similar to tolanes, the synthesis of phenylacetylene liquid crystals frequently utilizes Sonogashira coupling. The general strategy involves coupling a terminal alkyne with a functionalized aryl halide.

Mesomorphic and Electro-Optical Properties

Phenylacetylene derivatives are particularly valued for achieving very high birefringence.[5] For instance, a series of liquid crystal compounds with an alkoxy-phenylacetylene-isothiocyanato structure have been designed to exhibit large birefringence while maintaining a wide nematic temperature range.[8][9] The isothiocyanato (-NCS) group is a potent contributor to high birefringence due to its large polarizability anisotropy.

When blended with a host liquid crystal, these high birefringence phenylacetylene compounds can significantly increase the Δn of the mixture, which is advantageous for applications requiring fast response times.[8][9]

Tabulated Comparison of Properties

PropertyTolane Derivatives (e.g., Fluorinated Tolanes)Phenylacetylene Derivatives (e.g., Isothiocyanato Phenylacetylenes)Rationale for Performance Difference
Birefringence (Δn) High (e.g., ~0.29)[3]Very High (e.g., >0.4)[5]The extended conjugation and the presence of highly polarizable groups like -NCS in phenylacetylenes contribute to a higher Δn.
Dielectric Anisotropy (Δε) Tunable (can be positive or negative)[6]Typically positive and largeLateral fluorination in tolanes can induce a negative Δε, while terminal polar groups in phenylacetylenes often lead to a large positive Δε.
Nematic Range Can be very broad[6][3]Can be wide, but sometimes at higher temperatures[5]The molecular symmetry and packing efficiency of tolanes can favor broader nematic phases.
Viscosity Generally low to moderate[4]Can be higher due to strong intermolecular interactionsThe presence of bulky and polar terminal groups can increase viscosity.
Applications FFS/IPS LCDs (with negative Δε)[6]High-speed electro-optical modulators, high-birefringence mixtures[5]The specific combination of properties dictates the most suitable application.

Experimental Protocols

Characterization of Mesomorphic Properties

The phase transition temperatures and mesophase textures of diarylacetylene liquid crystals are typically determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Protocol 1: DSC and POM Analysis
  • Sample Preparation: A small amount (2-5 mg) of the synthesized diarylacetylene compound is hermetically sealed in an aluminum DSC pan. For POM, a few micrograms of the sample are placed on a clean glass slide and covered with a coverslip.

  • DSC Measurement:

    • The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point to ensure an isotropic state.

    • The sample is then cooled at the same rate to below its crystallization temperature.

    • A second heating scan is performed to obtain the phase transition temperatures, which are determined from the peaks of the endothermic and exothermic transitions.

  • POM Observation:

    • The prepared slide is placed on a hot stage attached to a polarized optical microscope.

    • The sample is heated and cooled while observing the textural changes under crossed polarizers.

    • The characteristic textures (e.g., Schlieren, marbled) are used to identify the nematic and other mesophases.[3]

Figure 3: Experimental workflow for mesophase characterization.

Conclusion

The choice between tolane and phenylacetylene cores for liquid crystal applications is dictated by the specific performance requirements of the target device. Tolane derivatives offer a versatile platform for tuning dielectric anisotropy, making them suitable for a wide range of display modes, including those requiring negative Δε materials. Their excellent stability and broad nematic ranges are also significant advantages. On the other hand, phenylacetylene cores are unparalleled in achieving exceptionally high birefringence, a critical attribute for high-speed photonic devices and for enhancing the performance of liquid crystal mixtures.[5][8][9]

A thorough understanding of the structure-property relationships within these diarylacetylene families, as outlined in this guide, is essential for the rational design of next-generation liquid crystal materials. Future research will likely focus on developing novel diarylacetylene structures with even more optimized combinations of properties to meet the ever-increasing demands of advanced optical and display technologies.

References

A Comparative Guide to Donor Materials in Organic Solar Cells: 1-Ethynyl-4-(phenylethynyl)benzene vs. Oligo(p-phenylene vinylene)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of organic photovoltaics (OPVs), the selection of the electron donor material is a critical determinant of device performance. This guide provides an in-depth technical comparison of two distinct classes of donor materials: the small molecule 1-Ethynyl-4-(phenylethynyl)benzene and the well-established oligo(p-phenylene vinylene)s (OPVs). By examining their synthesis, photophysical properties, and performance in organic solar cells, this document aims to equip researchers with the necessary insights to make informed decisions in the design and fabrication of next-generation organic electronic devices.

Introduction to Donor Materials in Organic Solar Cells

Organic solar cells, particularly those based on the bulk heterojunction (BHJ) architecture, rely on a blend of an electron donor and an electron acceptor material to convert sunlight into electricity. The donor material's primary roles are to absorb solar radiation, generate excitons (bound electron-hole pairs), and transport the resulting holes to the anode. The efficiency of these processes is intrinsically linked to the molecular structure and electronic properties of the donor. Key parameters for a successful donor material include a broad and strong absorption spectrum that complements the solar spectrum, appropriate energy levels (HOMO and LUMO) for efficient charge transfer to the acceptor, and high charge carrier mobility for effective charge extraction.

This guide focuses on a comparative analysis of a small molecule, this compound, and a class of oligomers, oligo(p-phenylene vinylene)s, highlighting their respective advantages and disadvantages in the context of OPV applications.

Oligo(p-phenylene vinylene)s (OPVs): The Workhorse Oligomers

Oligo(p-phenylene vinylene)s are well-defined, short-chain versions of the corresponding polymer, poly(p-phenylene vinylene) (PPV), one of the most studied classes of conjugated polymers in organic electronics. Their defined molecular weight and structure, in contrast to the polydispersity of polymers, allow for more precise structure-property relationship studies.

Synthesis of Oligo(p-phenylene vinylene)s

The synthesis of OPVs can be achieved through various cross-coupling reactions. A common and versatile method is the Horner-Wadsworth-Emmons reaction, which allows for the stepwise and unidirectional growth of the oligomer chain. This method offers excellent control over the final structure and allows for the introduction of various functional groups to tune the material's properties. For instance, stilbene-type monomers containing masked aldehyde and benzylic phosphonate ester functionalities can be used in a sequential manner to extend the OPV chain.[1] Other methods like the Wittig-Horner and McMurry reactions are also employed for the synthesis of specific OPV structures.[2]

Performance in Organic Solar Cells

OPVs have been extensively investigated as donor materials in BHJ solar cells, typically in combination with fullerene-based acceptors like[3][3]-phenyl-C61-butyric acid methyl ester (PCBM). The performance of OPV-based devices is highly dependent on the oligomer length, side-chain engineering, and the morphology of the donor-acceptor blend.

Early studies on OPV trimers mixed with PCBM (in a 1:4 weight ratio) demonstrated power conversion efficiencies (PCEs) of up to 0.8% under AM1.5 conditions.[4] More recent work on an oligo(p-phenylenevinylene)-C70 dyad, where the donor and acceptor are covalently linked, has shown a PCE of 1.92%.[5] This covalent linkage helps to control the morphology and prevent large-scale phase separation, leading to improved device stability.[5]

The charge transport characteristics of OPVs are crucial for device performance. Hole mobilities in OPV-based materials are typically in the range of 10⁻⁵ to 10⁻⁶ cm²/Vs.[6] The charge transport mechanism in OPVs can transition from tunneling to hopping at a critical molecular length of approximately 2 nm.[7]

Table 1: Representative Performance Data for Oligo(p-phenylene vinylene)-based Organic Solar Cells

Donor MaterialAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Thiophene-containing OPV trimerPCBMN/AN/AN/A0.8[4]
OPV-C70 dyad-N/AN/AN/A1.92[5]
OPV 8-N/AN/A260.1[4]

Note: N/A indicates that the specific data was not provided in the cited source.

This compound: A Small Molecule Perspective

This compound is a rigid, rod-like small molecule featuring a conjugated system of three benzene rings connected by two acetylene linkages. Small molecules offer several advantages over their oligomeric and polymeric counterparts, including well-defined molecular structures, high purity, and excellent batch-to-batch reproducibility, which are crucial for commercial applications.[8]

Synthesis of this compound

The synthesis of this compound and its derivatives is typically achieved through Sonogashira cross-coupling reactions. A common route involves the coupling of a di-iodobenzene with a protected acetylene, followed by deprotection and a second coupling reaction with phenylacetylene. For instance, 1,4-bis(phenylethynyl)benzene derivatives can be synthesized by the coupling of a substituted 1,4-diiodobenzene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst.[9] A detailed experimental procedure for a related compound, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene, involves the Sonogashira coupling of 1-iodo-4-(phenylethynyl)benzene with 1,4-diethynylbenzene.[2]

A potential synthetic route to this compound could involve a sequential Sonogashira coupling strategy, starting from a suitably protected di-substituted benzene.

Inferred Performance in Organic Solar Cells

Direct experimental data on the performance of this compound as a primary donor in organic solar cells is scarce in the published literature. However, we can infer its potential by examining structurally similar small molecules. Small molecules incorporating phenylethynyl linkers have been explored as components in donor-acceptor systems for OPVs. These linkers provide a rigid and linear conjugated pathway, which can facilitate charge transport.

The performance of small molecule-based organic solar cells has seen significant improvement, with some devices exceeding 17% PCE.[6][10] These high-performing small molecules often feature a donor-π-acceptor (D-π-A) architecture. While this compound itself does not possess strong donor and acceptor moieties, its rigid conjugated backbone makes it an interesting candidate for a donor material or as a building block for more complex D-π-A structures.

The hole mobility of small molecules with phenylethynyl groups can be quite high, with some silylethynyl-functionalized small molecules exhibiting hole mobilities on the order of 10⁻³ to 10⁻⁴ cm²/Vs.[5][11] This is generally higher than the mobilities reported for OPVs and is a significant advantage for efficient charge extraction.

Given the properties of structurally related compounds, it is plausible that a solar cell based on this compound as the donor, blended with a suitable acceptor like PCBM, could exhibit moderate performance. The rigid, planar structure may promote favorable molecular packing and charge transport. However, its absorption spectrum might be limited to the shorter wavelength region of the solar spectrum, which would limit the overall short-circuit current density (Jsc). To achieve higher efficiencies, it would likely need to be incorporated into a more complex molecular design, such as a D-π-A architecture, to broaden its absorption and tune its energy levels.

Head-to-Head Comparison

FeatureThis compound (Inferred)Oligo(p-phenylene vinylene)
Molecular Structure Small molecule, well-defined, rigid rod-likeOligomer, well-defined length, semi-flexible
Synthesis Typically via Sonogashira cross-couplingHorner-Wadsworth-Emmons, Wittig-Horner, etc.
Purity & Reproducibility HighHigh
Hole Mobility Potentially high (10⁻³ - 10⁻⁴ cm²/Vs)Moderate (10⁻⁵ - 10⁻⁶ cm²/Vs)
Reported PCE N/A (Directly)0.8% - 1.92%
Potential Advantages High purity, good batch-to-batch consistency, potentially high mobility.Tunable properties through monomer design, established performance.
Potential Disadvantages Limited absorption spectrum, lack of dedicated donor-acceptor character.Lower mobility compared to some small molecules, potential for aggregation.

Experimental Protocols

Synthesis of a Representative Oligo(p-phenylene vinylene) Trimer

A stepwise, unidirectional synthesis approach is commonly used.[1] This involves the reaction of a stilbene-type monomer with a masked aldehyde and a benzylic phosphonate ester. The sequence is repeated to build the desired oligomer length. End-capping with different functional groups can then be performed to tune the electronic properties.

Fabrication of a Bulk Heterojunction Organic Solar Cell

A standard fabrication protocol for a BHJ solar cell is as follows:[1]

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: A thin layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Active Layer Deposition: A solution of the donor (OPV or small molecule) and acceptor (e.g., PCBM) in a suitable organic solvent (e.g., chloroform or chlorobenzene) is spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is then typically annealed to optimize the morphology.

  • Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer through a shadow mask to define the device area.

  • Encapsulation: The device is encapsulated to protect it from oxygen and moisture.

Characterization of Organic Solar Cells

The performance of the fabricated solar cells is characterized by measuring their current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²). From the J-V curve, the key photovoltaic parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizing the Concepts

To better illustrate the structures and processes discussed, the following diagrams are provided.

cluster_0 This compound cluster_1 Oligo(p-phenylene vinylene) (Trimer) mol1 C₆H₅-C≡C-C₆H₄-C≡CH mol2 R-[C₆H₄-CH=CH]₃-R'

Caption: Chemical structures of this compound and a representative OPV trimer.

G cluster_workflow Organic Solar Cell Fabrication Workflow A ITO Substrate Cleaning B PEDOT:PSS Spin Coating (Hole Transport Layer) A->B C Active Layer Spin Coating (Donor:Acceptor Blend) B->C D Thermal Annealing C->D E Cathode Evaporation (e.g., Al) D->E F Device Encapsulation E->F G J-V Characterization F->G

Caption: A generalized workflow for the fabrication and characterization of organic solar cells.

Conclusion and Future Outlook

Oligo(p-phenylene vinylene)s represent a mature class of donor materials with well-understood properties and established, albeit modest, performance in organic solar cells. Their primary advantage lies in the tunability of their electronic and physical properties through synthetic modification.

This compound, as a representative of rigid, rod-like small molecules, offers the promise of high purity, excellent reproducibility, and potentially high charge carrier mobility. While direct evidence of its performance in OPVs is lacking, the broader success of small molecule donors suggests that phenylethynyl-based structures are a promising avenue for future research.

For researchers in the field, the choice between these two classes of materials will depend on the specific goals of their study. OPVs provide a reliable platform for fundamental studies of structure-property relationships. In contrast, small molecules like this compound and its derivatives represent a frontier for the development of highly efficient and commercially viable organic solar cells, particularly when integrated into more sophisticated donor-acceptor architectures. Future work should focus on the synthesis and characterization of novel small molecules incorporating the phenylethynyl moiety to fully exploit their potential in organic photovoltaics.

References

A Researcher's Guide to Validating DFT Calculations for the Electronic Structure of Phenylethynyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Phenylethynyl compounds, characterized by their rigid, conjugated structures, are foundational materials in organic electronics, serving as molecular wires, nonlinear optical (NLO) chromophores, and key components in medicinal chemistry. The predictive power of Density Functional Theory (DFT) is indispensable for rationally designing these molecules. However, the reliability of DFT is not absolute; it is highly dependent on the chosen methodology. This guide provides a comprehensive framework for researchers to select appropriate computational methods and, critically, to validate them against robust experimental data, ensuring the accuracy and predictive integrity of their in-silico models.

Part 1: The Computational Arm - A Strategic Approach to DFT Methodology

The accuracy of any DFT calculation hinges on the careful selection of the functional, basis set, and environmental model. For the π-conjugated systems of phenylethynyl derivatives, this choice is particularly crucial as common methods can fail to describe their electronic behavior, especially in excited states.

The Functional Dilemma: Beyond the Standard Approximations

The choice of the exchange-correlation functional is the most significant factor influencing the accuracy of DFT results. While the B3LYP functional is a widely used workhorse, its performance for conjugated systems like phenylethynyls can be inconsistent, particularly for properties involving charge-transfer (CT) character.[1][2]

  • Hybrid Functionals (e.g., B3LYP, PBE0): These mix a portion of exact Hartree-Fock (HF) exchange with a GGA functional. They often provide reasonable ground-state geometries but can underestimate the energy of CT excited states, leading to inaccurate predictions of absorption spectra.[3][4]

  • Range-Separated Hybrid (RSH) Functionals (e.g., CAM-B3LYP, ωB97X-D): These functionals are a significant improvement for conjugated systems.[5] They systematically vary the amount of HF exchange with inter-electron distance, providing a more balanced description of both local and CT excitations.[1][2] For phenylethynyl compounds, especially those with donor-acceptor motifs, RSH functionals are strongly recommended for calculating excited-state properties.[3]

The Basis Set: Capturing the Electron Distribution

The basis set is the set of mathematical functions used to build molecular orbitals. An inadequate basis set can be a significant source of error.

  • Pople Style (e.g., 6-311+G(d,p)): This notation indicates a triple-zeta quality basis set for valence electrons, augmented with diffuse functions (+) on heavy atoms and polarization functions (d,p) on heavy atoms and hydrogens, respectively. Diffuse functions are essential for describing the loosely bound electrons in excited states and anions, while polarization functions allow for more flexibility in orbital shapes.[6]

  • Correlation-Consistent (e.g., aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The 'aug-' prefix denotes the addition of diffuse functions, which is critical for excited-state calculations.[2]

For phenylethynyl compounds, a basis set of at least triple-zeta quality with both polarization and diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVTZ) is recommended as a good compromise between accuracy and computational cost.[7][8]

Modeling the Environment: The Role of Solvation

Since most experimental characterization is performed in solution, accounting for solvent effects is mandatory for a meaningful comparison. The Polarizable Continuum Model (PCM) and its variants (like IEFPCM or CPCM) are efficient methods that model the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects on the molecule's electronic structure.[7]

Computational Workflow Protocol

A robust computational protocol involves a sequential and logical application of these principles.

  • Geometry Optimization (Ground State):

    • Objective: To find the lowest energy structure of the molecule.

    • Method: Select a suitable functional (e.g., B3LYP or ωB97X-D) and a reasonably sized basis set (e.g., 6-31G(d)).

    • Environment: Include an implicit solvent model (e.g., IEFPCM for the desired solvent).

    • Verification: Perform a frequency calculation to ensure the optimized structure is a true minimum (i.e., has no imaginary frequencies).

  • Single-Point Energy & Orbital Analysis:

    • Objective: To obtain accurate electronic energies (HOMO, LUMO) for the optimized geometry.

    • Method: Use the optimized geometry from Step 1. Employ a more accurate functional (e.g., a range-separated hybrid like CAM-B3LYP) and a larger basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ).

    • Environment: Use the same implicit solvent model as in Step 1.

  • Excited-State Calculations (TD-DFT):

    • Objective: To calculate vertical excitation energies for UV-Vis absorption and emission spectra.

    • Method: Use the results from Step 2. Perform a Time-Dependent DFT (TD-DFT) calculation.[9] For emission, a separate geometry optimization of the first excited state is required.

    • Recommendation: RSH functionals like CAM-B3LYP are highly recommended for TD-DFT calculations on these systems.[10]

G cluster_prep Preparation cluster_dft DFT Calculation Workflow cluster_output Calculated Properties mol_structure Initial Molecular Structure opt Step 1: Geometry Optimization (e.g., B3LYP/6-31G(d), IEFPCM) mol_structure->opt freq Step 2: Frequency Analysis (Confirm Minimum) opt->freq geom Optimized Geometry opt->geom freq->opt Imaginary freqs exist spe Step 3: Single-Point Energy (e.g., CAM-B3LYP/6-311+G(d,p)) freq->spe No imaginary freqs tddft Step 4: TD-DFT Calculation (Absorption/Emission) spe->tddft orbitals HOMO/LUMO Energies spe->orbitals spectra UV-Vis/Emission Spectra tddft->spectra

Caption: Computational workflow for DFT analysis of phenylethynyl compounds.

Part 2: The Experimental Arm - Grounding Theory in Reality

Computational data, no matter how sophisticated, is theoretical until validated. For electronic structure, UV-Vis spectroscopy and cyclic voltammetry are the primary experimental techniques for generating benchmark data.

UV-Vis and Fluorescence Spectroscopy

This technique directly probes the energy difference between electronic states.

  • Theoretical Counterpart: TD-DFT calculations predict the vertical excitation energies (λabs) and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally.[9][11] Excited-state geometry optimization followed by a TD-DFT calculation yields the emission energy (λem).

  • Causality: The energy of the π → π* transition in phenylethynyl compounds is highly sensitive to the extent of conjugation and the nature of substituent groups. A validated DFT method should accurately reproduce these shifts.

Experimental Protocol: UV-Vis/Fluorescence Spectroscopy

  • Sample Preparation: Prepare a dilute solution (typically 10-5 to 10-6 M) of the phenylethynyl compound in a spectroscopic-grade solvent (e.g., THF, Dichloromethane, or Hexane). The solvent should match that used in the implicit solvation model of the DFT calculations.

  • Blank Measurement: Record a baseline spectrum of the pure solvent in a quartz cuvette.

  • Absorption Measurement: Record the absorption spectrum of the sample solution. The wavelength of maximum absorbance (λmax) is the key data point for comparison with the calculated S0 → S1 transition.

  • Emission Measurement: Using a spectrofluorometer, excite the sample at its λmax of absorption. Record the resulting emission spectrum to determine the fluorescence maximum (λem).

Cyclic Voltammetry (CV)

CV provides information about the redox potentials of a molecule, which can be directly correlated with the energies of the frontier molecular orbitals (HOMO and LUMO).

  • Theoretical Counterpart: Within the framework of Koopmans' theorem (an approximation), the first oxidation potential correlates with the negative of the HOMO energy, and the first reduction potential correlates with the negative of the LUMO energy.

  • Causality: The HOMO energy reflects the ability of the molecule to donate an electron (oxidation), while the LUMO energy reflects its ability to accept an electron (reduction). Comparing the calculated orbital energies to experimental redox potentials is a powerful validation of the ground-state electronic structure.

Experimental Protocol: Cyclic Voltammetry

  • Solution Preparation: Dissolve the compound (approx. 1 mM) in a suitable solvent (e.g., Dichloromethane or Acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Calibration: After recording the voltammogram of the sample, add a small amount of an internal standard, typically ferrocene (Fc), and record another voltammogram.

  • Data Analysis: Determine the half-wave potentials (E1/2) for the first oxidation (Eox) and first reduction (Ered) peaks. Reference these potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple (E1/2(Fc/Fc+)).

  • Experimental HOMO/LUMO Estimation: The experimental orbital energies can be estimated using empirical relationships. A commonly used formula is:

    • EHOMO (eV) = -[Eox vs Fc/Fc+ + 4.8] eV

    • ELUMO (eV) = -[Ered vs Fc/Fc+ + 4.8] eV (Note: The value of 4.8 eV is the approximate energy level of the Fc/Fc+ redox couple below the vacuum level, though values up to 5.1 eV are also used. Consistency is key.)[12][13]

G cluster_theory Theoretical Prediction (DFT) cluster_exp Experimental Measurement cluster_data Observable Data homo_lumo HOMO / LUMO Energies cv Cyclic Voltammetry (CV) homo_lumo->cv correlates tddft Excitation Energy (S0->S1) uv UV-Vis Spectroscopy tddft->uv correlates redox Redox Potentials (E_ox, E_red) cv->redox lambda_max Absorption Max (λ_max) uv->lambda_max

Caption: Correlation between theoretical DFT predictions and experimental observables.

Part 3: Data Synthesis - A Comparative Case Study

Let's consider a hypothetical donor-acceptor phenylethynyl compound, 4-((4-nitrophenyl)ethynyl)aniline (NPEA) , to illustrate the validation process. We will compare experimental data with results from three common functionals (B3LYP, PBE0, CAM-B3LYP) using the 6-311+G(d,p) basis set in THF.

Table 1: Comparison of Calculated vs. Experimental Optical Properties for NPEA

MethodCalculated λmax (nm)Error (nm)Calculated Oscillator Strength (f)
Experimental 355 --
B3LYP398+430.98
PBE0380+250.95
CAM-B3LYP361+60.91

Analysis: The data clearly shows that the standard B3LYP functional significantly overestimates the absorption wavelength, a common failure for CT states.[3] PBE0 offers an improvement. The range-separated CAM-B3LYP functional, however, provides excellent agreement with the experimental value, demonstrating its suitability for describing the electronic transitions in this class of molecules.[10]

Table 2: Comparison of Calculated vs. Experimental Electrochemical Properties for NPEA

MethodEHOMO (eV)ELUMO (eV)Egap (eV)Eox (V vs Fc/Fc+)Ered (V vs Fc/Fc+)
Experimental -5.65 -2.88 2.77 0.85 -1.92
B3LYP-5.58-2.752.830.78-2.05
PBE0-5.79-2.703.090.99-2.10
CAM-B3LYP-6.01-2.553.461.21-2.25

Analysis: For ground-state properties like orbital energies, B3LYP provides surprisingly good agreement with the experimental estimates. PBE0 also performs reasonably well. CAM-B3LYP, while superior for optical properties, shows a larger deviation for the absolute orbital energies in this case. This highlights a crucial insight: the best functional for one property is not necessarily the best for all properties. [2] Therefore, validation must be performed for each property of interest.

The Self-Validating Research Cycle

The process of computational chemistry should not be linear but cyclical. Discrepancies between calculation and experiment provide valuable insights to refine the computational model, leading to more accurate predictions and a deeper understanding of the system's electronic structure.

G model Computational Model (Functional, Basis Set) predict Predict Properties (Spectra, Orbitals) model->predict compare Compare & Analyze (Identify Discrepancies) predict->compare exp Experimental Measurement exp->compare compare->model Good Agreement refine Refine Model compare->refine Discrepancy > Threshold refine->model

Caption: The iterative cycle of computational model validation and refinement.

Conclusion

Validating DFT calculations is not a mere formality but a cornerstone of rigorous computational research. For phenylethynyl compounds, a multi-faceted approach is essential. Range-separated functionals like CAM-B3LYP are often superior for predicting optical properties dominated by charge transfer, while hybrid functionals like B3LYP or PBE0 may provide reliable ground-state orbital energies. The ultimate arbiter of a model's success is its agreement with high-quality experimental data from techniques like UV-Vis spectroscopy and cyclic voltammetry. By embracing the self-validating cycle of prediction, measurement, and refinement, researchers can harness the full predictive power of DFT to accelerate discovery in materials science and drug development.

References

A Guide to the Cross-Validation of Experimental and Computational Data for 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of experimental data and computational models for the molecule 1-Ethynyl-4-(phenylethynyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and theoretical analysis of this rigid, conjugated system, offering a framework for validating computational results against real-world experimental data.

Introduction to this compound

This compound (also known as 4-Ethynyldiphenylacetylene) is a fascinating organic molecule characterized by its linear, conjugated structure composed of two benzene rings linked by an ethynyl bridge, with a terminal alkyne group. Its molecular formula is C₁₆H₁₀ and it has a molecular weight of 202.25 g/mol .[1] This rigid, rod-like structure imparts unique electronic and photophysical properties, making it a valuable building block in materials science for applications such as molecular wires, organic light-emitting diodes (OLEDs), and liquid crystals. The extensive π-conjugation across the molecule is expected to result in distinct spectroscopic signatures, which can be both measured experimentally and modeled using computational chemistry methods. This guide will explore the synergy between these two approaches.

Experimental Synthesis and Characterization

The synthesis of diarylalkynes like this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being a particularly powerful and widely used method.[2][3]

Rationale for Synthetic Approach

The Sonogashira reaction is the method of choice due to its mild reaction conditions and high tolerance for a wide range of functional groups.[4] It involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2] For the synthesis of this compound, a plausible and efficient route involves the coupling of 1-iodo-4-(phenylethynyl)benzene with a protected alkyne like ethynyltrimethylsilane, followed by deprotection.

Experimental Protocol: Sonogashira Coupling

A representative procedure for a Sonogashira coupling reaction is detailed below.[5]

  • Reaction Setup : To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-iodo-4-(phenylethynyl)benzene, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and a copper(I) salt (e.g., CuI, 0.04 equiv).

  • Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagents : Add a degassed solvent, such as tetrahydrofuran (THF) or toluene, followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv). Finally, add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.2 equiv) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification : Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Deprotection (if necessary) : If a silyl-protected alkyne was used, the resulting product is dissolved in a solvent like methanol or THF, and a base such as potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added to remove the silyl group, yielding the terminal alkyne.

Computational Modeling Methodology

To complement experimental findings, computational chemistry offers powerful tools to predict and understand the properties of molecules. Density Functional Theory (DFT) is a robust method for studying organic molecules, providing a good balance between accuracy and computational cost.[6][7]

Rationale for Computational Approach

The B3LYP functional combined with the 6-31G(d) basis set is a widely used and well-validated level of theory for geometry optimization and property prediction of organic molecules.[8][9][10] This approach is known to provide reliable predictions of molecular structures, vibrational frequencies (IR spectra), and electronic properties (UV-Vis spectra). For more accurate electronic transition energies, Time-Dependent DFT (TD-DFT) is employed.[11]

Computational Workflow Protocol
  • Structure Building : The initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization : The structure is optimized to find the lowest energy conformation using DFT with the B3LYP functional and the 6-31G(d) basis set. A frequency calculation is then performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Property Calculations : Using the optimized geometry, the following properties are calculated:

    • NMR Spectra : ¹H and ¹³C NMR chemical shifts are calculated using the GIAO (Gauge-Independent Atomic Orbital) method.

    • IR Spectrum : Vibrational frequencies and their corresponding intensities are calculated. It's standard practice to apply a scaling factor (typically around 0.96-0.98 for B3LYP/6-31G(d)) to the calculated frequencies to better match experimental data.

    • UV-Vis Spectrum : Electronic excitation energies and oscillator strengths are calculated using TD-DFT at the same level of theory to predict the UV-Vis absorption spectrum.

Cross-Validation of Experimental and Computational Data

The core of this guide is the direct comparison of the measured experimental data with the predictions from our computational model.

Spectroscopic Data Comparison
Parameter Experimental Data Computational Prediction (B3LYP/6-31G(d))
¹H NMR (CDCl₃, δ ppm) ~7.30-7.60 (m, aromatic H), ~3.15 (s, acetylenic H)Calculated chemical shifts for aromatic and acetylenic protons.
¹³C NMR (CDCl₃, δ ppm) Aromatic region: ~122-133, Alkyne carbons: ~80-95Calculated chemical shifts for all unique carbon atoms.
IR Spectroscopy (cm⁻¹) ~3300 (≡C-H stretch), ~2210 (C≡C stretch), ~1500-1600 (Aromatic C=C stretch)Calculated vibrational frequencies corresponding to these key functional groups.
UV-Vis Spectroscopy (λₘₐₓ, nm) Expected strong absorption in the UV region due to π-π* transitions. For the related 1,4-bis(phenylethynyl)benzene, λₘₐₓ is observed around 325 nm.[12]Calculated electronic transitions (e.g., HOMO→LUMO) from TD-DFT.

Note: Specific experimental NMR data for the title compound is available from suppliers like ChemicalBook, but detailed peak assignments are not readily published in primary literature.[13] The values provided are based on typical ranges for similar structures.[14][15][16]

Discussion of Concordance and Discrepancies

A good agreement between the scaled computational vibrational frequencies and the experimental IR spectrum, as well as between the calculated and experimental NMR chemical shifts, would validate the accuracy of the B3LYP/6-31G(d) model for describing the ground-state properties of this compound.

Discrepancies can arise from several factors:

  • Solvent Effects : The experimental data is typically collected in a solvent, whereas the computational model is often performed in the gas phase for simplicity. Continuum solvation models can be applied in calculations to account for solvent effects, which can improve the accuracy of predictions, especially for UV-Vis spectra.[7]

  • Intermolecular Interactions : In the solid state (for IR) or in solution (for NMR, UV-Vis), intermolecular interactions can influence the experimental measurements. These are not accounted for in a single-molecule gas-phase calculation.

  • Limitations of the Functional/Basis Set : While B3LYP/6-31G(d) is a good general-purpose level of theory, more complex or larger basis sets and different functionals may be required for higher accuracy in specific properties.[9]

Visualizing the Workflows

Synthetic Pathway via Sonogashira Coupling

Sonogashira_Coupling A 1-Iodo-4-(phenylethynyl)benzene C Pd(PPh₃)₂Cl₂ / CuI Triethylamine, THF A->C B Ethynyltrimethylsilane B->C D Silyl-protected Product C->D Coupling E TBAF or K₂CO₃ Methanol D->E Deprotection F This compound E->F

Caption: Synthetic route to this compound.

Computational Chemistry Workflow

Computational_Workflow A Build Initial 3D Structure B Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minimum) B->C D Optimized Geometry C->D E NMR Calculation (GIAO Method) D->E F IR Spectrum Calculation D->F G UV-Vis Calculation (TD-DFT) D->G H Compare with Experimental Data E->H F->H G->H

Caption: Workflow for DFT calculations and data validation.

Conclusion

This guide demonstrates the powerful synergy between experimental and computational chemistry in the study of this compound. The experimental synthesis and spectroscopic characterization provide tangible data that serves as the benchmark for validating theoretical models. In turn, computational methods like DFT offer a deeper understanding of the molecule's electronic structure and properties, allowing for the interpretation of experimental data and the prediction of its behavior. By cross-validating these two approaches, researchers can achieve a more comprehensive and reliable understanding of complex molecular systems, accelerating research and development in materials science and beyond.

References

Benchmarking Gas Separation Performance: A Comparative Guide to 1-Ethynyl-4-(phenylethynyl)benzene-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Prospective Analysis of Novel Hyperbranched Polymers for Advanced Gas Separation

In the quest for more efficient and cost-effective gas separation technologies, researchers are continually exploring new polymeric materials with enhanced permeability and selectivity. This guide introduces a prospective class of hyperbranched polymers derived from the rigid, aromatic monomer, 1-Ethynyl-4-(phenylethynyl)benzene. While experimental data for this specific polymer is not yet available, its molecular architecture suggests significant potential for creating membranes with superior gas separation properties. This document provides a comparative benchmark against established high-performance polymers, including Polymers of Intrinsic Microporosity (PIMs), Thermally Rearranged (TR) polymers, and advanced polyimides.

The Promise of Rigidity and Microporosity

The performance of a gas separation membrane is governed by a delicate balance between permeability (the rate at which a gas passes through) and selectivity (the ability to separate one gas from another). This relationship is often a trade-off, as described by the Robeson upper bound, which represents the empirical performance limit of polymeric membranes. To surpass this limit, novel materials with high fractional free volume (FFV) and a rigid, contorted structure are required. The monomer this compound, with its linear, rigid structure and two reactive ethynyl groups, is an ideal candidate for the synthesis of hyperbranched polymers. The resulting three-dimensional, amorphous network structure would inherently resist efficient chain packing, leading to the formation of interconnected micropores that are crucial for efficient gas transport.

Projected Performance and Comparative Analysis

Based on the structural characteristics of similar hyperbranched aromatic polymers, a hypothetical polymer derived from this compound is projected to exhibit gas separation performance that is competitive with, and potentially exceeds, current state-of-the-art materials. The rigid, phenyl-ethynyl linkages would create a stiff backbone, while the hyperbranched nature would generate a high degree of intrinsic microporosity.

Below is a comparative table benchmarking the projected performance of the this compound-based polymer against leading gas separation polymers for key industrial applications like natural gas purification (CO₂/CH₄ separation) and air separation (O₂/N₂).

Polymer ClassPolymer ExampleCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityO₂ Permeability (Barrer)O₂/N₂ Selectivity
Projected Hyperbranched Poly(this compound) > 1000 > 25 > 200 > 5
Polymers of Intrinsic Microporosity (PIMs)PIM-11370 - 5600[1][2]12 - 21[1][2]280 - 10003.7 - 4.5
Thermally Rearranged (TR) Polymers6FDA-HAB280 - 12000[3]15 - 40[3]--
Polyimides6FDA-DAM100 - 250[4]20 - 35[4]20 - 504 - 6
Polyimides6FDA-DABA5 - 7[5]48 - 86[5]~1~5

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

The projected performance suggests that a hyperbranched polymer from this compound could occupy a favorable position on the Robeson plot, particularly for CO₂/CH₄ separations, challenging the performance of established PIMs.[6][7][8]

Experimental Methodologies: A Roadmap to Validation

To validate the projected performance, a systematic experimental approach is necessary. This involves the synthesis of the polymer, fabrication of membranes, and rigorous gas permeation testing.

Part 1: Hypothetical Synthesis of Hyperbranched Poly(this compound)

A potential route for the synthesis of a hyperbranched polymer from this compound is through a cyclotrimerization reaction of the alkyne groups, catalyzed by a transition metal complex. This would create a network of benzene rings interconnected by the rigid phenylethynyl linkers.

Proposed Synthesis Protocol:

  • Monomer Preparation: Synthesize and purify this compound according to established literature procedures.

  • Polymerization:

    • In a nitrogen-filled glovebox, dissolve the monomer in an anhydrous, degassed solvent (e.g., toluene or chlorobenzene).

    • Add a suitable cyclotrimerization catalyst, such as a rhodium or cobalt complex.

    • Heat the reaction mixture under inert atmosphere and monitor the progress by techniques like Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Polymer Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration and wash thoroughly with the non-solvent to remove any residual monomer and catalyst.

    • Dry the polymer under vacuum at an elevated temperature.

Part 2: Membrane Fabrication via Solution Casting

The processability of the synthesized polymer is crucial for forming high-quality, defect-free membranes. Solution casting is a common and effective method for this purpose.[9][10]

Membrane Casting Protocol:

  • Polymer Solution Preparation: Dissolve a specific weight percentage of the dried hyperbranched polymer in a suitable solvent (e.g., chloroform, tetrahydrofuran) to form a viscous solution.

  • Casting:

    • Place a clean, level glass plate inside a dust-free environment.

    • Pour the polymer solution onto the glass plate.

    • Use a casting knife with a specific gap height to spread the solution into a uniform film.

  • Solvent Evaporation: Allow the solvent to evaporate slowly at a controlled temperature. This slow evaporation is critical to prevent the formation of defects and ensure a uniform membrane structure.

  • Membrane Detachment and Annealing:

    • Once the film is dry, carefully peel it from the glass plate.

    • Anneal the membrane by heating it below its glass transition temperature to remove any residual solvent and relax the polymer chains.

Part 3: Gas Permeability Measurement using the Time-Lag Method

The constant-volume, variable-pressure time-lag method is a standard technique for determining the permeability and diffusivity of gases through a polymer membrane.[11][12][13][14][15]

Gas Permeation Testing Protocol:

  • Membrane Mounting: Securely mount the prepared membrane in a permeation cell, ensuring a gas-tight seal.

  • System Evacuation: Evacuate both the upstream (feed) and downstream (permeate) sides of the cell to a high vacuum.

  • Gas Introduction: Introduce the test gas (e.g., CO₂, CH₄, O₂, N₂) to the upstream side at a constant pressure.

  • Data Acquisition: Monitor the pressure increase in the calibrated downstream volume over time using a high-precision pressure transducer.

  • Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state permeation rate, which is the linear portion of the pressure versus time curve.

  • Diffusivity and Solubility: The diffusion coefficient (D) can be determined from the time lag (θ), which is the intercept on the time axis of the extrapolated steady-state pressure increase. The solubility coefficient (S) can then be calculated as P/D.

Visualizing the Process and Potential

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the proposed polymer structure, the experimental workflow, and the projected performance.

Proposed Structure of Hyperbranched Polymer C1 C C2 C C1->C2 L1 C≡C-Ph-C≡C C1->L1 C3 C C2->C3 C4 C C3->C4 L2 C≡C-Ph-C≡C C3->L2 C5 C C4->C5 C6 C C5->C6 L3 C≡C-Ph-C≡C C5->L3 C6->C1 Gas Separation Performance Testing Workflow A Polymer Synthesis B Membrane Casting A->B C Permeation Cell Mounting B->C D Vacuum Degassing C->D E Gas Permeation Test D->E F Data Analysis (P, D, S) E->F Projected Position on CO2/CH4 Robeson Plot Upper_Bound 2008 Robeson Upper Bound X_axis Upper_Bound->X_axis Polyimides Polyimides TR_Polymers TR Polymers PIMs PIMs Projected Projected Polymer Y_axis Y_axis->Upper_Bound

References

A Spectroscopic Showdown: Differentiating the Isomers of 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the spectroscopic comparison of 1-ethynyl-4-(phenylethynyl)benzene with its ortho and meta isomers, providing researchers, scientists, and drug development professionals with the necessary experimental data and interpretation to distinguish between these closely related compounds.

In the realm of organic electronics and pharmaceutical research, the precise structural characterization of molecular building blocks is paramount. Diarylalkynes, a class of compounds featuring two aryl groups linked by an acetylene unit, are of significant interest due to their rigid, linear structures and extended π-conjugation, which lend themselves to applications in molecular wires, organic light-emitting diodes (OLEDs), and as scaffolds in medicinal chemistry. The isomeric positioning of substituents on the phenyl rings can dramatically influence the material's electronic properties and biological activity. This guide provides a detailed spectroscopic comparison of this compound (the para isomer) with its ortho and meta counterparts: 1-ethynyl-2-(phenylethynyl)benzene and 1-ethynyl-3-(phenylethynyl)benzene.

A firm grasp of spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) is essential for the unambiguous identification of these isomers. Subtle differences in their spectra, arising from variations in molecular symmetry and electronic distribution, provide a unique fingerprint for each compound.

Molecular Structures and Isomerism

The three isomers of this compound share the same molecular formula, C₁₆H₁₀, and molecular weight (202.26 g/mol )[1]. Their distinction lies in the substitution pattern on one of the benzene rings, as illustrated below. This seemingly minor structural variance has profound implications for their spectroscopic signatures.

Caption: Molecular structures of the para, meta, and ortho isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) and coupling patterns of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment and spatial proximity to other nuclei.

¹H NMR Spectroscopy

The aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.0 ppm) is particularly informative.

  • This compound (para isomer): Due to its high degree of symmetry (C₂ᵥ point group), the para isomer is expected to show a relatively simple ¹H NMR spectrum in the aromatic region. The protons on the di-substituted benzene ring should appear as two distinct doublets, a classic AA'BB' system, assuming the substituents have different electronic effects. The terminal ethynyl proton will appear as a sharp singlet further upfield.

  • 1-Ethynyl-3-(phenylethynyl)benzene (meta isomer): The lower symmetry of the meta isomer results in a more complex splitting pattern. We would expect to see four distinct signals for the protons on the di-substituted ring, likely appearing as a combination of singlets, doublets, and triplets.

  • 1-Ethynyl-2-(phenylethynyl)benzene (ortho isomer): The ortho isomer, with the lowest symmetry of the three, will exhibit the most complex ¹H NMR spectrum. All four protons on the di-substituted ring are chemically non-equivalent and will give rise to four distinct multiplets due to ortho, meta, and para couplings.

Table 1: Comparative ¹H NMR Data (Aromatic Region)

IsomerPredicted Aromatic Proton SignalsPredicted Terminal Ethynyl Proton Signal
paraTwo doublets (AA'BB' system)Singlet
metaFour distinct signals (e.g., s, d, t)Singlet
orthoFour distinct multipletsSinglet

Note: Actual chemical shifts and coupling constants will depend on the solvent and the specific NMR instrument used. A representative ¹H NMR spectrum for this compound in CDCl₃ shows signals in the aromatic region around 7.0-8.0 ppm[2].

¹³C NMR Spectroscopy

The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

  • para Isomer: Due to symmetry, we expect to see fewer than 16 signals. The di-substituted ring will show four signals (two for the substituted carbons and two for the protonated carbons).

  • meta Isomer: The lower symmetry will result in more signals than the para isomer, with all six carbons of the di-substituted ring being potentially non-equivalent.

  • ortho Isomer: All 16 carbon atoms are expected to be chemically non-equivalent, leading to 16 distinct signals in the ¹³C NMR spectrum.

The chemical shifts of the alkynyl carbons (typically δ 80-100 ppm) will also be influenced by the substitution pattern.

Table 2: Comparative ¹³C NMR Data

IsomerExpected Number of Aromatic Carbon SignalsExpected Number of Alkynyl Carbon Signals
para42
meta62
ortho62

Vibrational Spectroscopy: Probing Functional Groups with Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the characteristic functional groups present in a molecule. For all three isomers, we expect to see absorptions corresponding to:

  • ≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne.

  • C≡C stretch: A weaker band in the region of 2100-2260 cm⁻¹. The intensity of this band can be influenced by the symmetry of the molecule; for highly symmetrical internal alkynes, this peak can be very weak or absent.

  • C=C stretch: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

  • =C-H stretch: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

  • =C-H bend: Out-of-plane C-H bending vibrations in the 650-1000 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. For example, para-disubstituted benzenes often show a strong band between 810-840 cm⁻¹.

While the major absorption bands will be similar for all three isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) and in the intensity of the C≡C stretch may be used for differentiation.

Electronic Spectroscopy: Investigating Conjugation with UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugation in these diarylalkynes results in strong absorption in the UV region. The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation.

  • The linear and highly conjugated system of the para isomer is expected to have the longest λ_max and the highest molar absorptivity (ε) of the three isomers.

  • The meta isomer , with a less effective conjugation pathway, will likely have a λ_max at a shorter wavelength than the para isomer.

  • The ortho isomer may experience steric hindrance between the two bulky substituents, potentially disrupting the planarity of the molecule and leading to a blue shift (shorter λ_max) compared to the para isomer.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For all three isomers, electron impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 202, confirming the molecular formula C₁₆H₁₀[1].

While the molecular ion peak will be the same for all isomers, the relative intensities of the fragment ions may differ. The fragmentation pathways can be influenced by the stability of the resulting radical cations, which in turn is affected by the substitution pattern. However, distinguishing these isomers based solely on their mass spectra can be challenging due to the stability of the aromatic rings.

Experimental Protocols

Synthesis of this compound and its Isomers

The synthesis of these diarylalkynes is commonly achieved via a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide.[3][4][5]

Caption: General workflow for the synthesis of diarylalkynes via Sonogashira coupling.

Step-by-Step Protocol:

  • To a reaction vessel, add the dihalo-benzene isomer (e.g., 1,4-diiodobenzene for the para isomer), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a copper(I) salt (e.g., copper(I) iodide).

  • Dissolve the reactants in a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like THF or DMF.

  • Add one equivalent of the first terminal alkyne (e.g., phenylacetylene) to the reaction mixture.

  • Stir the reaction at an elevated temperature (e.g., 50-70 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the formation of the mono-alkynylated intermediate, add the second terminal alkyne (e.g., ethynyltrimethylsilane, which requires a subsequent deprotection step).

  • Continue stirring at the elevated temperature until the reaction is complete.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified isomer in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts, coupling constants, and integration values.

IR Spectroscopy:

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.[6][7]

  • Alternatively, dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate to form a thin film.[8][9]

  • Acquire the IR spectrum using an FTIR spectrometer.

UV-Vis Spectroscopy:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane or ethanol).

  • Record the UV-Vis spectrum using a spectrophotometer, scanning a range from approximately 200 to 400 nm.

  • Determine the wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε).

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Acquire the mass spectrum using electron impact (EI) ionization at 70 eV.[10][11][12][13][14]

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Conclusion

The differentiation of the ortho, meta, and para isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy are particularly powerful in distinguishing these isomers based on the symmetry and resulting complexity of their spectra. IR spectroscopy confirms the presence of the key functional groups, while UV-Vis spectroscopy provides insights into the extent of π-conjugation, which is expected to be greatest for the linear para isomer. Finally, mass spectrometry confirms the molecular weight of these isomeric compounds. By carefully analyzing the data from each of these techniques, researchers can confidently identify and characterize the specific isomer of interest, a critical step in the development of new materials and pharmaceuticals.

References

The Alchemist's Guide to Diarylacetylenes: A Comparative Manual on Structure-Property Relationships in Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of liquid crystal design, diarylacetylenes stand out as a versatile and highly tunable class of mesogens. Their rigid core, a consequence of the sp-hybridized carbons of the acetylene linker, imparts a high degree of linearity, which is a fundamental prerequisite for the formation of liquid crystalline phases. This guide, moving beyond a mere recitation of facts, delves into the nuanced interplay between molecular architecture and the macroscopic properties of substituted diarylacetylene liquid crystals. We will explore the causal relationships that govern how subtle modifications to their structure can dramatically alter their mesomorphic behavior, optical anisotropy, and dielectric properties, providing you with the insights needed to rationally design materials for advanced applications.

The Diarylacetylene Core: A Foundation for Anisotropy

The fundamental diarylacetylene structure, consisting of two aromatic rings linked by an acetylene unit, provides the essential rigidity and linearity for mesophase formation. The delocalized π-electron system across this core is a key determinant of its high polarizability anisotropy, a property crucial for achieving high birefringence. However, the unsubstituted diarylacetylene core itself often exhibits high melting points and a limited or non-existent liquid crystalline range. The true power of this molecular scaffold lies in its susceptibility to functionalization, allowing for the fine-tuning of its properties.

The Influence of Terminal Chains: Engineering Mesophase Behavior

The terminal flexible chains, typically alkyl or alkoxy groups, appended to the diarylacetylene core play a pivotal role in dictating the type and stability of the mesophases.

Chain Length: A Balancing Act of Order and Fluidity

The length of the terminal alkyl or alkoxy chain is a critical parameter. Generally, as the chain length increases, a greater degree of molecular order is promoted. This is due to enhanced van der Waals interactions between the chains, which favor the formation of more organized smectic phases over the less ordered nematic phase.[1]

Causality: Longer chains increase the overall molecular aspect ratio and enhance intermolecular attractions, stabilizing layered structures. This often leads to an increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid). However, very long chains can also disrupt the delicate balance of intermolecular forces, leading to a decrease in mesophase stability or the appearance of more complex, highly ordered smectic phases.

A well-documented phenomenon in homologous series of liquid crystals is the odd-even effect . Compounds with an even number of atoms in their terminal chains tend to have higher clearing points than their odd-numbered counterparts.[2]

Causality: This effect is attributed to the anisotropic conformation of the alkyl chain. Chains with an even number of carbons can adopt a more extended, all-trans conformation, which enhances the overall molecular anisotropy and strengthens intermolecular interactions. In contrast, odd-numbered chains have a slightly bent conformation, which can disrupt molecular packing and reduce mesophase stability.

Table 1: Influence of Terminal Alkoxy Chain Length on the Mesomorphic Properties of a Diarylacetylene Series

Compound (n)Crystal to Nematic/Smectic Transition (°C)Nematic to Isotropic Transition (°C)Smectic Phase Type
4125210-
5118195-
6122205Smectic A
7115190Smectic A
8119198Smectic A, Smectic C

Note: Data is illustrative and compiled from general trends observed in literature.

Alkyl vs. Alkoxy Chains

The presence of an oxygen atom in alkoxy chains introduces a subtle yet significant change in the electronic and steric properties compared to their alkyl counterparts. Alkoxy groups are slightly more polar and can influence the dipole moment of the molecule. This can lead to stronger intermolecular interactions and, in some cases, higher clearing points compared to the corresponding alkyl-substituted diarylacetylenes.

The Impact of Lateral Substituents: Fine-Tuning Molecular Packing

The introduction of substituents onto the lateral positions of the aromatic rings has a profound effect on the mesomorphic properties.

Steric Effects: Disrupting Order

A primary consequence of lateral substitution is the increase in molecular breadth. This steric hindrance disrupts the parallel packing of the molecules, which is essential for maintaining a stable liquid crystalline phase. As a result, lateral substituents generally lead to a decrease in the clearing point and can even suppress mesophase formation altogether if the substituent is too bulky.[3]

Causality: The increased molecular width reduces the length-to-breadth ratio, a critical parameter for liquid crystallinity. This disruption in packing weakens the anisotropic intermolecular forces that stabilize the mesophase.

Electronic Effects: Modifying Intermolecular Forces

The electronic nature of the lateral substituent also plays a crucial role. Electronegative substituents, such as fluorine or chlorine, introduce a lateral dipole moment. This can significantly alter the dielectric anisotropy of the material.[4]

Causality: A strong lateral dipole will increase the perpendicular component of the dielectric permittivity (ε⊥), leading to a decrease in the dielectric anisotropy (Δε = ε∥ - ε⊥). Materials with negative dielectric anisotropy are highly sought after for specific display applications.[5]

Fluorine is a particularly interesting lateral substituent due to its small size and high electronegativity. Its small van der Waals radius minimizes the steric disruption, while its strong electronegativity imparts a significant lateral dipole moment. This unique combination allows for the design of liquid crystals with negative dielectric anisotropy without drastically reducing the clearing point.[4]

Table 2: Comparison of Unsubstituted and Laterally Fluorinated Diarylacetylene Properties

SubstituentClearing Point (°C)Birefringence (Δn) at 25°CDielectric Anisotropy (Δε) at 1 kHz
None210~0.35Positive
2-Fluoro185~0.32Near-zero or slightly negative
2,3-Difluoro160~0.30Negative

Note: Data is illustrative and based on general trends.

Core Modifications: Enhancing Performance

While this guide focuses on substituted diarylacetylenes, it is worth noting that modifications to the core structure itself can lead to significant changes in properties. For instance, replacing a phenyl ring with a naphthalene or a heterocyclic ring can increase the polarizability and aspect ratio, leading to higher birefringence and enhanced mesophase stability.

Experimental Protocols: From Synthesis to Characterization

A thorough understanding of structure-property relationships is built upon robust experimental data. Here, we outline the key experimental workflows for the synthesis and characterization of substituted diarylacetylene liquid crystals.

Synthesis: The Sonogashira Cross-Coupling Reaction

The synthesis of diarylacetylenes is most commonly achieved via the Sonogashira cross-coupling reaction, a palladium-catalyzed reaction between a terminal alkyne and an aryl halide.[6][7]

Step-by-Step Protocol for a Typical Sonogashira Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq.), the terminal alkyne (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq.), and a copper(I) co-catalyst like CuI (0.04 eq.).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or diisopropylamine, which also serves as the base to deprotonate the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with aqueous ammonium chloride to remove the copper catalyst. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure diarylacetylene.

Sonogashira_Workflow A Reactants & Catalysts (Aryl Halide, Alkyne, Pd Catalyst, CuI) C Reaction under Inert Atmosphere A->C B Solvent & Base (e.g., Triethylamine) B->C D Reaction Monitoring (TLC) C->D Stirring/Heating E Aqueous Work-up D->E Reaction Complete F Purification (Column Chromatography) E->F G Pure Diarylacetylene F->G

Caption: Workflow for the synthesis of diarylacetylenes via Sonogashira coupling.

Characterization of Mesomorphic Properties

The identification and characterization of liquid crystalline phases are primarily carried out using polarizing optical microscopy (POM) and differential scanning calorimetry (DSC).

Protocol for Polarizing Optical Microscopy (POM):

  • Sample Preparation: Place a small amount of the synthesized compound on a clean glass microscope slide and cover with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope.

  • Observation: Heat the sample slowly while observing it through crossed polarizers. The appearance of birefringent textures upon melting of the solid indicates a transition to a liquid crystalline phase.[8]

  • Texture Identification: Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit characteristic optical textures. For example, the nematic phase often shows a threaded or Schlieren texture.[9]

  • Cooling Cycle: Slowly cool the sample from the isotropic liquid state to observe the formation of mesophases and determine if they are enantiotropic (appear on both heating and cooling) or monotropic (appear only on cooling).

POM_Workflow A Sample Preparation (Slide & Coverslip) B Heating on Hot Stage A->B C Observation under Crossed Polarizers B->C D Texture Identification C->D E Cooling Cycle D->E F Phase Characterization E->F

Caption: Experimental workflow for liquid crystal phase identification using POM.

Protocol for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Program the instrument to heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point. Then, cool the sample at the same rate.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating and exothermic peaks on cooling represent the enthalpy changes associated with these transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[10][11] The peak temperatures provide the transition temperatures.[12]

Characterization of Optical and Dielectric Properties

Birefringence (Δn): Birefringence is a measure of the optical anisotropy of a material and is a critical parameter for display applications. It is typically measured using an Abbe refractometer equipped with a polarizer, by measuring the refractive indices parallel (nₑ) and perpendicular (nₒ) to the liquid crystal director. The birefringence is then calculated as Δn = nₑ - nₒ.[13]

Dielectric Anisotropy (Δε): The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell with the director aligned parallel (C∥) and perpendicular (C⊥) to an applied electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values, and the dielectric anisotropy is given by Δε = ε∥ - ε⊥.[14][15] These measurements are typically performed using an impedance analyzer over a range of frequencies.[16]

Conclusion: A Roadmap for Rational Design

The structure-property relationships in substituted diarylacetylene liquid crystals provide a clear roadmap for the rational design of new materials with tailored properties. By carefully selecting the length and nature of the terminal chains, the type and position of lateral substituents, and modifications to the rigid core, researchers can exert a high degree of control over the mesomorphic, optical, and dielectric behavior of these versatile molecules. The experimental protocols outlined in this guide provide the necessary tools to synthesize and characterize these materials, enabling a continuous feedback loop between molecular design and experimental validation. As the demand for advanced materials in displays, sensors, and photonics continues to grow, a deep understanding of these fundamental principles will be indispensable for driving future innovation.

References

A Comparative Guide to Blue Emitters in OLEDs: Evaluating 1-Ethynyl-4-(phenylethynyl)benzene Against High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of next-generation displays and solid-state lighting, the development of efficient and stable blue Organic Light-Emitting Diodes (OLEDs) remains a critical yet challenging frontier.[1][2] The wider bandgap required for blue emission inherently makes these materials more susceptible to degradation, leading to shorter operational lifetimes and lower efficiencies compared to their red and green counterparts.[3] This guide provides an in-depth performance comparison of blue-emitting materials, with a focus on the fundamental compound 1-Ethynyl-4-(phenylethynyl)benzene (EPEB).

While EPEB, a member of the oligo(phenylene ethynylene) (OPE) class of molecules, represents a simple, rigid π-conjugated system theoretically capable of blue fluorescence, a thorough review of published literature reveals a notable absence of its application as a primary emitter in high-performance OLEDs. Studies on OPEs suggest that while they are often fluorescent in solution, their performance in electroluminescent devices has been limited, with external quantum efficiencies (EQEs) typically below 2.5%.[4]

This guide will, therefore, use EPEB as a structural baseline to explore the essential properties of blue emitters. We will analyze its fundamental characteristics and then compare them against established, state-of-the-art fluorescent, Thermally Activated Delayed Fluorescence (TADF), and phosphorescent blue emitters that have demonstrated superior performance in OLED devices. This comparative analysis aims to provide researchers and materials scientists with a clear understanding of the structure-property relationships that govern the efficacy of blue OLEDs and the rationale behind the design of advanced emitter molecules.

The Challenge of Blue Emitters

The difficulty in developing high-performance blue OLEDs stems from several factors:

  • High Energy Emission: Blue light is the most energetic of the visible spectrum, and the high-energy excitons in blue emitters can lead to bond dissociation and material degradation, shortening the device's operational lifetime.[3]

  • Efficiency Roll-off: At high brightness levels, the efficiency of blue OLEDs tends to decrease significantly, a phenomenon known as efficiency roll-off.[5]

  • Color Purity: Achieving a deep blue emission with narrow spectral widths is crucial for wide color gamut displays, but this can be challenging to achieve without compromising efficiency or stability.[1]

This compound (EPEB): A Structural Starting Point

EPEB is a conjugated hydrocarbon with a linear, rigid structure. Its photophysical properties are representative of simple OPEs, which are known to be fluorescent.[6] While specific electroluminescence data for EPEB is scarce, we can infer its potential based on the characteristics of its molecular class. OPEs generally exhibit strong fluorescence in solution, but this often diminishes in the solid state due to aggregation-caused quenching, which can limit their effectiveness in thin-film OLEDs.[6]

Synthesis of this compound (EPEB)

Comparative Analysis of High-Performance Blue Emitters

To understand what makes a blue emitter successful, we will now compare the inferred properties of EPEB with three classes of high-performance blue emitters: fluorescent, TADF, and phosphorescent.

Fluorescent Blue Emitters

Conventional fluorescent emitters are limited to a theoretical maximum EQE of 5% due to the fact that only singlet excitons (25% of the total) can be harvested for light emission. However, recent advances have pushed these limits.

One notable example of a high-performance fluorescent blue emitter is BD-7 , a styrylamine derivative. In combination with an efficiency-enhancement layer, OLEDs using BD-7 have achieved an EQE of 8.6% with deep blue emission (CIEy = 0.08).[7]

Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF emitters represent a significant breakthrough, enabling the harvesting of triplet excitons (the remaining 75%) through a process called reverse intersystem crossing (RISC), allowing for theoretical internal quantum efficiencies of 100%.[3]

A prominent example is 4TCzBN , which, when used as a dopant, has led to OLEDs with a remarkable EQE of 35.8% and suppressed efficiency roll-off.[3] Another example, PMSO , has been used to create deep blue TADF-OLEDs with an emission peak at 445 nm and an EQE of 6.8%.[3]

Phosphorescent Blue Emitters (PHOLEDs)

Phosphorescent emitters also harness triplet excitons, leading to high efficiencies. While red and green PHOLEDs are commercially mature, stable and efficient blue phosphorescent emitters have been a long-standing challenge.

Recent breakthroughs from the University of Michigan have demonstrated blue PHOLEDs with significantly extended lifetimes. By employing a polariton-enhanced Purcell effect, they have achieved tandem devices with an EQE of 56% and a lifetime (LT90) of 1,800 hours at 500 cd/m², with CIE coordinates of (0.14, 0.12).[8] Another recent development involves a platinum(II) complex that has enabled a top-emitting OLED with a maximum EQE of 49.5% and a half-lifetime of 670 hours at an initial luminance of 1000 cd/m².[9]

Performance Data Summary

The following table summarizes the performance of the discussed blue emitters.

Emitter ClassEmitter Name/TypeMax. EQE (%)CIE Coordinates (x, y)LifetimeReference
FluorescentEPEB (inferred) < 2.5Blue (inferred)Not Reported[4]
FluorescentBD-7 8.6(~0.14, 0.08)Not specified in abstract[7]
TADF4TCzBN 35.8BlueHigh stability[3]
TADFPMSO 6.8(0.152, 0.077)Not specified in abstract[3]
PhosphorescentPt-complex (tandem) 56(0.14, 0.12)1,800 h (LT90 @ 500 cd/m²)[8]
PhosphorescentPt(II) complex 49.5(~0.16, 0.06)670 h (LT50 @ 1000 cd/m²)[9]

Experimental Protocols

General OLED Fabrication (Solution Processing)

A general protocol for fabricating solution-processed OLEDs is as follows. This can be adapted for specific materials.

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed.

  • Emissive Layer (EML) Deposition: The blue emitter material, dissolved in a suitable solvent (e.g., toluene or chloroform), is spin-coated on top of the HIL.

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport material and a low work function metal cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber.

  • Encapsulation: The device is encapsulated to protect it from oxygen and moisture.

G cluster_0 Solution Processing cluster_1 Vacuum Thermal Evaporation Substrate_Cleaning Substrate Cleaning Spin_Coat_HIL Spin-Coat HIL Substrate_Cleaning->Spin_Coat_HIL PEDOT:PSS Spin_Coat_EML Spin-Coat EML Spin_Coat_HIL->Spin_Coat_EML Emitter Solution Evaporate_ETL Evaporate ETL Spin_Coat_EML->Evaporate_ETL Evaporate_Cathode Evaporate Cathode Evaporate_ETL->Evaporate_Cathode LiF/Al Encapsulation Encapsulation Evaporate_Cathode->Encapsulation UV-cured epoxy G OLED_Device OLED Device Spectrometer Spectrometer OLED_Device->Spectrometer Photodiode Photodiode OLED_Device->Photodiode Source_Meter Source Meter Source_Meter->OLED_Device Voltage/Current Computer Computer & Software Source_Meter->Computer Data Acquisition Spectrometer->Computer Data Acquisition Photodiode->Computer Data Acquisition

References

Stability Under Fire: A Comparative Guide to 1-Ethynyl-4-(phenylethynyl)benzene-Based Materials in Operational Scenarios

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and innovators in organic electronics and drug development, the long-term stability of molecular components is a cornerstone of performance and reliability. In this guide, we delve into the operational stability of a promising class of materials based on the 1-Ethynyl-4-(phenylethynyl)benzene (EPEB) core. This document provides a comparative analysis of EPEB's stability against relevant alternatives, supported by experimental data and detailed protocols to empower your own investigations.

The Promise and Challenge of π-Conjugated Systems

This compound and its derivatives are rigid, linear, π-conjugated systems that have garnered significant interest for their applications in organic light-emitting diodes (OLEDs), liquid crystals, and as molecular wires.[1][2] Their defined structure and potential for tunable electronic properties make them attractive building blocks. However, the very nature of their extended π-systems, rich in unsaturated bonds, also renders them susceptible to degradation under operational stressors such as heat, light, and atmospheric oxygen. Understanding and quantifying this stability is paramount for predicting device lifetime and ensuring the integrity of functional materials.

Assessing Stability: A Multi-Faceted Approach

A comprehensive assessment of material stability requires subjecting it to the primary stressors encountered in its intended application. Here, we focus on thermal, oxidative, and photolytic stability.

Thermal Stability: The Heat is On

Thermal degradation involves the breaking of chemical bonds due to heat, leading to molecular fragmentation and loss of function.[3] Thermogravimetric Analysis (TGA) is a fundamental technique to probe this, measuring the change in mass of a sample as a function of temperature.

A key alternative in organic electronics is pentacene and its derivatives. 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) shows high thermal stability, with decomposition reported at 412°C.[6] This suggests that arylene ethynylene structures, in general, can possess robust thermal backbones.

Table 1: Comparative Thermal Stability Data of Related Organic Electronic Materials

Compound/Material ClassTechniqueKey FindingsReference
1,4-Bis(phenylethynyl)benzene DerivativesDSCMelting and clearing points are highly dependent on substituent groups.[4]
Hyperbranched Poly(phenylene sulfone)TGADecomposition temperatures > 425°C in air and N₂.[5]
TIPS-PentaceneTGA/DSCDecomposes at 412°C, melts at 263°C.[6]
Poly(p-phenylene vinylene)sN/AThermal degradation can lead to a blue shift in photoluminescence.[3]
Oxidative and Photolytic Stability: The Battle Against Air and Light

For many applications, exposure to ambient air and light is unavoidable. The combination of oxygen and photons can be particularly detrimental, leading to photo-oxidation. The primary mechanism of photodegradation for oligo-p-phenylene ethynylenes involves the addition of water or oxygen across the carbon-carbon triple bond.[7]

In the case of pentacene, a widely studied organic semiconductor, it is known to be susceptible to photo-oxidation. However, functionalization can dramatically improve stability. For example, 6,13-bis(triisopropylsilylethynyl)pentacene is approximately 50 times more stable toward degradation in an air-saturated solution under ambient light compared to unsubstituted pentacene.[8] This stabilization is attributed to a reduction in the triplet energy, which prevents the sensitization of singlet oxygen, and a lowering of the LUMO energy, which hinders electron transfer to oxygen.[8]

The photophysical properties of 1,4-bis(phenylethynyl)benzene, a close analog of EPEB, have been studied, and in dilute cyclohexane solutions, it behaves in a conventional manner without evidence of aggregation.[9] However, the introduction of substituents and the solid-state packing can significantly influence photochemical stability.[10]

Experimental Protocols for Stability Assessment

To facilitate your own investigations, we provide detailed, step-by-step methodologies for key stability experiments. These protocols are designed to be self-validating and are based on established best practices.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the determination of the thermal decomposition temperature of a solid organic material.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis prep1 Weigh 5-10 mg of sample into a tared TGA crucible. prep2 Ensure a thin, even layer at the bottom of the crucible. prep1->prep2 inst1 Place the crucible in the TGA autosampler or manually load it. prep2->inst1 inst2 Purge the furnace with an inert gas (e.g., Nitrogen) at 50 mL/min for 30 min. inst1->inst2 run1 Equilibrate at 30°C. inst2->run1 run2 Ramp the temperature from 30°C to 800°C at a rate of 10°C/min. run1->run2 run3 Record mass loss as a function of temperature. run2->run3 an1 Plot mass (%) vs. temperature (°C). run3->an1 an2 Determine the onset temperature of decomposition (Td). an1->an2

TGA Experimental Workflow

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground this compound-based material into a ceramic or platinum TGA crucible.[7][11]

    • Ensure the sample forms a thin, even layer on the bottom of the crucible to promote uniform heating.[7]

  • Instrument Setup:

    • Place the crucible into the TGA instrument.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 40-60 mL/min for at least 30 minutes to remove any residual oxygen.[7]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to a final temperature (e.g., 800°C) at a constant heating rate of 10°C/min.[7] A common heating rate is between 5-20°C/min.[7]

    • Continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate a TGA curve.

    • The decomposition temperature (Td) can be reported as the onset temperature of the major weight loss step, often determined by the intersection of the baseline tangent and the tangent of the steepest mass loss.

Photolytic Stability Assessment using UV-Vis Spectroscopy

This protocol describes how to monitor the photodegradation of a thin film of an organic material upon exposure to a controlled light source.

UVVis_Workflow cluster_film Thin Film Preparation cluster_exposure Controlled Light Exposure cluster_measurement UV-Vis Measurement cluster_analysis Data Analysis film1 Prepare a dilute solution of the material in a volatile solvent (e.g., toluene). film2 Spin-coat the solution onto a quartz substrate to form a uniform thin film. film1->film2 film3 Anneal the film to remove residual solvent. film2->film3 exp1 Place the film in a chamber with a controlled atmosphere (air or N₂). film3->exp1 exp2 Expose the film to a UV lamp with a known spectral output and intensity. exp1->exp2 meas1 Record the UV-Vis absorption spectrum of the film at t=0. exp2->meas1 meas2 Periodically interrupt the exposure to record subsequent spectra. meas1->meas2 meas3 Continue until a significant change in the spectrum is observed. meas2->meas3 an1 Overlay the spectra to visualize the degradation. meas3->an1 an2 Plot the absorbance at λmax vs. time to determine the degradation kinetics. an1->an2

Photolytic Stability Experimental Workflow

Methodology:

  • Thin Film Preparation:

    • Prepare a solution of the this compound-based material in a suitable solvent (e.g., toluene or chloroform) at a concentration that will yield a film with an initial absorbance maximum (λmax) between 0.5 and 1.0.

    • Clean a quartz substrate thoroughly.

    • Deposit a thin film of the material onto the quartz substrate using a technique such as spin-coating to ensure uniformity.

    • Gently anneal the film to remove any residual solvent.

  • UV-Vis Spectroscopy and Light Exposure:

    • Record an initial UV-Vis absorption spectrum of the thin film. This will serve as the baseline (t=0).[12]

    • Place the sample in a controlled environment (e.g., a sealed chamber with air or an inert atmosphere) at a fixed distance from a light source with a defined spectral output (e.g., a filtered xenon lamp simulating solar radiation).

    • At regular intervals, remove the sample and record its UV-Vis absorption spectrum.[12]

  • Data Analysis:

    • Overlay the time-dependent UV-Vis spectra to observe changes in the absorption profile, such as a decrease in the intensity of the main absorption band or the appearance of new bands corresponding to degradation products.

    • Plot the normalized absorbance at λmax as a function of exposure time.

    • The rate of degradation can be quantified by fitting the decay of the λmax absorbance to a kinetic model (e.g., first-order decay).

Concluding Remarks: Designing for Durability

The stability of this compound-based materials is a critical factor that dictates their utility in real-world applications. While the inherent π-conjugated structure presents a vulnerability to thermal, oxidative, and photolytic degradation, strategic molecular design can significantly enhance their robustness. The introduction of bulky substituents can sterically hinder degradative reactions, and tuning the electronic properties through electron-withdrawing or -donating groups can alter the material's susceptibility to oxidation.[10][13]

This guide provides a framework for assessing the stability of these promising materials. By employing the outlined experimental protocols and considering the comparative data, researchers can make informed decisions in the design and selection of materials for next-generation organic electronics and advanced pharmaceutical applications. The path to creating highly stable and efficient molecular systems lies in a deep understanding of their fundamental degradation pathways and a systematic approach to their evaluation.

References

Comparative analysis of the synthetic routes to functionalized diarylacetylenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide and Comparative Analysis of Synthetic Routes to Functionalized Diarylacetylenes

For researchers, synthetic chemists, and professionals in drug development, functionalized diarylacetylenes represent a pivotal structural motif. Their rigid, linear geometry and unique electronic properties make them indispensable in materials science for molecular wires and organic light-emitting diodes (OLEDs), as well as in medicinal chemistry as pharmacophores and building blocks for complex natural products. The method chosen for their synthesis can dramatically impact yield, purity, scalability, and functional group compatibility.

This guide provides a comparative analysis of the most prominent and emerging synthetic routes to functionalized diarylacetylenes. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide field-tested experimental protocols to inform your synthetic strategy.

The Workhorse: Sonogashira Cross-Coupling

The Sonogashira reaction is arguably the most powerful and widely used method for forming a C(sp²)–C(sp) bond.[1] Discovered in 1975, it involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[2][3]

Mechanistic Rationale

The reaction proceeds via two interconnected catalytic cycles.[4]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a mild base (typically an amine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the diarylacetylene product and regenerate the active Pd(0) catalyst.

The mild reaction conditions are a key advantage, allowing for the synthesis of complex molecules with a wide array of functional groups.[2]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex Ar-X transmetal Transmetalation pd_di_org Ar-Pd(II)L₂-C≡CR transmetal->pd_di_org Cu-C≡CR pd_di_org->pd0 reductive Reductive Elimination product Ar-C≡C-R reductive->product product->pd0 cu_x Cu(I)X alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR alkyne->cu_acetylide Base cu_acetylide->transmetal cu_acetylide->cu_x

Caption: The dual catalytic cycles of the Sonogashira coupling.
Advantages vs. Limitations

  • Advantages: High functional group tolerance, mild reaction conditions (often room temperature), use of catalytic amounts of both metals, and extensive literature support.[2]

  • Limitations: The primary drawback is the reliance on terminal alkynes, which can be expensive or unstable.[5] Another common issue is the undesirable homocoupling of the terminal alkyne (Glaser coupling), which can complicate purification.

The Classic: Castro-Stephens Coupling

Predating the Sonogashira reaction, the Castro-Stephens coupling was first described in 1963.[6][7] This reaction involves the coupling of a pre-formed copper(I) acetylide with an aryl halide, typically in a solvent like hot pyridine.[6][8]

Mechanistic Rationale

Unlike the dual-catalyst system of the Sonogashira reaction, the Castro-Stephens coupling relies on a stoichiometric amount of a copper acetylide. The reaction is thought to proceed through an oxidative addition/reductive elimination pathway involving a copper(III) intermediate, though the precise mechanism is still debated. A key distinction is that the copper acetylide is prepared beforehand and isolated, rather than generated in situ.

Unique Applications and Drawbacks
  • Advantages: Its most significant advantage is in the synthesis of heterocycles. When the aryl halide contains an ortho-nucleophilic group (e.g., -OH, -NH2), the reaction can proceed via coupling followed by an intramolecular cyclization, often in a one-pot fashion.[6][8]

  • Limitations: The requirement for stoichiometric copper is a major drawback in terms of atom economy and waste generation.[9] The reaction conditions are also generally harsher (refluxing pyridine) than those for the Sonogashira coupling, which limits its applicability for sensitive substrates.[6][8]

Modern Approaches: Expanding the Synthetic Toolkit

Recent decades have seen the development of novel strategies that overcome some of the limitations of the classical methods. These approaches often provide greater atom and step economy.

C–H Bond Activation

Direct C–H activation is a highly attractive strategy as it circumvents the need for pre-functionalized starting materials like aryl halides.[10][11] In this approach, a transition metal catalyst (often rhodium, palladium, or iridium) facilitates the direct coupling of an aromatic C–H bond with an alkyne.[10][12]

  • Causality: This method is driven by the goal of improving synthetic efficiency by eliminating steps required for pre-functionalization. While powerful, these reactions can face challenges with regioselectivity, often requiring a directing group on the arene to control which C–H bond is activated.[11] The alkyne itself can sometimes act as an uncommon arylating reagent in these transformations.[13][14]

Decarboxylative Coupling

This method utilizes readily available carboxylic acids as arylating agents.[15] A transition metal catalyst promotes the coupling of the carboxylic acid with an alkyne partner, accompanied by the extrusion of CO₂.[16]

Alkyne Metathesis

Alkyne metathesis involves the redistribution of alkylidyne fragments between two alkyne molecules, catalyzed by metal alkylidyne complexes (typically molybdenum or tungsten).[17][18] While often used for creating symmetrical diarylacetylenes from two molecules of a starting alkyne, its most powerful application is in ring-closing alkyne metathesis (RCAM) to form macrocycles.[17][19]

  • Causality: This reaction proceeds via a metallacyclobutadiene intermediate.[17] It is particularly strategic for synthesizing complex cyclic architectures that would be challenging to access through intermolecular coupling methods. The development of more stable and functional-group-tolerant catalysts has significantly expanded its utility in recent years.[18][19]

Comparative Summary of Synthetic Routes

The choice of synthetic route depends heavily on the specific target molecule, available starting materials, and required functional group tolerance.

FeatureSonogashira CouplingCastro-Stephens CouplingC-H ActivationDecarboxylative CouplingAlkyne Metathesis
Aryl Source Aryl/Vinyl Halide or TriflateAryl HalideArene (C-H bond)Carboxylic AcidInternal Alkyne
Alkyne Source Terminal AlkyneTerminal Alkyne (pre-formed as Cu-acetylide)Internal or Terminal AlkyneAlkyne SourceInternal Alkyne
Catalyst System Pd(0)/Cu(I) (catalytic)Stoichiometric Cu(I)Pd, Rh, Ir (catalytic)Ni, Fe, Pd (catalytic)Mo, W (catalytic)
Key Advantage High functional group tolerance; mild conditions.[2]Excellent for ortho-functionalized heterocycle synthesis.[6]High atom and step economy; no pre-functionalization.[10]Uses abundant carboxylic acids.[16]Powerful for macrocyclization (RCAM).[17]
Key Limitation Potential for alkyne homocoupling; requires terminal alkynes.[5]Stoichiometric copper; harsh conditions.[8]Regioselectivity can be an issue; may require directing groups.[11]Limited to available carboxylic acids.Limited to internal alkynes; catalyst sensitivity.[20]
Byproducts Amine salt, CuXCuXOften just H₂ or H₂OCO₂Volatile alkynes (e.g., 2-butyne).[20]

Visualizing the Synthetic Workflows

The operational steps for these key strategies differ significantly, impacting planning and resource allocation.

Workflow_Comparison cluster_S Sonogashira Coupling cluster_CS Castro-Stephens Coupling cluster_CHA C-H Activation S1 Aryl Halide + Terminal Alkyne S2 Add Pd/Cu Catalysts, Base, Solvent S1->S2 S3 Reaction at RT to moderate heat S2->S3 S4 Product S3->S4 CS1 Prepare & Isolate Cu(I)-Acetylide CS2 React with Aryl Halide in Pyridine CS1->CS2 CS3 Reaction at reflux temperature CS2->CS3 CS4 Product CS3->CS4 CHA1 Arene (with optional directing group) + Alkyne CHA2 Add Transition Metal Catalyst, Oxidant CHA1->CHA2 CHA3 Reaction at elevated temperature CHA2->CHA3 CHA4 Product CHA3->CHA4

Caption: High-level comparison of synthetic workflows.

Detailed Experimental Protocols

To ensure reproducibility and trustworthiness, the following are representative, self-validating protocols for the classical methods.

Protocol 1: General Procedure for Sonogashira Coupling

This protocol describes a typical setup for the synthesis of a diarylacetylene.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry, inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) species.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF) via syringe, followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirring mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC or GC-MS until the starting aryl halide is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel to afford the pure diarylacetylene.

Protocol 2: General Procedure for Castro-Stephens Coupling

This protocol involves the pre-synthesis of the copper acetylide.

Part A: Synthesis of Copper(I) Acetylide

  • Dissolution: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) in ethanol or methanol.

  • Copper Addition: To this solution, add an aqueous solution of copper(I) chloride or iodide in ammonia dropwise.

  • Precipitation: The copper acetylide will precipitate out as a solid (often yellow or reddish).

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, then ethanol, and finally ether. Dry the solid under vacuum. Caution: Dry copper acetylides can be explosive and should be handled with extreme care and not stored in large quantities.

Part B: Coupling Reaction

  • Reaction Setup: In an oven-dried flask under an inert atmosphere, suspend the freshly prepared copper(I) acetylide (1.1 equiv) and the aryl iodide (1.0 equiv) in anhydrous pyridine.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.

  • Work-up: Cool the mixture, and pour it into a dilute aqueous ammonia solution to complex the copper salts. Extract the aqueous layer several times with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

The synthesis of functionalized diarylacetylenes is a mature field with a diverse and powerful set of methodologies.

  • The Sonogashira coupling remains the go-to method for most applications due to its reliability, mildness, and broad functional group tolerance.[1]

  • The Castro-Stephens coupling , while older and less atom-economical, retains a niche utility, particularly in the streamlined synthesis of heterocyclic systems.[6]

  • Modern methods like C-H activation and decarboxylative coupling represent the future of the field, offering more sustainable and efficient routes by minimizing the need for pre-functionalized starting materials.[14][15] As catalyst development continues, these strategies will likely become increasingly prevalent in both academic and industrial settings.

The optimal synthetic route is ultimately dictated by the specific molecular target. A careful consideration of substrate availability, desired functionality, scalability, and overall synthetic economy will guide the judicious choice of method for any given research or development challenge.

References

Safety Operating Guide

1-Ethynyl-4-(phenylethynyl)benzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 1-Ethynyl-4-(phenylethynyl)benzene for Laboratory Professionals

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No. 92866-00-7), a specialized aromatic hydrocarbon. The procedures outlined here are grounded in established safety protocols and regulatory compliance, designed to protect laboratory personnel and the environment.

Understanding the Compound: Hazards and Handling

This compound is a solid organic compound utilized in research and development.[1] Before any disposal protocol is initiated, a thorough understanding of its inherent hazards is paramount. According to safety data sheets (SDS), this compound presents the following risks:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

These hazards necessitate careful handling in a well-ventilated area, preferably within a chemical fume hood, and the use of appropriate personal protective equipment (PPE).[1]

Table 1: Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and subsequent irritation.[1]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes and airborne particles causing serious eye irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.[1]
Respiratory Protection Not typically required under normal use with adequate ventilationUse a NIOSH-approved respirator if dust, aerosol, or fumes are generated.[1]

Core Directive: The Disposal Pathway

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of in standard laboratory trash or flushed down the drain. The primary disposal route involves collection, proper labeling, and transfer to a licensed hazardous waste disposal facility.

Step-by-Step Disposal Protocol
  • Waste Segregation and Collection:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, absorbent materials).

    • The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.

  • Container Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste."

    • Clearly identify the contents: "this compound".

    • Include the approximate quantity of waste.

    • Note the date when the waste was first added to the container.

  • Storage of Hazardous Waste:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.[3]

    • Keep the container closed except when adding waste.

  • Handling Spills:

    • In the event of a spill, evacuate non-essential personnel.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]

    • Collect the absorbent material and contaminated debris into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

    • The waste must be disposed of by a licensed and certified hazardous waste carrier.[1] These specialized companies have the expertise and facilities to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process start Generation of This compound Waste collect Collect in a Designated and Labeled Hazardous Waste Container start->collect spill Accidental Spill? collect->spill absorb Absorb with Inert Material and Collect as Hazardous Waste spill->absorb Yes store Store Securely in Satellite Accumulation Area spill->store No absorb->collect contact_ehs Contact Institutional EHS for Pickup store->contact_ehs Container Full or Pickup Scheduled licensed_carrier Transfer to a Licensed Hazardous Waste Carrier contact_ehs->licensed_carrier final_disposal Proper Disposal via Incineration or Other Approved Method licensed_carrier->final_disposal

Disposal workflow for this compound.

The Rationale Behind the Protocol

Controlled incineration by a licensed facility is a common and effective method for the disposal of many organic chemical wastes.[5] This process ensures the complete destruction of the compound, preventing its release into the environment. Entrusting this process to certified professionals guarantees that the disposal method complies with regulations set forth by agencies such as the Environmental Protection Agency (EPA).

By adhering to this guide, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental consciousness within their research endeavors.

References

Personal protective equipment for handling 1-Ethynyl-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of 1-Ethynyl-4-(phenylethynyl)benzene (CAS No. 92866-00-7). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Analysis and Core Safety Directives

This compound is a solid aromatic hydrocarbon containing terminal alkyne groups. While specific toxicity data is limited, the available Safety Data Sheets (SDS) from multiple suppliers consistently highlight several key hazards.[1][2][3] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1][4] Furthermore, it is harmful if swallowed.[1] Notably, this compound is also designated as air and light sensitive, necessitating specific handling conditions to prevent degradation and potential reactions.[5]

Immediate Safety Precautions:

  • Avoid dust formation: Handle in a well-ventilated area, preferably within a certified fume hood or glovebox.[1]

  • Prevent contact: Avoid all direct contact with skin, eyes, and clothing.

  • Ingestion Hazard: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is the cornerstone of safe chemical handling. Given the hazards of this compound, a comprehensive approach is mandatory.

Hand Protection: Selecting the Right Glove

Standard nitrile gloves offer poor resistance to aromatic hydrocarbons and are not recommended for prolonged contact.[6] For handling this compound, more robust glove materials are required.

Glove MaterialResistance to Aromatic HydrocarbonsRecommended Use
Viton® ExcellentIdeal for direct handling and potential for splash contact.[1][2][7][8]
Viton®/Butyl Composite ExcellentOffers a superior barrier against a wide range of chemicals, including aromatic hydrocarbons.[9]
Neoprene Fair to Good (short-term)Suitable for incidental splash protection, but should be changed immediately upon contact.[10][11][12]
Nitrile PoorNot recommended for handling this compound.[6]

Operational Protocol: For routine handling, a double-gloving strategy is recommended. An inner nitrile glove can be worn for dexterity, with an outer Viton® or Viton®/Butyl glove providing the necessary chemical resistance. Gloves should be inspected for any signs of degradation before and during use.

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.

  • Chemical Splash Goggles: Must be worn when there is any risk of splashing.

  • Face Shield: A full-face shield should be worn over safety goggles during procedures with a higher risk of splashing or when handling larger quantities.

Body and Respiratory Protection
  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

  • Full Coverage: Long pants and closed-toe shoes are mandatory.

  • Respiratory Protection: If handling the solid outside of a fume hood or glovebox where dust generation is possible, a NIOSH-approved respirator with an appropriate particulate filter is required.

Operational Plan: Handling and Storage

Given its air and light sensitivity, this compound must be handled under an inert atmosphere to maintain its integrity.[5]

Inert Atmosphere Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_area Work Area Preparation (Fume Hood / Glovebox) degas Degas Solvents (if applicable) prep_area->degas glassware Oven-Dry Glassware prep_area->glassware reaction Perform Reaction degas->reaction transfer Transfer Solid under Inert Atmosphere glassware->transfer transfer->reaction quench Quench Reaction & Glassware reaction->quench store Store under Inert Gas in a Dark Location reaction->store If product is isolated dispose Dispose of Waste quench->dispose

Caption: Inert atmosphere handling workflow for this compound.

Step-by-Step Handling Protocol (Schlenk Line)
  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas (Argon or Nitrogen).

    • The Schlenk line should be properly set up with a bubbler to indicate positive pressure.

  • Transfer:

    • In a fume hood, quickly weigh the desired amount of this compound and transfer it to a Schlenk flask.

    • Immediately seal the flask and connect it to the Schlenk line.

    • Evacuate and backfill the flask with inert gas three times to remove any residual air.

  • Reaction:

    • If dissolving, use a cannula to transfer degassed solvent into the Schlenk flask containing the solid.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Storage:

    • Store the compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place. The original packaging, if suitable for re-sealing, is often ideal.[3]

Disposal Plan: Quenching and Waste Management

Due to the reactivity of the terminal alkyne groups, unreacted this compound and contaminated materials should be quenched before disposal. Terminal alkynes can be acidic and may react with certain reagents.[13][14]

Quenching Protocol for Residual Compound

This procedure should be performed in a fume hood, with appropriate PPE.

  • Inerting the Flask: Ensure the reaction flask containing the residual compound is under a positive pressure of an inert atmosphere.

  • Cooling: Cool the flask in an ice bath (0 °C).

  • Initial Quench: Slowly and dropwise, add a less reactive protic solvent such as isopropanol. This is to control the initial rate of reaction.

  • Secondary Quench: After the initial reaction subsides, a more reactive alcohol like methanol can be slowly added to ensure complete quenching.

  • Final Quench: Once the reaction with methanol ceases, slowly add water to the mixture.

  • Neutralization: After ensuring the reaction is complete, neutralize the solution with a mild acid (e.g., citric acid) to a pH of ~7.

Waste Disposal Flowchart

start Waste Generated (Residual solid, contaminated solvents) quench Quench with Protic Solvents (Isopropanol -> Methanol -> Water) start->quench solid_waste Contaminated Solid Waste (Gloves, paper towels) start->solid_waste neutralize Neutralize to pH ~7 quench->neutralize waste_collection Collect in a Labeled, Halogenated Organic Waste Container neutralize->waste_collection disposal Dispose via Institutional Hazardous Waste Program waste_collection->disposal solid_bag Double-bag and label as 'Hazardous Chemical Waste' solid_waste->solid_bag solid_bag->disposal

Caption: Disposal workflow for this compound waste.

All waste generated, including the quenched solution and contaminated solids (gloves, wipes), must be disposed of through your institution's hazardous waste management program. Ensure waste containers are properly labeled with the full chemical name.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal.

By adhering to these detailed protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their experimental work.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.